5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h3,5,10H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMIUCCIXSCUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2Cl)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672026 | |
| Record name | 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98490-61-0 | |
| Record name | 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine" fundamental properties
An In-depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine: Properties, Synthesis, and Reactivity
Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and chemical reactivity of this compound. This heterocyclic compound serves as a valuable building block in medicinal chemistry and drug discovery, primarily due to its unique structural features: a saturated nitrogen-containing ring fused to a substituted pyridine, offering multiple vectors for chemical modification. This document is intended for researchers, chemists, and drug development professionals, providing both foundational knowledge and practical insights into the utilization of this versatile scaffold.
Introduction and Significance
The 1,2,3,4-tetrahydro-1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry. This structural motif rigidly positions substituents in three-dimensional space, which is advantageous for optimizing interactions with biological targets. The fusion of a saturated piperidine ring with a pyridine ring imparts a desirable combination of properties, including improved solubility and a high fraction of sp³-hybridized carbons (Fsp³), a feature often correlated with higher clinical success rates for drug candidates.
The subject of this guide, this compound (CAS No. 98490-61-0), is a particularly useful derivative. The chlorine atom at the C-5 position is not merely a substituent but a versatile synthetic handle. It activates the pyridine ring for nucleophilic aromatic substitution and serves as an anchor point for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and modular synthesis of diverse chemical libraries, making it an important intermediate for structure-activity relationship (SAR) studies.
Physicochemical and Structural Properties
Precise experimental data for properties such as melting and boiling points are not widely published. However, its fundamental structural and computed properties are well-defined.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 98490-61-0 | PubChem[1] |
| Molecular Formula | C₈H₉ClN₂ | PubChem[1] |
| Molecular Weight | 168.62 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1CC2=C(C=CN=C2Cl)NC1 | PubChem[1] |
| InChI Key | JVMIUCCIXSCUTR-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Computed) | 2.2 | PubChem[1] |
| Topological Polar Surface Area | 24.9 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Physical Form | Powder (typical) | Sigma-Aldrich[2] |
Solubility Profile: Based on its structure, the compound is predicted to be soluble in chlorinated solvents (dichloromethane, chloroform), ethers (THF, dioxane), and alcohols (methanol, ethanol), with negligible solubility in water.[3]
Synthesis Methodologies
One effective approach is the annulation of a pyridine ring onto a piperidone precursor, followed by chlorination. This multi-step process offers good control over the introduction of substituents.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol: A Representative Synthesis
This protocol is a conceptual adaptation based on the synthesis of related naphthyridinone and tetrahydronaphthyridine scaffolds.[4][5]
Step 1: Synthesis of N-Boc-1,6-naphthyridin-5(6H)-one
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous ethanol, add cyanoacetamide (1.1 eq) and piperidine (0.2 eq).
-
Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the N-Boc protected naphthyridinone. Causality: This is a classic Guareschi-Thorpe condensation, where the activated methylene group of cyanoacetamide condenses with the ketone to initiate ring formation. Piperidine acts as a basic catalyst.
Step 2: Reduction and Deprotection
-
Dissolve the product from Step 1 in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Simultaneously, the Boc group may be partially or fully cleaved. To ensure complete deprotection, acidify the mixture carefully with 4M HCl in dioxane and stir for 1 hour.
-
Neutralize with saturated NaHCO₃ solution and extract with dichloromethane. The resulting product is 5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine. Causality: NaBH₄ is a mild reducing agent capable of reducing the pyridone carbonyl to a hydroxyl group without affecting the aromaticity of the ring. Acidic workup removes the Boc protecting group.
Step 3: Chlorination
-
To the crude 5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine from Step 2, add phosphorus oxychloride (POCl₃, 5.0 eq) carefully at 0 °C.
-
Heat the mixture to 100 °C and maintain for 3-5 hours.
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Basify the aqueous solution with solid NaOH or concentrated NH₄OH to pH > 10.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield this compound. Causality: POCl₃ is a standard reagent for converting hydroxyl groups on heteroaromatic rings into chlorides via an electrophilic substitution mechanism on the oxygen, followed by nucleophilic attack by chloride.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the key features can be predicted based on the molecular structure.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.0-7.5 (d, 1H): Aromatic proton at C-8.
-
δ 6.5-6.8 (d, 1H): Aromatic proton at C-7.
-
~δ 4.5-5.0 (br s, 1H): NH proton of the piperidine ring (N-1).
-
δ 3.3-3.6 (t, 2H): Methylene protons at C-2 (adjacent to NH).
-
δ 2.8-3.1 (t, 2H): Methylene protons at C-4 (benzylic position).
-
δ 1.9-2.2 (m, 2H): Methylene protons at C-3.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~155-160: C-5 (carbon bearing chlorine).
-
δ ~150-155: C-8a (bridgehead carbon).
-
δ ~135-140: C-7.
-
δ ~120-125: C-8.
-
δ ~115-120: C-4a (bridgehead carbon).
-
δ ~40-45: C-2.
-
δ ~25-30: C-4.
-
δ ~20-25: C-3.
Mass Spectrometry (EI):
-
Expected molecular ion (M⁺) at m/z 168.
-
A characteristic M+2 peak at m/z 170 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
Chemical Reactivity and Derivatization Potential
The molecule possesses two primary sites for chemical modification: the nucleophilic secondary amine (N-1) and the electrophilic carbon bearing the chlorine atom (C-5).
Reactions at the N-1 Position
The secondary amine in the piperidine ring is a typical nucleophile and can undergo a variety of standard transformations.
-
N-Alkylation: Reaction with alkyl halides in the presence of a mild base (e.g., K₂CO₃ or Et₃N) to introduce alkyl substituents.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to yield N-substituted products.
-
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination with aryl halides or triflates provides access to N-aryl derivatives.[6]
Reactions at the C-5 Position (Chloro Group)
The chlorine atom at C-5 is the key to unlocking extensive derivatization of the pyridine core. Its reactivity is dominated by two major classes of reactions.
The electron-withdrawing effect of the ring nitrogen at position 6 (para to the chlorine) and position 1 (via the fused ring system) activates the C-5 position for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]
Caption: Generalized mechanism for SNAr at the C-5 position.
Protocol: General Procedure for SNAr with an Amine
-
In a sealed vial, dissolve this compound (1.0 eq) and the desired amine nucleophile (1.2-2.0 eq) in a polar aprotic solvent like DMSO or NMP.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to 100-150 °C for 6-24 hours.
-
Monitor progress by LC-MS. Upon completion, cool to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Purify via column chromatography.
This method is effective for a range of nucleophiles, including primary and secondary amines, alkoxides, and thiolates.
Cross-coupling reactions offer a powerful and versatile alternative for forming C-C and C-N bonds under milder conditions than many SNAr reactions.[9][10] The C-Cl bond can be readily activated by a palladium(0) catalyst.
Caption: Key cross-coupling reactions for C-5 functionalization.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically 1,4-dioxane and water (4:1).
-
Heat the mixture to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography. Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Cl bond. Following transmetalation with the boronic acid and reductive elimination, the C-C bond is formed, and the catalyst is regenerated.
Applications and Outlook
This compound is a strategic intermediate for building libraries of compounds for high-throughput screening. Its derivatives have been explored for various therapeutic targets. The ability to easily modify both the N-1 and C-5 positions allows for fine-tuning of pharmacological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The chloro-substituent itself can be beneficial, potentially participating in halogen bonding with protein targets or modulating the pKa of the heterocyclic system.[10]
Safety and Handling
-
Hazard Identification: The compound is classified with GHS07 pictograms. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8 °C.[11]
References
- 1. This compound | C8H9ClN2 | CID 45789791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 98490-61-0 [amp.chemicalbook.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1029720-16-8|5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine|BLD Pharm [bldpharm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
An In-Depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its core identifiers, physicochemical properties, synthesis strategies, and potential applications, offering a technical resource for professionals in drug discovery and development.
Core Identifiers and Physicochemical Properties
A clear and unambiguous identification of a chemical entity is paramount for research and development. This section provides the key identifiers for this compound.
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. Understanding these characteristics is crucial for predicting its suitability for various applications, from chemical reactions to pharmacological profiling.
| Identifier/Property | Value | Source |
| CAS Number | 98490-61-0 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₉ClN₂ | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| InChI | InChI=1S/C8H9ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h3,5,10H,1-2,4H2 | [1] |
| InChIKey | JVMIUCCIXSCUTR-UHFFFAOYSA-N | [1] |
| SMILES | C1CC2=C(C=CN=C2Cl)NC1 | [1] |
Synthesis Strategies: A Modern Approach to the Tetrahydronaphthyridine Scaffold
This strategy offers a powerful tool for the construction of a diverse library of tetrahydronaphthyridine derivatives, which are valuable in drug discovery programs. The modularity of this approach allows for the introduction of various substituents, enabling the fine-tuning of physicochemical and pharmacological properties.
Conceptual Synthetic Workflow
The synthesis commences with a photoredox-catalyzed hydroaminoalkylation reaction. This step involves the reaction of a suitable amino precursor with a halogenated vinylpyridine in the presence of a photocatalyst and a light source. The resulting intermediate then undergoes an intramolecular SNAr reaction to form the fused heterocyclic system.
Caption: Conceptual workflow for the synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridine derivatives.
Plausible Experimental Protocol (Adapted from General Methods)
The following is a generalized, plausible protocol for the synthesis of a 1,2,3,4-tetrahydro-1,6-naphthyridine derivative, based on the aforementioned strategy. Note: This is a conceptual protocol and would require optimization for the specific synthesis of this compound.
Step 1: Photoredox-Catalyzed Hydroaminoalkylation (HAA)
-
To a solution of the appropriate amino precursor (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DMSO), add the halogenated vinylpyridine (1.1 eq.) and a photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Irradiate the reaction mixture with a light source (e.g., a blue LED lamp) at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the hydroaminoalkylation product.
Step 2: Intramolecular Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the purified hydroaminoalkylation product (1.0 eq.) in a high-boiling point aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base, 2-3 eq.).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final 1,2,3,4-tetrahydro-1,6-naphthyridine derivative.
Applications in Drug Discovery and Medicinal Chemistry
The naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications.[2][3] These include antibacterial, antiviral, anticancer, and anti-inflammatory agents.[2] The tetrahydronaphthyridine core, in particular, offers a three-dimensional structure that can provide improved physicochemical properties and novel interactions with biological targets compared to its planar aromatic counterparts.
While specific biological activity data for this compound is not extensively reported in the public domain, the presence of the chloro-substituent and the tetrahydronaphthyridine core suggests potential for various pharmacological activities. Halogen atoms, particularly chlorine, are often incorporated into drug candidates to modulate their metabolic stability, lipophilicity, and binding affinity to target proteins.
Based on the activities of related compounds, potential areas of investigation for this compound and its derivatives could include:
-
Kinase Inhibition: Many naphthyridine derivatives have been developed as kinase inhibitors for the treatment of cancer and other diseases.
-
Central Nervous System (CNS) Disorders: The scaffold's ability to cross the blood-brain barrier makes it a candidate for targeting CNS receptors and enzymes.
-
Infectious Diseases: The historical success of nalidixic acid, a naphthyridine antibiotic, highlights the potential of this class of compounds in combating bacterial infections.[3]
The synthesis of a library of derivatives based on the this compound scaffold, utilizing the modular synthetic approach described earlier, would be a valuable strategy for exploring its structure-activity relationships (SAR) and identifying lead compounds for various therapeutic targets.
Caption: Potential therapeutic areas for this compound derivatives.
Spectral Data
Spectroscopic data is essential for the unequivocal identification and characterization of a chemical compound. While a complete, publicly available dataset for this compound is limited, some data has been reported.
-
¹H NMR: Proton nuclear magnetic resonance (¹H NMR) data is available for this compound, which can be used to confirm the presence and connectivity of hydrogen atoms in the molecule.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use. General laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are mandatory. The compound should be handled in a well-ventilated area, preferably in a fume hood.
References
Spectroscopic Signature of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. While a complete set of publicly available raw spectral data for this specific molecule is not accessible at the time of this publication, this guide synthesizes predicted spectroscopic data based on the analysis of closely related analogs and foundational principles of spectroscopic interpretation. We present detailed, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, tailored for N-heterocyclic compounds. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in drug development, enabling them to anticipate, acquire, and interpret the spectroscopic data of this and similar molecular scaffolds.
Introduction
This compound is a member of the tetrahydronaphthyridine family, a class of compounds that are prevalent in numerous biologically active molecules and natural products. The introduction of a chlorine atom on the pyridine ring significantly influences the electronic properties and reactivity of the scaffold, making its unambiguous characterization crucial for any research and development endeavor. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for elucidating the molecular structure, confirming identity, and assessing the purity of such compounds.
This guide is structured to provide not just the expected data but also the scientific rationale behind the spectroscopic behavior of the molecule and the experimental design for its analysis.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound, with the systematic numbering used for spectral assignments, is presented below.
Caption: Structure of this compound with systematic numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum will feature distinct signals for the aromatic proton and the protons of the saturated tetrahydro ring. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H7 | 7.0 - 7.2 | d | ~5.0 | Aromatic proton adjacent to a nitrogen, deshielded. |
| H8 | 7.8 - 8.0 | d | ~5.0 | Aromatic proton deshielded by the adjacent nitrogen and the fused ring system. |
| NH (N1) | 4.5 - 5.5 | br s | - | Exchangeable proton, chemical shift is concentration and solvent dependent. |
| H2 | 3.3 - 3.5 | t | ~6.0 | Methylene protons adjacent to a nitrogen atom. |
| H4 | 2.8 - 3.0 | t | ~6.0 | Methylene protons allylic to the aromatic ring. |
| H3 | 1.9 - 2.1 | m | - | Methylene protons coupled to both H2 and H4. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C5 | 155 - 158 | Carbon bearing the chlorine atom, significantly deshielded. |
| C7 | 120 - 125 | Aromatic CH carbon. |
| C8 | 145 - 150 | Aromatic CH carbon adjacent to nitrogen, deshielded. |
| C4a | 115 - 120 | Quaternary carbon at the ring junction. |
| C8a | 148 - 152 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| C2 | 40 - 45 | Aliphatic carbon adjacent to a nitrogen atom. |
| C4 | 25 - 30 | Aliphatic carbon. |
| C3 | 20 - 25 | Aliphatic carbon. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality NMR spectra of a sample like this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ is excellent for ensuring the solubility of polar compounds and for observing exchangeable protons like N-H.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire a one-pulse spectrum with a 30° or 45° pulse angle to ensure a short relaxation delay can be used, improving the signal-to-noise ratio over time.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum to obtain singlets for each carbon, simplifying the spectrum.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Caption: Experimental workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data
For this compound (C₈H₉ClN₂), the expected molecular weight is approximately 168.62 g/mol .
| Ion | m/z (predicted) | Identity | Notes |
| [M]⁺ | 168 / 170 | Molecular Ion | The presence of a peak at M+2 with roughly 1/3 the intensity of the M peak is a characteristic isotopic signature of a single chlorine atom.[1] |
| [M-Cl]⁺ | 133 | Loss of Chlorine | A common fragmentation pathway for chlorinated compounds. |
| [M-C₂H₄]⁺ | 140 / 142 | Retro-Diels-Alder | Fragmentation of the tetrahydro ring. |
Experimental Protocol for ESI-MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
Acidify the final solution with a small amount of formic acid (0.1%) to promote protonation and the formation of [M+H]⁺ ions.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
Caption: Experimental workflow for ESI-MS data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |
| 3300 - 3400 | N-H stretch | Medium | Secondary amine |
| 3000 - 3100 | C-H stretch | Medium | Aromatic C-H |
| 2850 - 2960 | C-H stretch | Medium-Strong | Aliphatic C-H |
| 1580 - 1620 | C=N stretch | Medium-Strong | Pyridine ring |
| 1450 - 1550 | C=C stretch | Medium-Strong | Aromatic ring |
| 1000 - 1100 | C-Cl stretch | Strong | Aryl chloride |
| 800 - 850 | C-H bend | Strong | Out-of-plane bending for substituted aromatic ring |
Experimental Protocol for ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and liquid samples.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
Data Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). A typical measurement consists of co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, based on the analysis of related compounds. The provided experimental protocols offer a robust framework for obtaining high-quality spectroscopic data for this and similar N-heterocyclic compounds. The combination of these spectroscopic techniques provides a powerful and complementary approach to confirming the structure and purity of the target molecule, which is a critical step in any drug discovery and development pipeline.
References
An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount to its development. This guide provides a comprehensive overview of the critical attributes of solubility and stability for this compound, offering both theoretical grounding and practical methodologies for their assessment. This document is intended to serve as a technical resource for researchers and drug development professionals, enabling them to design and execute robust experimental plans.
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor solubility and instability being major contributors to attrition. A proactive and in-depth characterization of these properties early in the development process is therefore not just advantageous, but essential. This guide will delve into the core principles of solubility and stability testing, providing a framework for generating the crucial data needed to inform formulation development, predict in vivo behavior, and ensure the overall quality and efficacy of a potential drug product.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of a molecule is the first step in predicting its behavior. For this compound, the following computed properties from publicly available databases provide initial insights[1]:
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂ | PubChem[1] |
| Molecular Weight | 168.62 g/mol | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
The positive XLogP3 value suggests a degree of lipophilicity, which may influence its solubility in both aqueous and organic media. The presence of hydrogen bond donors and acceptors indicates the potential for interactions with protic solvents.
Solubility Profile: A Multifaceted Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[2] It is not a single value but rather a profile that depends on various factors, including the solvent system, pH, and temperature. The two primary types of solubility measurements are kinetic and thermodynamic.[3]
Kinetic vs. Thermodynamic Solubility
-
Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated stock (typically in DMSO).[3] This is a high-throughput screening method often used in early drug discovery to quickly assess a large number of compounds.[4]
-
Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound in a given solvent.[2] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period.[5] This is a more time-consuming but also more accurate and relevant measurement for later stages of drug development.[3]
Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the thermodynamic solubility of this compound.
Workflow for Thermodynamic Solubility Determination
Protocol for Thermodynamic Solubility by Shake-Flask Method
-
Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions, as well as relevant organic solvents (e.g., ethanol, methanol, DMSO).
-
Equilibration: Add an excess amount of this compound to each solvent in separate vials. The vials are then sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, the suspensions are centrifuged at high speed to pellet the undissolved solid. A portion of the supernatant is then carefully removed and filtered through a low-binding 0.45 µm filter to remove any remaining solid particles.[2]
-
Quantification: The clear filtrate is then appropriately diluted and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Hypothetical Solubility Data for this compound
The following table presents hypothetical solubility data to illustrate the expected outcomes of such an experiment.
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| 0.1 N HCl (pH 1.2) | 25 | > 1000 |
| Acetate Buffer (pH 4.5) | 25 | 550 |
| Phosphate Buffer (pH 6.8) | 25 | 120 |
| Phosphate Buffer (pH 7.4) | 25 | 95 |
| Water | 25 | 150 |
| Ethanol | 25 | > 2000 |
| DMSO | 25 | > 5000 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
The hypothetical data suggests that the solubility of this compound is highly pH-dependent, with significantly greater solubility in acidic conditions. This is expected for a compound with basic nitrogen atoms that can be protonated. The high solubility in organic solvents like ethanol and DMSO is also a key piece of information for formulation and analytical method development.
Stability Profile: Ensuring Chemical Integrity
The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[6][7] Forced degradation, or stress testing, is a series of studies that are conducted to evaluate the intrinsic stability of a molecule by subjecting it to conditions more severe than those it would experience during storage.[6][8] These studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[9][10]
Forced Degradation Studies: A Systematic Approach
The following diagram illustrates the workflow for conducting forced degradation studies.
Forced Degradation Study Workflow
Protocol for Forced Degradation Studies
-
Preparation of Samples: Prepare solutions of this compound in various stress media. A control sample (unstressed) should also be prepared.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[9]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C).
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: After the designated stress period, the samples are neutralized (if necessary) and analyzed by a stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20%.[10]
-
Peak Purity and Mass Balance: The purity of the main peak in the chromatograms of the stressed samples should be assessed to ensure that no degradation products are co-eluting. Mass balance should also be calculated to account for all the material.
-
Characterization of Degradants: Significant degradation products can be further characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their structures.
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method (SIAM).[11] This is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[9][12] Reversed-phase HPLC with UV detection is the most common technique for this purpose.
The development of such a method involves a systematic approach to optimize parameters like the column chemistry, mobile phase composition (including pH and organic modifier), and gradient profile to achieve the desired separation.
Hypothetical Stability Data for this compound
The following table provides hypothetical results from a forced degradation study.
| Stress Condition | Duration | % Assay of Parent Compound | Major Degradation Products (Hypothetical) |
| 0.1 N HCl, 60°C | 24 hours | 85.2 | DP-1 (Hydrolysis of chloro group) |
| 0.1 N NaOH, RT | 8 hours | 92.5 | DP-2 (Ring opening) |
| 3% H₂O₂, RT | 48 hours | 98.1 | Minor oxidative products |
| 60°C, solid | 7 days | 99.5 | No significant degradation |
| Photolytic (ICH Q1B) | - | 99.2 | No significant degradation |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
These hypothetical results suggest that this compound is most susceptible to degradation under acidic and basic conditions. The identification of potential degradation products is critical for understanding the molecule's liabilities and for setting appropriate specifications for the drug substance and product.
Conclusion
The comprehensive characterization of the solubility and stability of this compound is a non-negotiable aspect of its development as a potential therapeutic agent. This guide has outlined the fundamental principles and practical methodologies for undertaking these critical assessments. By systematically evaluating its behavior in various solvents and under different stress conditions, researchers can gain invaluable insights that will guide formulation strategies, inform analytical method development, and ultimately contribute to the successful progression of this compound through the drug development pipeline. The proactive and rigorous application of the principles and protocols described herein will provide a solid foundation for making informed decisions and mitigating risks associated with the physicochemical properties of this compound.
References
- 1. This compound | C8H9ClN2 | CID 45789791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. acdlabs.com [acdlabs.com]
- 9. scispace.com [scispace.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. japsonline.com [japsonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to the Discovery and History of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] This guide focuses on a key derivative, 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, exploring its historical context, the evolution of its synthesis, and its role as a crucial building block in the development of contemporary therapeutics. While the initial discovery of this specific molecule is not prominently documented in publicly accessible literature, its importance has grown with the advancement of synthetic methodologies and the increasing interest in the therapeutic potential of the 1,6-naphthyridine core.
Introduction: The Emergence of the 1,6-Naphthyridine Scaffold
Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[2] There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms. The 1,6-naphthyridine isomer was first synthesized in 1958, completing the synthesis of all six fundamental naphthyridine structures.[2]
Early synthetic routes to the 1,6-naphthyridine core often involved variations of the Skraup reaction, a classic method for quinoline synthesis, applied to aminopyridine precursors. These early methods, however, were often harsh and produced modest yields. Over the decades, significant advancements in synthetic organic chemistry have led to more efficient and versatile methods for constructing the 1,6-naphthyridine framework, paving the way for the exploration of its diverse derivatives.
The Advent of this compound
While a singular "discovery" paper for this compound (CAS Number: 98490-61-0) is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of substituted naphthyridines for medicinal chemistry applications. The introduction of a chlorine atom at the 5-position and the saturation of one of the pyridine rings to form the tetrahydro derivative represent key structural modifications aimed at tuning the molecule's physicochemical properties and biological activity.
The chloro substituent serves as a versatile synthetic handle, enabling a wide range of subsequent chemical transformations. This strategic placement allows for the introduction of various functional groups through nucleophilic aromatic substitution or cross-coupling reactions, facilitating the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The tetrahydro component introduces a three-dimensional character to the otherwise planar aromatic system, which can be crucial for optimizing interactions with biological targets.
Evolution of Synthetic Strategies
The synthesis of this compound and its derivatives has evolved from classical, often low-yielding methods to more sophisticated and scalable approaches.
Early Synthetic Approaches: Building upon the Naphthyridine Core
Historically, the synthesis of compounds like this compound would have likely involved a multi-step sequence starting from a pre-formed 1,6-naphthyridine ring system. A plausible historical approach would involve:
-
Synthesis of the 1,6-Naphthyridine Core: Utilizing methods like the Skraup reaction or other condensation reactions to construct the basic bicyclic framework.
-
Chlorination: Introduction of the chlorine atom at the 5-position.
-
Catalytic Hydrogenation: Reduction of one of the pyridine rings to yield the tetrahydro derivative. Catalytic reduction of naphthyridines using palladium on charcoal is a known method to produce the corresponding tetrahydro derivatives.[3]
This classical approach, while conceptually straightforward, often suffers from limitations such as harsh reaction conditions, low overall yields, and limited substrate scope.
Modern Synthetic Methodologies: Efficiency and Versatility
Contemporary organic synthesis offers more elegant and efficient pathways to substituted tetrahydro-1,6-naphthyridines. These modern methods often involve domino reactions or one-pot procedures, significantly streamlining the synthetic process.
A notable modern approach involves the construction of the substituted pyridine ring onto a pre-existing piperidine derivative or vice-versa. For instance, a recently developed scalable synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives utilizes a Grignard reagent addition to a substituted aminonicotinonitrile followed by cyclization.[4] Although this produces an oxidized version of the core, it highlights the modern strategy of building complexity in a controlled and efficient manner.
Another innovative strategy involves the catalytic aza-Michael addition to vinyl-1,2,4-triazines, which serves as a platform for a domino inverse-electron-demand hetero-Diels-Alder/retro-Diels-Alder reaction sequence to construct the tetrahydro-1,6-naphthyridine scaffold.[5]
The diagram below illustrates a generalized modern synthetic workflow for accessing substituted tetrahydro-1,6-naphthyridines.
Caption: Generalized modern synthetic workflow.
Physicochemical Properties and Characterization
The structural features of this compound dictate its chemical behavior and analytical profile.
| Property | Value |
| CAS Number | 98490-61-0[2][4][6] |
| Molecular Formula | C₈H₉ClN₂[2][4][6] |
| Molecular Weight | 168.62 g/mol [4][6] |
Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive dataset from a single source is not available, typical expected spectral features would include:
-
¹H NMR: Signals corresponding to the aromatic proton on the pyridine ring, and distinct signals for the protons on the saturated piperidine ring, including characteristic methylene and amine protons.
-
¹³C NMR: Resonances for the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.
Applications in Medicinal Chemistry and Drug Discovery
The true significance of this compound lies in its utility as a versatile scaffold and building block in the design and synthesis of novel therapeutic agents. The 1,6-naphthyridine core has been identified as a "privileged structure" in medicinal chemistry, appearing in compounds targeting a wide range of biological targets.
Kinase Inhibitors
The 1,6-naphthyridine motif is a key component of several kinase inhibitors. For example, derivatives of this scaffold have been investigated as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[1] The ability to readily modify the 5-position of the chloro-substituted tetrahydro-1,6-naphthyridine core allows for the optimization of binding affinity and selectivity for the target kinase.
Inhibitors of Viral Enzymes
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent allosteric inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[7] This highlights the potential of the tetrahydro-1,6-naphthyridine scaffold in the development of novel antiviral agents.
Other Therapeutic Areas
The versatility of the 1,6-naphthyridine scaffold extends to other therapeutic areas. For instance, derivatives have been explored as inhibitors of phosphodiesterase 5 (PDE5) for the potential treatment of Alzheimer's disease and as CDK5 inhibitors for kidney diseases.[8][9]
The following diagram illustrates the central role of the this compound scaffold in accessing a variety of therapeutic targets.
Caption: Therapeutic applications stemming from the core scaffold.
Conclusion and Future Perspectives
This compound has transitioned from a relatively obscure heterocyclic compound to a valuable building block in modern drug discovery. While its precise historical origins are not extensively documented, its contemporary importance is undeniable. The ongoing development of innovative synthetic methodologies continues to expand the accessibility and diversity of its derivatives. As our understanding of the biological roles of various therapeutic targets deepens, the strategic application of this versatile scaffold is poised to yield a new generation of selective and potent therapeutic agents. The future of drug discovery will likely see the continued and expanded use of the this compound core in the quest for novel treatments for a wide spectrum of human diseases.
References
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. 98490-61-0[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. 98490-61-0[this compound 97%]- Jizhi Biochemical [acmec.com.cn]
- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Targets of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Abstract: The 1,6-naphthyridine scaffold and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide array of biological activities.[1] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the prospective biological targets of a specific analogue, 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine. Given the absence of direct empirical data for this exact molecule, this guide synthesizes information from structurally related compounds to hypothesize and prioritize potential targets. We further delineate a comprehensive, multi-pronged strategy for the systematic identification and validation of these targets, integrating both computational and experimental methodologies. The protocols and workflows described herein are designed to be self-validating, providing a robust framework for advancing the pharmacological understanding of this promising compound.
Part 1: The 1,6-Naphthyridine Scaffold: A Privileged Core in Drug Discovery
The 1,6-naphthyridine nucleus, a fused bicyclic heteroaromatic system containing two nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry. Its rigid structure and the specific spatial arrangement of its nitrogen atoms allow it to interact with a multitude of biological targets with high affinity and specificity. The tetrahydro- derivative, in particular, introduces a three-dimensional character that can enhance binding to complex protein pockets. The addition of a chloro- substituent at the 5-position can significantly modulate the electronic properties and binding interactions of the molecule, potentially enhancing potency or altering target selectivity. Derivatives of the broader naphthyridine class have shown a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, underscoring the importance of this chemical space in drug discovery.[2][3]
Part 2: Hypothesized Biological Targets for this compound
Based on the established activities of structurally analogous compounds, we can hypothesize a set of potential high-value biological targets for this compound. The rationale for the selection of these targets is summarized in the table below, followed by a more detailed exploration of each target class.
| Potential Target Class | Specific Examples | Rationale Based on Structurally Similar Scaffolds | Relevant Citations |
| Protein Kinases | FGFR4, CDK5 | 1,6-Naphthyridine-2-one derivatives are potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). Substituted 1,6-naphthyridines have also been patented as Cyclin-Dependent Kinase 5 (CDK5) inhibitors. | [1][2][4][5] |
| Phosphodiesterases | PDE5 | 1,2,3,4-Tetrahydrobenzo[b][1][6]naphthyridine analogues have been identified as highly potent inhibitors of Phosphodiesterase 5 (PDE5). | [4][7] |
| Monoamine Oxidases | MAO-B | Derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][6]naphthyridine have demonstrated inhibitory activity against Monoamine Oxidase B (MAO-B). | [8] |
| Nuclear Receptors | RORγt | The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a core component of potent inverse agonists for the Retinoid-related Orphan Receptor γt (RORγt). | [6][9] |
| Cholinesterases | AChE | 1,2,3,4-Tetrahydrobenzo[h][1][6]naphthyridines have been developed as potent inhibitors of acetylcholinesterase (AChE). | [10] |
Protein Kinases: FGFR4 and CDK5
The human kinome represents one of the most important target families for drug discovery, particularly in oncology and inflammatory diseases.[11]
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is a known driver in the progression of certain cancers, such as hepatocellular carcinoma and colorectal cancer.[1][5] Several research groups have successfully designed 1,6-naphthyridine-2-one derivatives as potent and selective FGFR4 inhibitors.[1][12][13] The core scaffold likely interacts with the hinge region of the kinase domain, and the chloro- substituent on the this compound could potentially form favorable interactions within the ATP-binding pocket.
-
Cyclin-Dependent Kinase 5 (CDK5): While essential for neuronal development, dysregulated CDK5 activity is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in cancer progression.[2][] A patent application has disclosed a series of substituted 1,6-naphthyridines as CDK5 inhibitors for the treatment of kidney diseases, highlighting the scaffold's suitability for targeting this kinase.[2][15]
Phosphodiesterase 5 (PDE5)
PDE5 is a key enzyme in the cGMP signaling pathway, and its inhibition leads to smooth muscle relaxation and increased blood flow.[16][17] PDE5 inhibitors are widely used for erectile dysfunction and pulmonary hypertension.[17] A significant breakthrough was the development of potent PDE5 inhibitors based on the 1,2,3,4-tetrahydrobenzo[b][1][6]naphthyridine scaffold, which is structurally very similar to the compound .[4][7] One such compound demonstrated an in vitro IC50 of just 0.056 nM, indicating an extremely high affinity for the target.[4]
Monoamine Oxidase B (MAO-B)
MAO-B is a crucial enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine.[18] Inhibitors of MAO-B are used in the treatment of Parkinson's disease.[] Recently, novel derivatives of tetrahydrobenzo[b][1][6]naphthyridine were synthesized and found to be MAO-B inhibitors with potency in the low micromolar range.[8] This suggests that the core tetrahydro-1,6-naphthyridine structure is compatible with the active site of MAO-B.
Part 3: A Multi-pronged Strategy for Target Identification and Validation
To move from hypothesized targets to confirmed mechanisms of action, a systematic and rigorous approach is required. This involves a synergistic combination of computational prediction and experimental validation.[20][21]
In Silico Target Prediction Workflow
Computational methods, particularly molecular docking, can provide initial insights into the binding potential of this compound against the crystal structures of our hypothesized targets.[22][23][24] This process predicts the binding mode and estimates the binding affinity, allowing for the prioritization of targets for experimental validation.
References
- 1. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pelagobio.com [pelagobio.com]
- 7. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 17. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 18. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 20. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]
- 22. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and prediction of novel heterocycle derivatives via in silico. [wisdomlib.org]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Prediction of Biological Activity for 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of biological activity for the novel heterocyclic compound, 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine. Naphthyridine scaffolds are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] This document outlines a multi-faceted computational strategy, moving beyond a simple recitation of methods to explain the scientific rationale behind each step. We will utilize Acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment, as a case study to demonstrate a robust workflow encompassing pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The objective is to equip researchers, scientists, and drug development professionals with a field-proven, self-validating methodology to generate a comprehensive activity profile for this compound, thereby accelerating its journey from a chemical entity to a potential therapeutic lead.
Introduction: Strategic Context and Core Compound
The Significance of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a diazanaphthalene system that has garnered significant interest in drug discovery. Its rigid structure and the presence of two nitrogen atoms provide unique hydrogen bonding capabilities and electrostatic interaction points, making it a versatile scaffold for engaging with various biological receptors.[1][3] Derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] This inherent biological relevance makes novel substituted naphthyridines, such as the focus molecule of this guide, prime candidates for thorough investigation.
Focus Molecule: this compound
The subject of our analysis, this compound, introduces specific chemical features to the core scaffold. The tetrahydro-pyridine ring imparts conformational flexibility compared to the fully aromatic parent, potentially allowing for better adaptation to a protein's binding pocket. The chloro- substitution on the aromatic ring acts as a lipophilic, electron-withdrawing group, which can significantly influence binding affinity, metabolic stability, and pharmacokinetic properties. Understanding the interplay of these features is paramount to predicting its biological role.
The Role of In Silico Methods in Accelerating Drug Discovery
Computational, or in silico, techniques are indispensable in modern drug development. They allow for the rapid, cost-effective screening and characterization of chemical entities before committing to resource-intensive laboratory synthesis and testing.[5][6] By simulating molecular interactions and predicting pharmacokinetic properties, we can prioritize high-potential candidates, identify potential liabilities early, and generate testable hypotheses to guide experimental design.
Defining the Target: Acetylcholinesterase (AChE) as a Case Study
To ground our predictive workflow in a tangible biological context, we will focus on Acetylcholinesterase (AChE) as a potential target. Inhibition of AChE is a cornerstone strategy for treating the symptoms of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[7][8] The AChE active site is well-characterized, and many naphthyridine-like compounds have been explored as inhibitors, making it an excellent and scientifically valid target for our case study.[9][10]
Foundational Principles: Preparing for Prediction
Before any predictive modeling can occur, meticulous preparation of both the ligand (our focus molecule) and the target protein is a critical, non-negotiable step. The quality of the output is directly dependent on the quality of the input.
Ligand Preparation Protocol
The goal is to convert a 2D representation into a chemically correct, low-energy 3D conformation.
-
2D Structure Generation: Draw this compound using a chemical drawing tool (e.g., ChemDraw).
-
Conversion to 3D: Convert the 2D structure into a 3D format (e.g., SDF or MOL2).
-
Protonation State Determination: Assign the correct protonation states at a physiological pH of 7.4. For our molecule, the nitrogen atoms are key. This is crucial as the protonation state dictates the molecule's ability to form hydrogen bonds.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step resolves any steric clashes and brings the molecule to a stable, low-energy conformation, which is more representative of its state in a biological system.
Target Protein Preparation Protocol (AChE)
We will use the crystal structure of human AChE from the Protein Data Bank (PDB).
-
PDB Structure Acquisition: Download a high-resolution crystal structure of human AChE complexed with a known inhibitor (e.g., PDB ID: 4EY7).
-
Initial Cleanup: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This focuses the simulation on the protein itself.
-
Protonation and Charge Assignment: Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate. Assign atomic charges using a standard force field like AMBER or CHARMM.
-
Energy Minimization: Perform a constrained energy minimization on the protein structure. The backbone is typically held fixed while the side chains are allowed to relax. This process relieves any crystal packing artifacts and optimizes the hydrogen-bonding network within the protein.
Predictive Modeling Methodologies
With prepared inputs, we can now apply a suite of computational methods to predict the activity of our molecule.
Pharmacophore Modeling: Identifying Essential Chemical Features
Rationale: A pharmacophore model is a 3D abstract representation of the key molecular features necessary for biological activity. By understanding the common features of known potent AChE inhibitors, we can build a hypothesis and screen our candidate to see if it fits.[7][8][10]
-
Dataset Curation: Collect a set of structurally diverse known AChE inhibitors with their corresponding activity values (IC50).[7] This set should be divided into a training set (to build the model) and a test set (to validate it).
-
Feature Identification: Define the key chemical features present in the training set molecules. For AChE inhibitors, these typically include Hydrogen Bond Acceptors, Hydrogen Bond Donors, Aromatic Rings, and Hydrophobic centers.[8][10]
-
Hypothesis Generation: Using software like Discovery Studio or LigandScout, generate multiple pharmacophore models based on the training set. The software aligns the molecules and identifies common 3D arrangements of the defined features.
-
Model Validation: The best model is selected based on its ability to accurately predict the activity of the compounds in the test set and its statistical significance (e.g., high correlation coefficient).[7]
Caption: Conceptual diagram of a 5-feature AChE inhibitor pharmacophore model.
Once validated, our focus molecule, this compound, would be mapped against this hypothesis to assess its fit and predict its potential as an AChE inhibitor.
Quantitative Structure-Activity Relationship (QSAR)
Rationale: QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[2][11] A robust QSAR model can predict the activity of new compounds, like ours, based solely on their calculated molecular descriptors.
-
Dataset Curation: A dataset of naphthyridine derivatives with experimentally determined IC50 values against a specific target is required.[2][11]
-
Descriptor Calculation: For each molecule in the dataset, calculate a wide range of 2D molecular descriptors (e.g., topological, constitutional, electronic). These can be calculated using software like PaDEL-Descriptor or Mordred.[12]
-
Model Building: Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build an equation correlating a subset of the descriptors to the biological activity (pIC50).[11][13]
-
Rigorous Validation: This is the most critical step. The model must be validated to ensure it is predictive and not a result of chance correlation.
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set.
-
External Validation: Use the model to predict the activity of a separate test set of compounds not used in model building.
-
Caption: Workflow for developing and validating a predictive QSAR model.
A well-validated model will have strong statistical parameters.
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the fit of the model to the training data. | > 0.6 |
| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_pred (External Validation R²) | Measures the predictive ability on an external test set. | > 0.5 |
Table based on common QSAR validation criteria.[2][14]
Molecular Docking: Simulating the Binding Interaction
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It provides insights into the binding mode and estimates the strength of the interaction through a scoring function, which can be correlated with activity.[1][4]
-
Define the Binding Site: The binding site is defined as a grid box centered on the active site gorge of the prepared AChE structure. The location can be determined from the position of the co-crystallized ligand in the original PDB file.
-
Ligand Docking: Using a docking program like AutoDock Vina, the prepared 3D structure of this compound is placed into the defined binding site. The program samples numerous possible conformations and orientations of the ligand.
-
Scoring and Pose Selection: Each generated pose is assigned a score (e.g., binding affinity in kcal/mol) that estimates the binding free energy. The pose with the best (most negative) score is considered the most likely binding mode.
-
Interaction Analysis: The top-ranked pose is visually inspected to analyze the key molecular interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) between the ligand and the protein residues. This analysis is crucial for understanding the structural basis of the predicted affinity.
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues (AChE) | Interaction Type |
| This compound | -8.5 (Predicted) | Trp84, Tyr334 | Pi-Pi Stacking |
| Phe330 | Hydrophobic | ||
| Ser200 | Hydrogen Bond | ||
| Donepezil (Reference) | -11.2 (Reference) | Trp84, Trp279, Tyr334 | Pi-Pi Stacking, H-Bond |
Note: Data is illustrative for this guide. Key residues are known interaction points in the AChE active site.[15]
ADMET Profiling: Predicting Drug-Likeness and Safety
Rationale: A potent molecule is useless if it cannot reach its target or is toxic. ADMET profiling predicts a compound's pharmacokinetic and safety properties. Performing this in silico is vital for early-stage de-risking.[16][17][18]
Protocol for In Silico ADMET Prediction
-
Input Structure: Use the 2D or 3D structure of this compound.
-
Platform Selection: Utilize web-based platforms (e.g., SwissADME, pkCSM) or standalone software that employ a variety of models to predict ADMET properties.[18]
-
Property Calculation: Compute a range of properties, including:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.
-
Absorption: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).[12]
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), Hepatotoxicity.
-
| Property | Predicted Value | Acceptable Range / Comment |
| Molecular Weight | 196.65 g/mol | < 500 (Lipinski's Rule) |
| LogP | 2.15 | < 5 (Lipinski's Rule) |
| H-Bond Donors | 1 | ≤ 5 (Lipinski's Rule) |
| H-Bond Acceptors | 2 | < 10 (Lipinski's Rule) |
| BBB Permeant | Yes | Desirable for a CNS target like AChE |
| CYP2D6 Inhibitor | No | Favorable, lower risk of drug-drug interactions |
| AMES Toxicity | No | Favorable, non-mutagenic predicted |
| hERG I Inhibition | No | Favorable, low risk of cardiotoxicity |
Note: Values are calculated/predicted for the specific molecule and represent a typical output.[17][18]
Integrated Workflow and Data Synthesis
A single predictive method is insufficient. The strength of an in silico assessment lies in the convergence of evidence from multiple, orthogonal approaches.
A Consolidated Computational Strategy
Caption: Integrated workflow for the in silico evaluation of a candidate molecule.
Synthesizing the Evidence: Building a Candidate Profile
Based on our case study, a potential profile for this compound might look like this:
-
Target Hypothesis: The molecule fits the AChE inhibitor pharmacophore well, suggesting it possesses the necessary features for activity.
-
Potency Prediction: The QSAR model predicts a pIC50 of 7.2 (IC50 ≈ 63 nM), indicating high potential potency.
-
Binding Mechanism: Molecular docking reveals a favorable binding energy (-8.5 kcal/mol) and shows key interactions with aromatic residues in the AChE active site gorge, providing a structural basis for its predicted affinity.
-
Drug-Likeness & Safety: The compound exhibits a favorable ADMET profile, with good predicted absorption, CNS penetration, and a low risk of common toxicities.
Conclusion
This guide has detailed a robust, multi-pronged in silico strategy for predicting the biological activity of this compound. By integrating pharmacophore modeling, QSAR, molecular docking, and ADMET profiling, we can construct a comprehensive and scientifically rigorous profile of a candidate molecule. This approach, grounded in the principles of causality and self-validation, allows researchers to make more informed decisions, effectively manage resources, and ultimately accelerate the complex process of drug discovery. The methodologies described herein are not merely predictive tools but are foundational components of a modern, hypothesis-driven research paradigm.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico prediction of endocrine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of potential acetylcholinesterase inhibitors: a combination of pharmacophore modeling, virtual screening, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | dyphAI dynamic pharmacophore modeling with AI: a tool for efficient screening of new acetylcholinesterase inhibitors [frontiersin.org]
- 10. Pharmacophore Modeling, virtual and in vitro screening for acetylcholinesterase inhibitors and their effects on amyloid-β self- assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 17. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Chemistry Guide to 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine: Exploring Molecular Properties and Therapeutic Potential
Abstract
The 1,6-naphthyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds with applications ranging from anticancer to antiviral therapies.[1][2] This technical guide provides a comprehensive theoretical framework for the study of a specific derivative, 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine. Aimed at researchers, medicinal chemists, and computational scientists, this document outlines the key in silico methodologies for characterizing this molecule. We will delve into its structural elucidation through spectroscopic analysis, explore its electronic properties using Density Functional Theory (DFT), and investigate its potential as a therapeutic agent via molecular docking simulations. The overarching goal is to provide a robust computational workflow for assessing the drug-like potential of this and related naphthyridine derivatives.
Introduction: The Significance of the 1,6-Naphthyridine Core
Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, exist as six distinct isomers, each offering a unique spatial arrangement of hydrogen bond donors and acceptors.[3] The 1,6-naphthyridine isomer, in particular, has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[4] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, and anti-inflammatory agents.[1][4] The tetrahydro- variant of the 1,6-naphthyridine core introduces a three-dimensional character to the otherwise planar aromatic system, which can be advantageous for achieving specific and high-affinity interactions with biological targets. The introduction of a chloro- substituent at the 5-position is expected to modulate the electronic properties and metabolic stability of the molecule, making this compound a compelling candidate for theoretical investigation and drug discovery programs.
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
A practical and scalable approach for constructing the core structure could involve the addition of Grignard reagents to an appropriately substituted chloronicotinonitrile, followed by an acid-mediated cyclization.[5] An alternative strategy could be a cobalt-catalyzed [2+2+2] cyclization, which has been successfully employed for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines.[6]
Below is a conceptual workflow for a potential synthetic route:
Caption: A generalized workflow for the synthesis of the target compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. While experimental data for this specific molecule is not published, theoretical calculations can predict the expected spectral features.[7][8]
-
¹H and ¹³C NMR Spectroscopy: These techniques are crucial for elucidating the carbon-hydrogen framework. The proton NMR spectrum would show characteristic signals for the aliphatic protons of the tetrahydropyridine ring and the aromatic proton. The number of signals and their splitting patterns would confirm the connectivity. Similarly, the carbon NMR would provide information on the number of unique carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition, confirming the molecular formula of C₈H₉ClN₂.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=C and C=N stretching in the aromatic ring, and C-N stretching vibrations.
ChemicalBook provides some basic spectroscopic information for this compound, including ¹H NMR, IR, and MS data, which can serve as a reference for experimental validation.[9]
Theoretical Studies: A Computational Deep Dive
Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like this compound. Density Functional Theory (DFT) is a particularly robust method for studying the electronic structure and reactivity of organic molecules.[10][11]
Density Functional Theory (DFT) Calculations
DFT calculations can be employed to determine a wide range of molecular properties. A common and effective approach involves using the B3LYP functional with a 6-31G(d) or higher basis set.[8][10]
3.1.1. Molecular Geometry Optimization: The first step in any DFT study is to find the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization, which calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
3.1.2. Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[11]
3.1.3. Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other molecules, including biological targets.
3.1.4. Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1/η | The inverse of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | χ²/2η | A measure of the electrophilic character of a molecule. |
Theoretical Vibrational Analysis
DFT calculations can also be used to predict the vibrational frequencies of a molecule.[8] This theoretical IR spectrum can be compared with the experimental spectrum to aid in the assignment of the observed absorption bands.
Caption: A typical workflow for DFT calculations on the target molecule.
Molecular Docking and Drug Discovery Potential
Given the established biological activities of the 1,6-naphthyridine scaffold, this compound is a promising candidate for drug discovery.[1][4] Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[12][13] This method can provide valuable insights into the binding mode and affinity of our target molecule with various biological targets.
Target Selection
Based on the known activities of related naphthyridine derivatives, potential targets for molecular docking studies include:
-
Kinases: Many naphthyridine derivatives have shown potent kinase inhibitory activity.[5][14]
-
Reverse Transcriptase: Some 1,6- and 1,7-naphthyridine derivatives are potent HIV-1 reverse transcriptase inhibitors.[12]
-
Phosphodiesterases (PDEs): Tetrahydrobenzo[b][10][12]naphthyridine analogues have been identified as potent PDE5 inhibitors.[15]
-
Acetylcholinesterase (AChE): Tetrahydrobenzo[h][10][12]naphthyridines have been shown to be potent inhibitors of AChE.[16]
Molecular Docking Protocol
A typical molecular docking workflow involves the following steps:
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of this compound is generated and its geometry is optimized using a suitable force field or quantum mechanical method.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically search for the optimal binding pose of the ligand within the active site of the receptor. The program scores the different poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
Caption: A standard workflow for molecular docking studies.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By combining computational methods such as DFT and molecular docking, researchers can gain a deep understanding of the molecule's structural, electronic, and potential biological properties before embarking on extensive experimental work. The proposed in silico workflow provides a cost-effective and efficient strategy for evaluating the therapeutic potential of this and other novel naphthyridine derivatives. Future studies should focus on the synthesis and experimental validation of the theoretical predictions outlined in this guide, as well as the exploration of a broader range of biological targets to fully elucidate the pharmacological profile of this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. This compound(98490-61-0) 1H NMR [m.chemicalbook.com]
- 10. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
- 11. Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Preliminary Screening of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine Libraries
Introduction: The Strategic Value of the Tetrahydronaphthyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in biologically active compounds, earning them the designation of "privileged scaffolds."[1] These structures possess the inherent ability to interact with multiple biological targets, providing a robust starting point for drug discovery campaigns. The 1,2,3,4-tetrahydro-1,6-naphthyridine core is one such scaffold, found in a variety of compounds exhibiting a wide spectrum of biological activities, including potential applications in oncology and neurodegenerative diseases.[2][3][4]
This guide provides an in-depth technical walkthrough for the preliminary screening of a focused library built around the 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine core. The presence of the chlorine atom at the 5-position is a strategic design choice; it serves not only as a key interaction point within a target's binding site but also as a versatile chemical handle for late-stage functionalization, enabling rapid generation of analogs for Structure-Activity Relationship (SAR) studies.[5]
We will proceed from the foundational principles of library design to the intricacies of high-throughput screening and hit validation, focusing on protein kinases as a relevant and high-value target class for this scaffold.[6][7] This document is intended for drug discovery researchers and scientists, offering field-proven insights and detailed protocols to guide the critical early stages of identifying novel lead compounds.
Section 1: Library Design and Synthesis Philosophy
The Core Scaffold: Synthesis and Rationale
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be synthesized through various methods, including cobalt-catalyzed [2+2+2] cyclizations, which offer a versatile route to the core structure.[10][11] More recently, automated continuous flow synthesis has provided a highly modular and scalable approach to generate regioisomeric tetrahydronaphthyridines, including the 1,6-naphthyridine core.[12]
Scientist's Note (Expertise): The choice of a tetrahydro-fused pyridine ring system is deliberate. It imparts a three-dimensional character to the otherwise planar aromatic scaffold. This increased Fsp3 content is a highly desirable trait in modern drug discovery, as it often leads to improved solubility, metabolic stability, and novel intellectual property positions compared to flat, aromatic molecules.
Diversification Strategy
With the this compound core in hand, diversification is achieved by introducing a variety of substituents at accessible positions. The secondary amine within the saturated ring is a prime location for derivatization via reactions like amide bond formation, urea synthesis, or reductive amination.[10][13]
The diagram below illustrates a logical workflow for the synthesis and diversification of the library.
Caption: Library synthesis and diversification workflow.
Section 2: Target Selection and High-Throughput Assay Development
The naphthyridine scaffold is a known "kinase hinge-binder," making protein kinases an excellent target class for screening.[6][7] Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes for drug discovery.[14][15]
Choice of Assay: TR-FRET for Robustness
For a preliminary screen, a homogenous, high-throughput assay format is essential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a superior choice for kinase screening.[16]
Rationale (Trustworthiness): TR-FRET assays, such as the LanthaScreen® platform, offer several advantages over simpler formats. The time-resolved detection minimizes interference from compound autofluorescence and light scatter, which are common sources of false positives in HTS campaigns. The ratiometric output (ratio of acceptor to donor emission) further reduces well-to-well variability, leading to more robust and reproducible data.[16]
The principle of a typical TR-FRET kinase activity assay is depicted below.
Caption: Principle of a TR-FRET kinase activity assay.
Protocol: Assay Validation
Before screening the full library, the assay must be validated to ensure it is robust and suitable for HTS. The key metric is the Z'-factor, which assesses the statistical separation between positive and negative controls.
Step-by-Step Assay Validation Protocol:
-
Plate Layout: Prepare a 384-well plate. Designate 16 wells for positive controls (e.g., a known potent inhibitor, Staurosporine) and 16 wells for negative controls (DMSO vehicle).
-
Reagent Preparation: Prepare assay buffer, kinase solution, ATP/substrate solution, and detection solution (containing the Terbium-labeled antibody) according to the manufacturer's protocol.[16]
-
Control Dispensing: Add 50 nL of DMSO to the negative control wells and 50 nL of Staurosporine (at a final concentration of 10 µM) to the positive control wells.
-
Kinase Addition: Add 5 µL of the kinase solution to all wells. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of the ATP/substrate solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of the detection solution to stop the reaction and initiate the detection process.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Z'-Factor Calculation: Calculate the TR-FRET ratio. Use the mean (μ) and standard deviation (σ) of the positive (p) and negative (n) controls to calculate the Z'-factor: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Acceptance Criteria: An assay with a Z'-factor > 0.5 is considered excellent and robust for HTS.
Section 3: The Preliminary Screening Campaign
The goal of the preliminary screen is to test every compound in the library at a single concentration to identify "hits"—compounds that show a significant level of activity against the target.[17]
Overall Workflow
The screening process follows a systematic and largely automated workflow to ensure efficiency and minimize human error.
Caption: High-level workflow for a preliminary screening campaign.
Protocol: Single-Point High-Throughput Screen
This protocol outlines the screening of the library at a final concentration of 10 µM.
-
Library Preparation: Thaw frozen library source plates. Prepare assay-ready plates by acoustically dispensing 50 nL of each library compound into 384-well assay plates. Each plate must also contain positive and negative control wells.
-
Screening Execution: Follow steps 4-9 from the "Assay Validation Protocol" for all library plates.
-
Data Analysis and Hit Identification: a. Calculate the TR-FRET ratio for every well. b. Normalize the data for each plate using the plate-specific controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos)) c. Hit Criteria: A compound is typically defined as a primary hit if it exhibits an inhibition value greater than a predefined threshold. A common starting point is >50% inhibition or, more stringently, >3 standard deviations from the mean of the sample population.
Data Presentation: Sample HTS Plate
The results from a primary screen are often visualized as a plate heatmap and summarized in a table.
| Well ID | Compound ID | % Inhibition | Status |
| A01 | DMSO | -2.5 | Negative Control |
| A02 | Staurosporine | 98.7 | Positive Control |
| B05 | LIB-0078 | 15.2 | Inactive |
| C12 | LIB-0451 | 85.6 | Hit |
| D08 | LIB-1123 | 6.7 | Inactive |
| F18 | LIB-3422 | 92.1 | Hit |
Section 4: Hit Confirmation and Validation
A primary hit is not a confirmed active compound. It is a candidate that requires further testing to confirm its activity and rule out artifacts. This stage is critical for ensuring that resources are focused on genuinely promising molecules.[18]
Protocol: Hit Re-testing
-
Cherry-Pick Hits: From the primary hit list, locate the original source wells of the hit compounds.
-
Re-test: Re-test these compounds in triplicate in the primary assay at the same single concentration (10 µM).
-
Confirmation: A compound is considered "confirmed" if its activity is reproduced within an acceptable margin (e.g., shows >50% inhibition in at least two of the three replicates).
Protocol: Dose-Response Analysis (IC₅₀ Determination)
Confirmed hits must be evaluated for their potency. This is done by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
-
Serial Dilution: For each confirmed hit, prepare a 10-point, 3-fold serial dilution series, typically starting from 100 µM.
-
Assay Execution: Test each concentration point in the primary assay.
-
Curve Fitting: Plot the % inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Sample IC₅₀ Data for Confirmed Hits:
| Compound ID | IC₅₀ (µM) | Hill Slope | R² |
| LIB-0451 | 0.87 | 1.1 | 0.992 |
| LIB-3422 | 1.25 | 0.9 | 0.987 |
Scientist's Note (Trustworthiness): The Hill Slope is an important parameter. A value close to 1.0 suggests a classic 1:1 binding interaction. Steeper or shallower slopes can indicate cooperativity or other complex binding mechanisms, which warrant further investigation. The R² value indicates the goodness of fit of the curve.
Protocol: Orthogonal Assay
To ensure the observed activity is not an artifact of the primary assay format (e.g., interference with the TR-FRET components), hits should be tested in an orthogonal, label-free assay. An enzyme-coupled fluorescence assay that detects ADP, the universal product of kinase reactions, is an excellent choice.[19]
-
Assay Principle: This assay uses a series of coupling enzymes to convert the ADP produced by the kinase into a fluorescent product (e.g., resorufin). An inhibitor will block ADP production, resulting in a low fluorescence signal.[19]
-
Execution: Test the confirmed hits in the ADP-detection assay using the same dose-response format to generate an independent IC₅₀ value.
-
Validation Criteria: A compound is considered a "validated hit" if it demonstrates comparable potency in both the primary and orthogonal assays. This provides high confidence that the compound's activity is due to direct inhibition of the target kinase.
Conclusion and Forward Outlook
The preliminary screening of a focused library, such as the this compound collection, is a systematic process of triage. It begins with a broad search for activity across thousands of molecules and progressively narrows the field to a small number of validated hits with confirmed potency and a high degree of confidence in their mechanism of action.
This guide has outlined a robust strategy, from rational library design and assay development to a multi-step hit validation cascade. The validated hits emerging from this workflow are not yet drugs, but they represent high-quality starting points for a full-fledged lead optimization program. The next phases of discovery will involve synthesizing analogs to build out the SAR, optimizing for properties like selectivity and metabolic stability, and ultimately advancing candidates toward preclinical development.
References
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Going Barcode-Free: Screening Massive Small Molecule Libraries for Early Drug Discovery - Bright Giant [bright-giant.com]
- 18. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Proposed Synthetic Protocol for 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Abstract
The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] This application note details a robust, proposed three-step synthetic protocol for 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine , a valuable building block for drug discovery and development. The synthesis begins with the construction of a 5-hydroxy-1,6-naphthyridine precursor, followed by a chlorination step to yield the aromatic 5-chloro-1,6-naphthyridine, and concludes with a selective catalytic hydrogenation to afford the target compound. This guide provides in-depth procedural details, explains the chemical rationale behind methodological choices, and outlines necessary characterization and safety protocols to ensure reproducibility and safety.
Introduction and Strategic Overview
The unique arrangement of nitrogen atoms in the 1,6-naphthyridine ring system imparts specific electronic and steric properties, making it an attractive scaffold for interacting with biological targets such as kinases and enzymes.[1][4] The synthesis of specifically substituted analogues, like the title compound, is crucial for developing structure-activity relationships (SAR) in medicinal chemistry programs.
While a direct, one-pot synthesis for this compound is not prominently described in the literature, a logical and reliable pathway can be constructed from well-established, fundamental organic transformations. Our proposed strategy leverages a sequence of ring construction, functional group interconversion, and selective reduction.
The three key transformations are:
-
Step 1: Cyclization to form 5-Hydroxy-1,6-naphthyridine. This foundational step creates the core bicyclic system. A classical approach involves building the second pyridine ring onto a pre-existing, functionalized pyridine derivative.[5]
-
Step 2: Chlorination of the Hydroxynaphthyridine. The hydroxyl group at the 5-position, which exists in tautomeric equilibrium with the 1,6-naphthyridin-5(6H)-one form, is converted to a chloride. This is a standard method for activating the position for further reactions and is typically achieved with reagents like phosphorus oxychloride (POCl₃).[1][6]
-
Step 3: Selective Catalytic Hydrogenation. The aromatic 5-chloro-1,6-naphthyridine is selectively reduced to the desired 1,2,3,4-tetrahydro derivative. The conditions must be carefully controlled to reduce the unsubstituted pyridine ring while preserving the chloro-substituted ring and preventing hydrodechlorination.[7]
This multi-step approach ensures high purity of intermediates and provides a reliable pathway to the target molecule.
Proposed Synthetic Workflow
The overall transformation is visualized in the workflow diagram below.
Figure 1: Proposed three-step synthesis pathway.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Step 1: Synthesis of 5-Hydroxy-1,6-naphthyridine (Intermediate B)
This protocol is adapted from established methods for constructing the 1,6-naphthyridine core.[5] The reaction involves the formation of a lactone from ethyl 2-methylnicotinate and formaldehyde, which is then converted to an amide and oxidized.
-
Reaction Setup: To a solution of ethyl 2-methylnicotinate (1.0 eq) in a suitable solvent, add paraformaldehyde (1.2 eq) and a catalytic amount of a base (e.g., piperidine).
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction, concentrate under reduced pressure, and purify the resulting lactone intermediate by column chromatography.
-
Amidation & Oxidation: Treat the purified lactone with ammonia to form the corresponding amide. Subsequently, oxidize the amide using a suitable oxidizing agent (e.g., KMnO₄ or MnO₂) to yield 5-hydroxy-1,6-naphthyridine.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield intermediate B as a solid.
Expert Insight: The choice of formaldehyde as the C1 synthon and the subsequent cyclization/oxidation cascade is a classic and effective method for building the second pyridinone ring. The initial lactonization is key to setting up the required geometry for the final ring closure.
Step 2: Synthesis of 5-Chloro-1,6-naphthyridine (Intermediate C)
This transformation converts the pyridinone to the more reactive chloro-pyridine derivative. Phosphorus oxychloride is a highly effective and standard reagent for this type of dehydration/chlorination reaction.[1][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 5-hydroxy-1,6-naphthyridine (B , 1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) portion-wise at 0 °C.
-
Heating: After the addition is complete, slowly heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃. Caution: This step is highly exothermic and releases HCl gas.
-
Basification & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until pH > 8. The product will precipitate or can be extracted.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 5-Chloro-1,6-naphthyridine (C ) as a solid. This compound is commercially available, which can be an alternative starting point.[8][9][10]
Trustworthiness Check: The complete disappearance of the starting material's hydroxyl/amide protons in the ¹H NMR spectrum and the appearance of a new aromatic pattern, along with a correct mass spectrum, will validate the successful chlorination.
Step 3: Synthesis of this compound (Target Compound D)
This final step involves the selective reduction of the non-chlorinated pyridine ring. Catalytic hydrogenation is the method of choice. The key challenge is to achieve selective ring reduction without causing hydrodechlorination (replacement of Cl with H).[7]
-
Catalyst and Reagent Preparation: In a hydrogenation vessel, suspend 5-Chloro-1,6-naphthyridine (C , 1.0 eq) and Palladium on carbon (10% Pd/C, 5-10 mol%) in a solvent such as ethanol or methanol. Add one equivalent of hydrochloric acid (HCl) to protonate the ring system, which aids in selective reduction.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, then with hydrogen gas. Pressurize the vessel with H₂ (typically 50-100 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. Neutralize the resulting salt with a mild base (e.g., NaHCO₃ solution) and extract the free base product into an organic solvent like dichloromethane.
-
Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography if necessary to yield the final product, This compound (D) .
Expert Insight: The addition of acid is critical. It protonates the nitrogen atoms, activating the rings towards reduction. The unsubstituted ring is generally more electron-rich and thus more susceptible to hydrogenation than the electron-deficient chloro-substituted ring. Using a non-polar solvent and lower pressures can also help minimize the competing hydrodechlorination side reaction.
Materials and Stoichiometry
The following table outlines the reagents for a hypothetical synthesis starting from 1.0 g of 5-Hydroxy-1,6-naphthyridine.
| Step | Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2 | 5-Hydroxy-1,6-naphthyridine | 146.15 | 1.0 | 1.00 g | Starting Material |
| 2 | Phosphorus Oxychloride (POCl₃) | 153.33 | 7.0 | 7.35 g (4.4 mL) | Chlorinating Agent |
| 3 | 5-Chloro-1,6-naphthyridine | 164.60 | 1.0 | (Theoretically 1.13 g) | Starting Material |
| 3 | 10% Palladium on Carbon | N/A | 0.05 | ~0.33 g | Catalyst |
| 3 | Hydrogen (H₂) | 2.02 | Excess | 50-100 psi | Reducing Agent |
| 3 | Hydrochloric Acid (conc.) | 36.46 | 1.0 | ~0.57 mL | Additive |
Characterization
The identity and purity of the final product, This compound , should be confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure, including the successful reduction of one ring (disappearance of two aromatic protons, appearance of aliphatic signals).
-
Mass Spectrometry (MS): To verify the molecular weight (168.62 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.
-
Purity Analysis (HPLC/LC-MS): To determine the purity of the final compound, which should ideally be >95%.
References
- 1. 5-Chloro-1,6-naphthyridine | 23616-32-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 4. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on naphthyridines. I. Synthesis of 1, 6-naphthyridine. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 8. 5-Chloro[1,6]naphthyridine | 23616-32-2 [sigmaaldrich.com]
- 9. 23616-32-2|5-Chloro[1,6]naphthyridine|BLD Pharm [bldpharm.com]
- 10. 5-Chloro-1,6-naphthyridine [oakwoodchemical.com]
Application Notes and Protocols for the Purification of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
For correspondence: [email protected]
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, a key heterocyclic scaffold in contemporary drug discovery and development. Recognizing the critical impact of purity on downstream applications, this document moves beyond generic procedures to offer a scientifically grounded approach to purification strategy. We delve into the physicochemical properties of the target molecule and its likely impurities to rationalize the selection of two primary purification techniques: automated flash column chromatography and classical recrystallization. Each protocol is presented with step-by-step instructions, causality-driven explanations for experimental choices, and integrated validation checkpoints. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to establish robust and reproducible purification workflows for this important class of compounds.
Introduction: The Imperative for Purity in Naphthyridine Scaffolds
This compound is a privileged heterocyclic motif, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. The presence of the chlorine atom provides a reactive handle for further functionalization, while the tetrahydropyridine ring imparts three-dimensional character, often leading to improved pharmacological properties. As with any active pharmaceutical ingredient (API) precursor, the purity of this intermediate is paramount. Trace impurities can lead to unforeseen side reactions, complicate reaction kinetics, and introduce contaminants into the final drug substance, potentially impacting its safety and efficacy.
This document provides a detailed exploration of robust purification strategies tailored for this compound, empowering researchers to achieve the high levels of purity required for successful drug development campaigns.
Physicochemical Properties and Impurity Profile
A successful purification strategy is predicated on a thorough understanding of the target molecule's properties and the nature of potential impurities.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 168.62 g/mol | --INVALID-LINK--[1] |
| Appearance | Off-white to pale yellow solid (typical) | General chemical knowledge |
| XLogP3 | 2.2 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[1] |
The moderate lipophilicity (XLogP3 = 2.2) and the presence of both hydrogen bond donor and acceptor sites suggest that the compound will be soluble in a range of organic solvents and amenable to silica gel chromatography.
Common Impurities
Impurities in a given synthesis can arise from unreacted starting materials, by-products of the reaction, or degradation of the product. For this compound, common impurities may include:
-
Starting Materials: Depending on the synthetic route, these could be various substituted pyridines or piperidones.
-
Over- or Under-reduced Species: If the tetrahydro-naphthyridine is formed by reduction of a naphthyridine precursor, incomplete reduction can leave aromatic impurities, while over-reduction could lead to piperidine-based by-products.
-
Dehalogenated Product: The chloro-substituent may be labile under certain conditions, leading to the formation of 1,2,3,4-tetrahydro-1,6-naphthyridine.
-
Oxidized By-products: The tetrahydro-naphthyridine ring can be susceptible to oxidation, especially if exposed to air and light for extended periods, potentially forming N-oxides or the fully aromatic 5-chloro-1,6-naphthyridine.
-
Residual Solvents and Reagents: Common laboratory solvents and reagents used in the synthesis can be carried through to the final product.[2][3]
Purification Strategy Overview
Based on the physicochemical properties and the likely impurity profile, a two-pronged purification strategy is recommended:
-
Primary Purification: Automated flash column chromatography is the method of choice for the initial purification of the crude product. It offers excellent resolving power to separate the target compound from both more and less polar impurities.
-
Final Polishing: Recrystallization is an ideal secondary purification step to remove trace impurities and to obtain a highly crystalline, stable solid.
Caption: A typical purification workflow for this compound.
Protocol 1: Automated Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of organic compounds. The use of an automated system enhances reproducibility and efficiency.[4]
Rationale
The choice of silica gel as the stationary phase is based on the polar nature of the N-H and pyridine-like nitrogen atoms in the molecule, which will allow for differential retention compared to less polar by-products. A gradient elution from a non-polar to a more polar solvent system will effectively separate the target compound from impurities with a wide range of polarities. A common and effective solvent system for nitrogen-containing heterocycles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5]
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (for sample loading)
-
Automated flash chromatography system (e.g., Teledyne ISCO, Biotage)
-
Pre-packed or self-packed silica gel column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Step-by-Step Protocol
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a series of solvent systems to find the optimal separation. A good starting point is a 4:1 mixture of hexanes:ethyl acetate.
-
The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Equilibrate the column with the initial, non-polar solvent (e.g., 100% hexanes).
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique generally results in better separation.
-
Carefully load the dried sample onto the top of the equilibrated column.
-
-
Elution:
-
Begin the elution with the non-polar solvent (e.g., 100% hexanes).
-
Run a linear gradient to a more polar solvent mixture (e.g., from 100% hexanes to 100% ethyl acetate over 20-30 column volumes). A protocol for a related tetrahydronaphthyridine successfully used a gradient of 100:0 to 0:100 petroleum ether:EtOAc.[4]
-
Monitor the elution using the system's UV detector.
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Self-Validation and Troubleshooting
-
TLC Analysis of Fractions: This is a critical in-process control to ensure that only pure fractions are combined.
-
Broad Peaks: If peaks are broad, it may indicate that the sample was not loaded in a concentrated band. Ensure minimal solvent is used for loading.
-
Poor Separation: If separation is poor, a shallower gradient or a different solvent system may be required.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity.[6]
Rationale
The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For chloro-substituted nitrogen heterocycles, a range of solvents can be effective. A binary solvent system, such as ethyl acetate/hexanes, often provides the flexibility needed to achieve optimal crystallization.
Materials and Equipment
-
Purified this compound (from chromatography)
-
A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Step-by-Step Protocol
-
Solvent Screening:
-
Place a small amount of the compound in several test tubes.
-
Add a few drops of different solvents to each tube and observe the solubility at room temperature.
-
Heat the tubes that show poor solubility at room temperature to determine if the compound dissolves upon heating. The ideal solvent will show this temperature-dependent solubility.
-
-
Dissolution:
-
Place the bulk of the purified compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
If using a binary solvent system (e.g., ethyl acetate), after dissolution, slowly add the anti-solvent (e.g., hexanes) until the solution becomes slightly turbid. Then, allow it to cool.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Self-Validation and Troubleshooting
-
Yield: A very low yield may indicate that too much solvent was used or that the compound is highly soluble even at low temperatures.
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or a high concentration of impurities. Re-heat the solution and allow it to cool more slowly, or consider further purification by chromatography.
-
No Crystals Form: If no crystals form upon cooling, it may be necessary to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Purity Assessment
The purity of the final product should be confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Outcome |
| Thin Layer Chromatography (TLC) | Rapid purity check | A single spot |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment | A single major peak (>98% purity) |
| Mass Spectrometry (MS) | Molecular weight confirmation | A peak corresponding to the molecular ion [M+H]⁺ |
| ¹H NMR Spectroscopy | Structural confirmation and impurity detection | A spectrum consistent with the structure of this compound and no significant impurity peaks |
| Elemental Analysis | Confirmation of elemental composition | Theoretical and found values for C, H, N, and Cl should be in close agreement (±0.4%) |
Conclusion
The purification of this compound is a critical step in its use as a building block for pharmaceutical compounds. The combination of automated flash column chromatography for bulk impurity removal and recrystallization for final polishing provides a robust and reproducible workflow to achieve high levels of purity. The protocols and rationales provided in this guide are designed to be a valuable resource for researchers in the field, enabling them to confidently prepare high-quality material for their downstream applications.
References
- 1. This compound | C8H9ClN2 | CID 45789791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. research.rice.edu [research.rice.edu]
- 4. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Abstract
This guide provides a detailed framework of analytical methodologies for the robust characterization of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, a key heterocyclic scaffold in medicinal chemistry.[1][2] As the purity and structural integrity of such intermediates are paramount for the synthesis of active pharmaceutical ingredients (APIs), a multi-pronged analytical approach is essential. This document outlines field-proven protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods for related naphthyridine derivatives.
Introduction: The Imperative for Rigorous Characterization
The 1,6-naphthyridine core is a "privileged structure" found in numerous biologically active compounds.[2] The specific derivative, this compound, serves as a critical building block in drug discovery programs. Its reactivity is largely dictated by the chloro-substituent on the pyridine ring and the secondary amine in the tetrahydro portion. Therefore, unambiguous confirmation of its structure and a precise quantification of its purity are non-negotiable prerequisites for its use in further chemical synthesis and development. An incorrect structural assignment or the presence of uncharacterized impurities can lead to failed reactions, misleading biological data, and significant delays in research timelines.
This application note presents an integrated analytical strategy to provide a complete chemical profile of the target compound.
Integrated Analytical Workflow
A sequential and logical application of different analytical techniques ensures a thorough characterization. The workflow is designed to first confirm the molecular structure and then to quantify the purity, with each step providing complementary information.
References
Application Notes and Protocols: Characterizing "Naviparib" (5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine) as a Novel PARP1 Inhibitor in Cell-Based Assays
Introduction: The Rationale for Investigating a Naphthyridine Scaffold as a PARP Inhibitor
The 1,6-naphthyridine core is a privileged heterocyclic scaffold that appears in numerous biologically active compounds, demonstrating a wide range of therapeutic activities.[1][2] Its rigid structure and potential for diverse substitutions make it an attractive starting point for novel drug discovery campaigns. This guide outlines a comprehensive suite of cell-based assay protocols to characterize a novel investigational compound, "Naviparib" (5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine) , as a potential inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).
PARP1 is a critical enzyme in the cellular response to DNA single-strand breaks (SSBs).[3] In cancer therapy, particularly in tumors with deficiencies in homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP1 leads to the accumulation of unrepaired SSBs.[3][4] These SSBs are converted to more cytotoxic double-strand breaks (DSBs) during DNA replication, leading to synthetic lethality and selective killing of cancer cells.[5][6] This application note will provide the scientific background and detailed step-by-step protocols to assess the biological activity of Naviparib, from initial target engagement to its functional cellular consequences.
The Dual Mechanism of PARP Inhibition: Catalytic Inhibition and PARP Trapping
Modern PARP inhibitors (PARPi) function through two primary mechanisms that are crucial to understand and assay for:
-
Catalytic Inhibition: The inhibitor competes with the native substrate, nicotinamide adenine dinucleotide (NAD+), at the PARP1 active site. This prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains onto target proteins, thereby blocking the recruitment of downstream DNA repair factors.[5]
-
PARP Trapping: Some PARPi not only block catalytic activity but also "trap" the PARP1 enzyme onto the DNA at the site of damage.[7] This PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and repair, leading to cell death.[7] The trapping efficiency of a PARPi often correlates more strongly with its anti-cancer efficacy than its catalytic inhibition alone.[8]
Our experimental workflow is designed to investigate both of these critical functions of Naviparib.
Caption: Dual mechanisms of PARP1 inhibition by Naviparib.
Protocol 1: Cell-Based PARP1 Activity Assay (Immunofluorescence)
This protocol quantifies the catalytic inhibition of PARP1 by measuring the formation of PAR chains in cells following DNA damage. A reduction in the PAR signal in the presence of Naviparib indicates target engagement and inhibition.
Principle: Cells are treated with an alkylating agent (e.g., methyl methanesulfonate, MMS) to induce DNA SSBs, which robustly activates PARP1. The resulting PAR synthesis is detected via immunofluorescence using an anti-PAR antibody.
Materials:
-
Cell Line: U2OS (human osteosarcoma) or HeLa (human cervical cancer) cells.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Reagents:
-
Naviparib stock solution (e.g., 10 mM in DMSO).
-
Methyl methanesulfonate (MMS).
-
Olaparib or Veliparib (as positive control PARPi).
-
4% Paraformaldehyde (PFA) in PBS.
-
0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% BSA in PBST (PBS + 0.1% Tween-20).
-
Primary Antibody: Anti-PAR monoclonal antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-mouse/rabbit IgG.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
-
Equipment:
-
96-well black, clear-bottom imaging plates.
-
High-content imaging system or fluorescence microscope.
-
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed U2OS cells into a 96-well imaging plate at a density of 10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of Naviparib in culture medium (e.g., from 1 nM to 10 µM). Also prepare dilutions for the positive control (Olaparib).
-
Include a "Vehicle Control" (DMSO) and an "Untreated Control".
-
Pre-treat the cells with the compound dilutions for 1 hour at 37°C.
-
-
Induction of DNA Damage:
-
Prepare a fresh solution of MMS in culture medium to a final concentration of 1 mM.
-
Add the MMS solution to all wells except the "Untreated Control".
-
Incubate for 15 minutes at 37°C. This short, potent induction maximizes the PAR signal.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 100 µL of 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize by adding 100 µL of 0.5% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by adding 100 µL of Blocking Buffer for 1 hour at room temperature.
-
Incubate with anti-PAR primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI (1 µg/mL) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST and leave the final wash of PBS in the wells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imager, capturing the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Use image analysis software to identify nuclei based on the DAPI signal.
-
Quantify the mean fluorescence intensity of the PAR signal (green channel) within each nucleus.
-
Normalize the PAR intensity of compound-treated wells to the vehicle-treated (MMS only) control.
-
Plot the normalized intensity against the log concentration of Naviparib and fit a dose-response curve to determine the IC50 value.
-
| Parameter | Description | Expected Outcome with Naviparib |
| IC50 | Concentration for 50% inhibition | A potent inhibitor will have an IC50 in the low nM to µM range. |
| Max Inhibition | Maximum reduction in PAR signal | Should approach 100% at saturating concentrations. |
Protocol 2: Cell Viability in HR-Deficient vs. HR-Proficient Cell Lines
This protocol assesses the principle of synthetic lethality by comparing the cytotoxic effect of Naviparib on a cell line with a BRCA mutation (HR-deficient) versus its isogenic counterpart where the BRCA gene is functional (HR-proficient).
Principle: PARP inhibition is selectively lethal to HR-deficient cells. This assay quantifies this differential viability over a long-term exposure, which is necessary to observe the full cytotoxic effects of PARPi.[9]
Materials:
-
Cell Lines:
-
DLD-1 BRCA2 -/- (human colorectal cancer, HR-deficient).
-
DLD-1 BRCA2 +/+ (isogenic control, HR-proficient).
-
-
Reagents:
-
Naviparib stock solution.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar ATP-based assay.[10]
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
-
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed both DLD-1 BRCA2 -/- and DLD-1 BRCA2 +/+ cells into separate 96-well plates at a low density (e.g., 1,000 cells/well) to allow for long-term growth.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a range of Naviparib concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle control.
-
-
Long-Term Incubation:
-
Incubate the plates for 6-7 days at 37°C, 5% CO2. This extended timeframe is critical for observing the synthetic lethal phenotype.[9]
-
-
Viability Measurement:
-
On the final day, allow the plates to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control for each cell line.
-
Plot the dose-response curves and determine the GI50 (concentration for 50% growth inhibition) for both the HR-deficient and HR-proficient cell lines.
-
A significant difference in GI50 values (a "synthetic lethal window") indicates selective activity against HR-deficient cells.
-
| Cell Line | Genotype | Expected GI50 for Naviparib |
| DLD-1 BRCA2 -/- | HR-deficient | Low nM to low µM range |
| DLD-1 BRCA2 +/+ | HR-proficient | High µM range or no significant inhibition |
Protocol 3: Mechanistic Validation via γH2AX Foci Formation
This assay provides visual, cellular evidence of DNA double-strand breaks, which are the ultimate cytotoxic lesion resulting from PARP inhibition in HR-deficient cells.
Principle: The phosphorylation of histone H2AX to form γH2AX is one of the earliest markers of a DNA double-strand break.[11] An increase in the number of nuclear γH2AX foci following Naviparib treatment indicates the accumulation of DNA damage.
Materials:
-
Cell Lines: DLD-1 BRCA2 -/- cells.
-
Reagents:
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody.
-
Same fixation, permeabilization, and secondary detection reagents as in Protocol 1.
-
-
Equipment: High-content imaging system.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed DLD-1 BRCA2 -/- cells in a 96-well imaging plate.
-
Treat the cells with Naviparib at concentrations around its GI50 value (determined in Protocol 2) for 48-72 hours. Include vehicle and untreated controls.
-
-
Immunostaining:
-
Follow the fixation, permeabilization, and blocking steps as described in Protocol 1.
-
Incubate with the anti-γH2AX primary antibody overnight at 4°C.
-
Wash and incubate with an appropriate fluorescent secondary antibody and DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images of the DAPI and γH2AX signals.
-
Use analysis software to identify nuclei (DAPI) and then count the number of distinct fluorescent puncta (foci) within each nucleus.
-
Quantify the average number of γH2AX foci per cell for each treatment condition. A dose-dependent increase in foci formation confirms that Naviparib induces DNA DSBs.
-
Caption: Logical workflow for characterizing Naviparib.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PARP assay kits [bioscience.co.uk]
- 5. youtube.com [youtube.com]
- 6. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effect of the PARP inhibitor veliparib on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine as a Potent and Selective RORγt Inverse Agonist
Introduction: Targeting the Master Regulator of Th17 Cells in Autoimmune Disease
The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) has emerged as a pivotal therapeutic target for a spectrum of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2] RORγt is the lineage-defining transcription factor for T helper 17 (Th17) cells, a subset of pro-inflammatory T cells that are critical mediators of autoimmunity.[3][4] These cells execute their function through the secretion of a cocktail of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[5] The transcriptional activity of RORγt is indispensable for the differentiation of naïve CD4+ T cells into the Th17 lineage and for the subsequent production of these inflammatory mediators.[6][7]
Small molecule inverse agonists of RORγt offer a promising therapeutic strategy by directly suppressing the transcriptional output of this nuclear receptor.[5] Unlike antagonists which merely block the binding of an agonist, inverse agonists bind to RORγt and stabilize it in an inactive conformation, leading to the dissociation of coactivators and, in some cases, the recruitment of corepressors.[8][9] This active repression of RORγt-mediated gene transcription effectively dampens the Th17 inflammatory response.
This document provides a comprehensive guide to the characterization of a novel, potent, and selective RORγt inverse agonist, 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine . We will detail its proposed mechanism of action, provide step-by-step protocols for its in vitro and in vivo evaluation, and present a framework for assessing its therapeutic potential.
Proposed Synthesis of this compound
Molecular Mechanism of Action
This compound is hypothesized to function as a RORγt inverse agonist by binding to the ligand-binding domain (LBD) of the receptor. This binding event is predicted to induce a conformational change in Helix 12 (H12) of the LBD, a critical region for coactivator recruitment.[8] By destabilizing the active conformation of H12, the compound prevents the binding of coactivator proteins, such as SRC-1, thereby inhibiting the transcription of RORγt target genes like IL17A and IL23R.[5][12]
Diagram 1: RORγt Signaling Pathway and Point of Intervention
Caption: RORγt signaling pathway in Th17 cells and the inhibitory action of the inverse agonist.
Experimental Protocols
The following protocols outline a comprehensive strategy for the characterization of this compound as a RORγt inverse agonist.
Part 1: Biochemical Characterization
1.1. RORγt Ligand Binding Domain (LBD) Coactivator Displacement Assay (FRET)
This assay quantitatively measures the ability of the test compound to displace a fluorescently labeled coactivator peptide from the RORγt LBD.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed. The RORγt LBD is tagged with a donor fluorophore (e.g., Europium cryptate-labeled anti-His tag antibody) and a biotinylated coactivator peptide (derived from SRC-1) is complexed with a streptavidin-conjugated acceptor fluorophore (e.g., APC).[13] When the complex is intact, excitation of the donor leads to energy transfer and emission from the acceptor. An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM TCEP).
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-incubated mix of His-tagged RORγt LBD and the Europium-labeled anti-His antibody.
-
Add a pre-incubated mix of biotinylated SRC-1 peptide and streptavidin-APC.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both donor and acceptor wavelengths.
-
Calculate the FRET ratio and plot against compound concentration to determine the IC50 value.
-
Part 2: Cell-Based Functional Assays
2.1. RORγt-Dependent Reporter Gene Assay
This assay confirms the compound's activity in a cellular context by measuring its ability to inhibit RORγt-driven gene transcription.
-
Principle: A suitable host cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the RORγt LBD fused to a Gal4 DNA-binding domain, and a second containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).[14][15] Constitutive activity of the RORγt LBD drives luciferase expression. An inverse agonist will suppress this expression.
-
Protocol:
-
Co-transfect HEK293T cells with the RORγt-Gal4 expression plasmid and the Gal4-UAS-luciferase reporter plasmid.
-
Plate the transfected cells into a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of this compound for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay).
-
Plot the normalized luciferase activity against compound concentration to determine the IC50 value.
-
2.2. Human Primary Th17 Cell Differentiation and Cytokine Production Assay
This is a key assay to evaluate the compound's effect on the primary biological function of RORγt.
-
Principle: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) and cultured under Th17-polarizing conditions (anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-1β, and IL-23). The ability of the test compound to inhibit the differentiation of these cells into IL-17A-producing Th17 cells is measured by flow cytometry or ELISA.[5]
-
Protocol:
-
Isolate naïve CD4+ T cells from healthy human donor PBMCs using negative selection magnetic beads.
-
Culture the cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add the Th17-polarizing cytokine cocktail.
-
Add a serial dilution of this compound.
-
Culture the cells for 3-5 days.
-
For the final 4-6 hours of culture, restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest the cells, fix, and permeabilize them.
-
Stain for intracellular IL-17A and surface CD4.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
-
Alternatively, collect the culture supernatant before restimulation and measure secreted IL-17A levels by ELISA.
-
Determine the IC50 for inhibition of IL-17A production.
-
Diagram 2: Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of a novel RORγt inverse agonist.
Part 3: In Vivo Pharmacodynamic and Efficacy Studies
3.1. Animal Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used mouse model of multiple sclerosis, a Th17-driven autoimmune disease.[6]
-
Principle: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG35-55, in complete Freund's adjuvant (CFA). The development of clinical signs of paralysis is monitored daily. The test compound is administered to assess its ability to prevent or treat the disease.
-
Protocol (Prophylactic Dosing):
-
Induce EAE in female C57BL/6 mice.
-
Randomize mice into vehicle and treatment groups.
-
Begin daily oral administration of this compound (at various doses) on the day of immunization (Day 0).
-
Monitor mice daily for clinical signs of EAE and score them on a scale of 0-5 (0 = normal, 5 = moribund).
-
At the end of the study (e.g., Day 21), isolate mononuclear cells from the central nervous system (CNS) and spleen.
-
Restimulate the cells ex vivo with MOG35-55 and measure IL-17A production by ELISA or intracellular cytokine staining to confirm target engagement.
-
Analyze the clinical scores and cytokine data to determine the efficacy of the compound.
-
Data Presentation
The following table provides a template for summarizing the characterization data for this compound.
| Assay | Endpoint | Hypothetical Result (IC50/EC50) | Selectivity vs. RORα/β (Fold) |
| RORγt Coactivator Displacement (FRET) | Inhibition of SRC-1 peptide binding | 50 nM | >200-fold |
| RORγt Reporter Gene Assay (HEK293T) | Inhibition of luciferase expression | 100 nM | >200-fold |
| Human Th17 Differentiation (IL-17A production) | Inhibition of IL-17A secretion (ELISA) | 250 nM | N/A |
| Mouse EAE Model (Prophylactic) | Reduction in mean clinical score | ED50 = 10 mg/kg, p.o. | N/A |
Conclusion
The protocols and framework presented here provide a robust system for the comprehensive evaluation of this compound as a novel RORγt inverse agonist. By systematically assessing its biochemical, cellular, and in vivo activities, researchers can build a strong data package to support its further development as a potential therapeutic for Th17-mediated autoimmune diseases. The high potency and selectivity suggested in the hypothetical data highlight the potential of the naphthyridine scaffold in the design of next-generation RORγt modulators.
References
- 1. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 2. RORs in autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 6. Distinct RORγt-dependent Th17 immune responses are required for autoimmune pathogenesis and protection against bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine and its Analogs in HIV Research
Introduction: Targeting HIV-1 Integrase with a Novel Allosteric Mechanism
The global effort to combat Human Immunodeficiency Virus (HIV) has led to the development of highly active antiretroviral therapy (HAART), which has transformed HIV-1 infection from a fatal disease into a manageable chronic condition.[1] Most current therapies target the viral enzymes reverse transcriptase and protease.[2][3] However, the emergence of drug-resistant viral strains necessitates a continuous search for novel therapeutic agents that act on different viral targets or via new mechanisms.[1][2]
One of the most promising, yet historically underexploited, targets is the HIV-1 integrase (IN), an essential enzyme that catalyzes the insertion of the viral DNA into the host cell's genome—a critical step for viral replication.[2][3] While integrase strand transfer inhibitors (INSTIs) are now a first-line treatment, the development of resistance underscores the need for new inhibitor classes.[1][4]
This document focuses on a distinct class of HIV-1 integrase inhibitors: the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. While the specific compound 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a member of this broader chemical family, the most extensively characterized compounds in HIV research are its close analogs within the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[5][6][7][8] These compounds employ a novel allosteric mechanism of inhibition, making them valuable tools for both basic research and as a platform for next-generation antiretroviral drug discovery.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this chemical series in HIV research. We will delve into the molecular mechanism, provide detailed protocols for in vitro and cell-based evaluation, and offer insights into data interpretation.
Molecular Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase
Unlike traditional active-site inhibitors, the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives are allosteric inhibitors of HIV-1 integrase.[5][6] They do not directly compete with the viral DNA for binding at the catalytic core. Instead, they target a specific, non-catalytic site: the binding pocket for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) at the dimer interface of the integrase catalytic core domain.[5][6][7]
The normal function of LEDGF/p75 is to tether the viral pre-integration complex to the host chromatin, guiding the integration process. By binding within this pocket, the naphthyridine inhibitors disrupt the integrase-LEDGF/p75 interaction. More importantly, this binding event induces a conformational change in the integrase enzyme, promoting its aberrant multimerization.[5][6] This pathological aggregation of integrase renders it non-functional, effectively halting the integration of viral DNA into the host genome and thus inhibiting viral replication.[5][7]
This unique mechanism of action presents a significant advantage, as these compounds may remain effective against viral strains that have developed resistance to traditional, active-site-targeting integrase inhibitors.
Caption: Allosteric inhibition of HIV-1 integrase by naphthyridine derivatives.
Application Notes
Primary Research Applications
-
Probing Integrase Structure and Function: As allosteric inhibitors, these compounds are invaluable tools for studying the conformational dynamics of HIV-1 integrase and the role of protein-protein interactions (like IN-LEDGF/p75) in the viral lifecycle.
-
Investigating Novel Antiretroviral Mechanisms: They serve as proof-of-concept molecules for the viability of allosteric inhibition as a therapeutic strategy against HIV.
-
Overcoming Drug Resistance: These compounds can be used in resistance studies to investigate their efficacy against HIV-1 strains resistant to existing INSTIs, potentially revealing unique resistance profiles and guiding the development of broadly active inhibitors.[2]
Drug Discovery and Development
-
Lead Compound for SAR Studies: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold provides a robust starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, pharmacokinetic properties, and metabolic stability.[5][6]
-
High-Throughput Screening (HTS) Benchmarks: Characterized compounds from this class can serve as positive controls and benchmarks in HTS campaigns designed to identify new allosteric inhibitors of HIV-1 integrase.
Experimental Protocols
The following protocols provide a framework for the in vitro and cell-based characterization of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. It is imperative to include appropriate controls in every experiment.
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay
This biochemical assay directly measures the ability of the compound to inhibit the strand transfer step of integration. Commercial kits are available (e.g., from XpressBio, Invitrogen) and their specific instructions should be followed.[9][10] The following is a generalized protocol.
Principle: A donor substrate (DS) DNA, mimicking the viral DNA end and labeled with biotin, is incubated with recombinant HIV-1 integrase. A target substrate (TS) DNA, mimicking host DNA and labeled with a different tag (e.g., a fluorescent marker or a modification detectable by a specific antibody), is then added. Successful integration (strand transfer) results in the joining of the DS and TS DNA. The amount of integrated product is quantified, typically via an ELISA-based format where the biotinylated DS is captured on a streptavidin-coated plate and the incorporated TS is detected with an antibody-HRP conjugate.[10]
Materials:
-
Recombinant full-length HIV-1 Integrase
-
Streptavidin-coated 96-well plates
-
Biotinylated Donor Substrate (DS) DNA oligonucleotide
-
Labeled Target Substrate (TS) DNA oligonucleotide
-
Assay Buffer (specific composition depends on the kit, but generally contains HEPES or MOPS, DTT, MnCl₂ or MgCl₂, and NaCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in Wash Buffer)
-
HRP-conjugated detection antibody
-
TMB substrate and Stop Solution
-
Test compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Raltegravir or a known allosteric inhibitor)
Procedure:
-
Plate Preparation: Add 100 µL of DS DNA solution (diluted in Assay Buffer) to each well of a streptavidin-coated plate. Incubate for 30-60 minutes at 37°C.[9][10]
-
Washing: Aspirate the DS DNA solution and wash the wells 3-5 times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.[9]
-
Compound Addition: Prepare serial dilutions of the test compound and positive control in Assay Buffer. The final DMSO concentration should be kept constant and low (e.g., <1%). Add 50 µL of the diluted compounds to the appropriate wells. Add 50 µL of Assay Buffer with the same DMSO concentration to the 'no inhibitor' (positive activity) and 'no enzyme' (negative control) wells.
-
Enzyme Addition: Dilute the HIV-1 integrase in cold Assay Buffer. Add 50 µL of the diluted integrase to all wells except the 'no enzyme' negative controls. Incubate for 30 minutes at 37°C to allow the enzyme to bind the DS DNA and interact with the inhibitor.[10]
-
Strand Transfer Reaction: Add 50 µL of the TS DNA solution to all wells. Incubate for 30-60 minutes at 37°C to allow the strand transfer reaction to occur.
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated detection antibody to each well and incubate for 30-60 minutes at 37°C.[10]
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate. Incubate at room temperature in the dark for 10-20 minutes, or until sufficient color develops.
-
Add 100 µL of Stop Solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the 'no inhibitor' control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Anti-HIV-1 Activity Assay (Single-Round Infection)
This assay measures the compound's ability to inhibit HIV-1 replication in a cellular environment. A single-round infection assay is preferred as it specifically assesses inhibition of early-stage events, including integration, and is not confounded by effects on subsequent rounds of infection.[11]
Principle: HEK293T cells are co-transfected with an HIV-1 packaging construct (lacking the env gene) and a reporter construct (e.g., carrying a luciferase gene) along with a plasmid expressing a viral envelope glycoprotein (e.g., VSV-G for broad tropism). This produces pseudoviral particles capable of a single round of infection. Target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated luciferase gene under the control of the HIV-1 LTR) are then infected with these pseudoviruses in the presence of the test compound. If integration is successful, the viral Tat protein will be produced, activating the LTR and driving luciferase expression. The level of inhibition is measured by the reduction in luciferase activity.
Materials:
-
TZM-bl cells
-
Complete Growth Medium (DMEM, 10% FBS, Penicillin-Streptomycin)
-
HIV-1 pseudovirus stock (e.g., VSV-G pseudotyped NL4-3.Luc.R-E-)
-
Test compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., a known integrase or reverse transcriptase inhibitor)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay Reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO₂.[9]
-
Compound Preparation: Prepare 2-fold serial dilutions of the test compound and controls in growth medium.
-
Treatment and Infection:
-
Remove the medium from the cells.
-
Add 50 µL of the diluted compound to the appropriate wells.
-
Immediately add 50 µL of diluted pseudovirus stock to each well. The amount of virus should be pre-determined to yield a strong signal in the linear range of the assay.
-
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.[9]
-
Lysis and Luciferase Measurement:
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of 1x Lysis Buffer and incubate for 10 minutes at room temperature.
-
Add 50 µL of Luciferase Assay Reagent to each well.
-
Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition relative to the virus control wells (no compound). Determine the EC₅₀ (50% effective concentration) by plotting the percent inhibition against the log of the compound concentration.
Caption: Workflow for a single-round HIV-1 infection assay.
Protocol 3: Cytotoxicity Assay
It is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or simply because the compound is toxic to the host cells.
Principle: This assay is run in parallel with the antiviral assay. The same target cells are incubated with the same concentrations of the test compound, but without the virus. Cell viability is then measured using a colorimetric or fluorometric assay, such as one using resazurin (alamarBlue) or MTT.
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from Protocol 2, plating the same number of cells and treating them with the same serial dilutions of the compound. Do not add any virus.
-
Incubation: Incubate the plate for 48 hours (the same duration as the antiviral assay).
-
Viability Measurement (Resazurin example):
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, or until the positive control wells (cells with no compound) have turned pink/purple.
-
Read the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.
-
-
Data Analysis: Calculate the percent cytotoxicity for each concentration relative to the 'no compound' control wells. Determine the CC₅₀ (50% cytotoxic concentration) by plotting percent cytotoxicity against the log of the compound concentration.
Data Summary and Interpretation
The goal is to identify compounds with potent antiviral activity and low cytotoxicity. This is assessed by comparing the EC₅₀ and CC₅₀ values.
| Compound Class | Target | Typical EC₅₀ (Anti-HIV-1) | Typical CC₅₀ (TZM-bl cells) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Tetrahydro-1,6-naphthyridine | HIV-1 Integrase (Allosteric) | 10 nM - 1 µM[12][13][14] | >10 µM[13][14] | >10 - >1000 |
| Raltegravir (Control) | HIV-1 Integrase (Active Site) | 2 - 10 nM | >50 µM | >5000 |
| AZT (Control) | HIV-1 Reverse Transcriptase | 5 - 20 nM | >100 µM | >5000 |
A high Selectivity Index (SI) is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that cause harm to the host cells. A compound with an SI > 10 is generally considered a promising starting point for further investigation.
References
- 1. youtube.com [youtube.com]
- 2. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 4. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6ncj - Structure of HIV-1 Integrase with potent 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives Allosteric Site Inhibitors - Summary - Protein Data Bank Japan [pdbj.org]
- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 9. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xpressbio.com [xpressbio.com]
- 11. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application & Protocol Guide: Characterizing 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine for Cyclin-Dependent Kinase 5 (CDK5) Inhibition
Preamble: The Rationale for Targeting CDK5
Cyclin-Dependent Kinase 5 (CDK5) stands as an atypical member of the CDK family. While its counterparts are canonical regulators of the cell cycle, CDK5's primary physiological roles are found in the complex milieu of post-mitotic neurons.[1][][3] Its activity, governed by neuron-specific activators p35 and p39, is essential for orchestrating critical neurodevelopmental processes, including neuronal migration, axonal guidance, and synaptic plasticity.[4][5]
The therapeutic interest in CDK5, however, stems from its pathological transformation. Under conditions of cellular stress, such as neurotoxic insults or ischemic events, a surge in intracellular calcium activates the protease calpain.[6][7] Calpain cleaves the p35 activator to a truncated, more stable form, p25. This p25 fragment forms a hyperactive and mislocalized complex with CDK5, leading to aberrant hyperphosphorylation of numerous substrates.[4][6][8] This dysregulation is a central node in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease, where it drives the formation of neurofibrillary tangles via Tau hyperphosphorylation and contributes to neuronal death.[1][6][9]
Furthermore, mounting evidence implicates hyperactive CDK5 in promoting the progression and metastasis of various cancers, including pancreatic, prostate, and lung cancer, by modulating pathways involved in cell migration, angiogenesis, and proliferation.[10][11][12][13] This dual role in both neurodegeneration and oncology makes CDK5 a compelling and high-value target for therapeutic intervention.[14]
Recent patent literature has highlighted novel substituted 1,6-naphthyridine scaffolds as potential CDK5 inhibitors for diseases, including those affecting the kidneys.[15] This guide uses 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine as a representative molecule from this promising class to provide a comprehensive, phased framework for its characterization as a CDK5 inhibitor. The following protocols and scientific rationales are designed to rigorously evaluate its potential from initial biochemical validation to cell-based functional efficacy.
Section 1: The Biology of CDK5 Activation and Dysregulation
A thorough understanding of the target's mechanism is paramount. CDK5 activity is not constitutive; it is tightly controlled by the expression and localization of its activators. Pathological activity arises from a shift in the balance of these activators.
-
Physiological Activation: In healthy neurons, CDK5 binds to its regulatory subunit, p35 or p39. This complex is tethered to the cell membrane and phosphorylates substrates involved in normal neuronal function.[3]
-
Pathological Hyperactivation: Neurotoxic stimuli trigger calcium influx, leading to the calpain-mediated cleavage of p35 into p25. The resulting CDK5/p25 complex is more stable and mislocalized to the cytoplasm and nucleus, where it gains access to a new repertoire of substrates, leading to widespread cellular damage.[6][7][8]
Caption: CDK5 physiological activation by p35 versus pathological hyperactivation by p25.
Section 2: A Phased Workflow for Inhibitor Characterization
A systematic, multi-phase approach is essential to build a comprehensive profile of a novel inhibitor. This workflow ensures that resources are spent efficiently, moving from high-throughput biochemical assays to more complex and physiologically relevant cell-based models.
Caption: Phased experimental workflow for characterizing a novel CDK5 inhibitor.
Section 3: Phase 1 Protocols - Biochemical Characterization
The initial phase focuses on answering two fundamental questions: Does the compound inhibit CDK5, and how selective is it?
Protocol 1: In Vitro CDK5/p25 Kinase Assay (Luminescent)
This protocol determines the direct inhibitory activity of the compound on the hyperactive CDK5/p25 complex and calculates its half-maximal inhibitory concentration (IC50). We recommend a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production and is safer and often more sensitive than traditional radioactive methods.[16]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The inhibitor's potency is measured by its ability to reduce ADP formation.
Materials:
-
Recombinant active CDK5/p25 enzyme
-
Histone H1 peptide substrate
-
ADP-Glo™ Kinase Assay Kit (or equivalent)[16]
-
This compound (test compound), dissolved in DMSO
-
Roscovitine or another known CDK5 inhibitor (positive control)[10]
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.
-
Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. This will be used to create the final concentrations in the assay. A typical final concentration range to test would be 10 µM to 0.5 nM.
-
-
Kinase Reaction Setup (25 µL total volume):
-
In each well of the plate, add the components in the following order:
-
12.5 µL of 2x Kinase Buffer containing ATP and the Histone H1 substrate. Scientist's Note: The ATP concentration should be at or near the Km value for CDK5 to ensure sensitive detection of ATP-competitive inhibitors.
-
2.5 µL of the serially diluted compound (or DMSO for 'no inhibitor' and 'no enzyme' controls). This results in a 10x dilution of the DMSO stock.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate the reaction by adding 10 µL of CDK5/p25 enzyme solution. For the 'no enzyme' control, add 10 µL of kinase buffer instead.
-
-
Reaction Incubation:
-
Mix the plate gently on a plate shaker.
-
Incubate at 30°C for 60 minutes. Optimize incubation time to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the 'no enzyme' background from all other readings.
-
Normalize the data by setting the 'no inhibitor' (DMSO only) control as 100% activity.
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation:
| Compound | CDK5/p25 IC50 (nM) | Notes |
| This compound | Experimental Value | Novel compound from the naphthyridine series. |
| Roscovitine (Reference Inhibitor) | ~400 nM | Known pan-CDK inhibitor, useful as a benchmark.[10] |
Section 4: Phase 2 Protocols - Cellular Target Engagement & Efficacy
After confirming biochemical potency, the next critical phase is to verify that the compound can enter cells, bind to CDK5, and exert a functional effect on its downstream pathways.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA assesses target engagement in a native cellular environment. The binding of a ligand (the inhibitor) to its target protein (CDK5) typically increases the protein's thermal stability. By heating cell lysates treated with the compound or a vehicle control to various temperatures, one can observe a "shift" in the melting curve of the target protein, which is detected by Western blot.
Materials:
-
Relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neurodegeneration studies; MIAPaCa-2 pancreatic cancer cells for oncology studies)[13]
-
Test compound and DMSO (vehicle control)
-
PBS, protease and phosphatase inhibitor cocktails
-
PCR tubes and a thermal cycler
-
Equipment for cell lysis, SDS-PAGE, and Western blotting
-
Anti-CDK5 primary antibody
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat one set of cells with the test compound at a concentration ~10-fold above its biochemical IC50. Treat a control set with an equivalent volume of DMSO.
-
Incubate for 1-2 hours under normal culture conditions.
-
-
Cell Harvest and Lysis:
-
Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease/phosphatase inhibitors.
-
Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet insoluble debris. Collect the supernatant (soluble lysate).
-
-
Heat Challenge:
-
Aliquot the lysate from both the compound-treated and vehicle-treated groups into separate PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control (room temperature).
-
-
Separation of Soluble and Aggregated Protein:
-
After heating, centrifuge the tubes again at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the remaining soluble protein.
-
-
Western Blot Analysis:
-
Normalize protein concentrations of the supernatants.
-
Resolve the samples via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-CDK5 antibody.
-
Develop the blot and quantify the band intensities for each temperature point.
-
Data Analysis: Plot the percentage of soluble CDK5 remaining (relative to the unheated control) against the temperature for both the vehicle- and compound-treated groups. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating increased thermal stability.
Protocol 3: Analysis of CDK5 Substrate Phosphorylation by Western Blot
Principle: This assay provides direct evidence of target inhibition in a cellular context. If the compound inhibits CDK5, the phosphorylation of its known downstream substrates should decrease in a dose-dependent manner.
Choice of Substrate:
-
Neurodegeneration Model (e.g., SH-SY5Y cells): Probe for phosphorylation of Tau at CDK5-specific sites (e.g., Ser202/Thr205 recognized by the AT8 antibody).
-
Cancer Model (e.g., prostate or pancreatic cancer cells): Probe for phosphorylation of STAT3 at Ser727, a known target of CDK5 that promotes proliferation.[3]
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound (e.g., 0, 0.1x, 1x, 10x, 100x IC50) for a predetermined time (e.g., 2-4 hours).
-
Optional: For neurodegeneration models, you may want to induce p25 formation with a neurotoxic stimulus (e.g., amyloid-beta oligomers) before or during inhibitor treatment.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein per lane for SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate overnight at 4°C with the primary antibody for the phosphorylated substrate (e.g., anti-p-Tau or anti-p-STAT3 S727).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the results.
-
-
Normalization:
-
Strip the membrane and re-probe for total CDK5 and total substrate protein (e.g., total Tau or total STAT3) to ensure that changes in phosphorylation are not due to changes in total protein levels.
-
Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities. A successful result will show a dose-dependent decrease in the phosphorylated substrate signal, normalized to the total substrate and loading control.
Protocol 4: Functional Cellular Assay - Transwell Migration
Principle: Since CDK5 is heavily implicated in cancer cell migration, assessing the inhibitor's ability to block this process provides crucial functional validation.[10][11][14] The Boyden chamber (Transwell) assay is a gold standard for this measurement.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture a migratory cancer cell line (e.g., MIAPaCa-2) to ~70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce baseline migration.
-
-
Assay Setup:
-
Rehydrate Transwell inserts (typically 8 µm pore size) in serum-free media.
-
In the lower chamber, add media containing a chemoattractant (e.g., 10% FBS).
-
Harvest the serum-starved cells and resuspend them in serum-free media containing various concentrations of the test compound or DMSO vehicle.
-
Add an equal number of cells (e.g., 5 x 10⁴) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate for 12-24 hours (time to be optimized per cell line) at 37°C to allow cells to migrate through the porous membrane towards the chemoattractant.
-
-
Quantification:
-
Remove the inserts from the plate. Using a cotton swab, gently remove the non-migratory cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane with methanol.
-
Stain the cells with a solution such as 0.5% crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Take images of several random fields of view for each membrane using a microscope.
-
Count the number of migrated cells per field. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be read on a plate reader.
-
Data Analysis: Calculate the average number of migrated cells for each treatment condition. A successful inhibitor will show a statistically significant, dose-dependent reduction in cell migration compared to the vehicle control.
References
- 1. What are CDK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Cdk5 and aberrant cell cycle activation at the core of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Inhibiting the cyclin-dependent kinase CDK5 blocks pancreatic cancer formation and progression via suppression of Ras-Ral signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
Application Notes and Protocols for the Development of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine Derivatives as Multi-Target Ligands for Alzheimer's Disease
Introduction: A Multi-Faceted Approach to a Complex Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder that poses a significant global health challenge. The pathological hallmarks of AD are complex and multifaceted, primarily involving the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] These events trigger a cascade of downstream effects, including synaptic dysfunction, neuronal loss, and cognitive decline. For decades, the "one-target, one-drug" paradigm has dominated AD drug discovery, with limited success. The intricate nature of AD pathogenesis increasingly points towards the need for multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways.
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[2] Specifically, 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine derivatives are being explored as promising MTDLs for AD. The rationale behind this approach is to combine multiple therapeutic activities into a single molecule. These activities include:
-
Cholinesterase (ChE) Inhibition: To alleviate the symptomatic cognitive decline by increasing acetylcholine levels in the brain.
-
Beta-secretase 1 (BACE1) Inhibition: To reduce the production of the Aβ peptide, a central event in the amyloid cascade.
-
Anti-Amyloid and Anti-Tau Aggregation: To prevent the formation of toxic oligomers and fibrils.
This guide provides a comprehensive overview of the development of these derivatives, from their rational design and synthesis to their preclinical evaluation. It is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative disease.
Chemical Synthesis: Building the Core Scaffold
The synthesis of the this compound core is a critical first step. While various methods exist for the synthesis of tetrahydronaphthyridines, including the classic Friedländer annulation, modern approaches like automated flow chemistry offer high efficiency and modularity.
Protocol 1: Automated Continuous Flow Synthesis of a Chloro-Substituted Tetrahydro-1,6-naphthyridine Core
This protocol is adapted from a photoredox-catalyzed hydroaminoalkylation (HAA) followed by an intramolecular SNAr cyclization, a method well-suited for library synthesis. The key starting material, 4-chloro-3-vinylpyridine, directly incorporates the desired chloro-substituent.
Experimental Workflow: Flow Synthesis
Caption: Automated flow synthesis workflow.
Materials and Reagents:
-
4-Chloro-3-vinylpyridine
-
Primary amine of choice (e.g., cyclohexylamine)
-
Photocatalyst (e.g., 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile - 3DPA2FBN)
-
Hydrogen Atom Transfer (HAT) catalyst (e.g., Sodium Azide, NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Petroleum ether (40-60 °C)
-
Silica gel for column chromatography
Equipment:
-
Vapourtec R-series flow chemistry system (or similar)
-
Uniqsis PhotoSyn LED photoreactor (or similar) with 420 nm LEDs
-
High-temperature tube reactor
-
Automated flash column chromatography system
-
Rotary evaporator
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4-chloro-3-vinylpyridine in anhydrous DMF.
-
Prepare a stock solution of the primary amine in anhydrous DMF.
-
Prepare a stock solution of the photocatalyst and HAT catalyst in anhydrous DMF.
-
-
Flow Reactor Setup:
-
Set up the flow chemistry system with the photoreactor and the high-temperature reactor in series.
-
Set the temperature of the photoreactor to ambient temperature and the high-temperature reactor to 220 °C.
-
Set the flow rates of the reagent pumps to achieve the desired residence time in each reactor.
-
-
Hydroaminoalkylation (HAA):
-
Pump the reagent solutions through the photoreactor. The photoredox-catalyzed reaction between the 4-chloro-3-vinylpyridine and the primary amine will occur, forming the γ-pyridyl amine intermediate.
-
-
Intramolecular SNAr Cyclization:
-
The output from the photoreactor containing the intermediate is directly passed into the high-temperature reactor.
-
The elevated temperature promotes the intramolecular SNAr cyclization to form the crude this compound derivative.
-
-
Work-up and Purification:
-
Collect the output from the high-temperature reactor.
-
Concentrate the crude reaction mixture under reduced pressure to remove the DMF.
-
Purify the residue using an automated flash column chromatography system with a gradient of ethyl acetate in petroleum ether.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
-
Causality Behind Experimental Choices:
-
Flow Chemistry: This approach allows for precise control over reaction parameters (temperature, residence time), improved safety, and scalability. It is particularly advantageous for library synthesis.
-
Photoredox Catalysis: This method enables the hydroaminoalkylation under mild conditions, avoiding harsh reagents.
-
High-Temperature SNAr: The use of a high temperature is necessary to overcome the lower reactivity of the C-Cl bond in the SNAr cyclization step.
In Vitro Biological Evaluation: A Multi-Target Screening Cascade
A systematic in vitro evaluation is essential to characterize the multi-target profile of the synthesized derivatives. The following protocols describe standard assays for assessing their activity against key AD targets.
Screening Cascade Workflow
Caption: In vitro multi-target screening cascade.
Protocol 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a robust and widely used method for measuring cholinesterase activity.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.
Materials and Reagents:
-
Human recombinant Acetylcholinesterase (AChE)
-
Human serum Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Donepezil or Galantamine (as positive control)
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE and BChE in phosphate buffer.
-
Prepare a 15 mM solution of ATCI and BTCI in deionized water (prepare fresh).
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and positive control in phosphate buffer.
-
-
Assay in 96-well plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the enzyme solution (AChE or BChE) to the control and test wells.
-
Add 20 µL of the test compound solution at various concentrations to the test wells. Add 20 µL of buffer to the control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the respective substrate (ATCI or BTCI) and 20 µL of DTNB solution to all wells.
-
Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: BACE1 Inhibition Assay (FRET-based)
This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure BACE1 activity.
Principle: A synthetic peptide substrate containing the BACE1 cleavage site is labeled with a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Materials and Reagents:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (dissolved in DMSO)
-
BACE1 inhibitor IV (or other known inhibitor as a positive control)
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a working solution of BACE1 enzyme in assay buffer.
-
Prepare a working solution of the FRET substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and positive control in assay buffer.
-
-
Assay in 96-well black plate:
-
Add the test compound or vehicle control to the wells.
-
Add the BACE1 enzyme solution and pre-incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm, wavelengths may vary depending on the substrate).
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value.
-
Protocol 4: Aβ42 Aggregation Inhibition Assay (Thioflavin T Method)
This assay uses the fluorescent dye Thioflavin T (ThT) to monitor the formation of amyloid fibrils.
Principle: ThT exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This property is used to quantify the extent of Aβ aggregation.
Materials and Reagents:
-
Synthetic Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Thioflavin T (ThT) stock solution
-
Test compounds (dissolved in DMSO)
-
Known Aβ aggregation inhibitor (e.g., Curcumin) as a positive control
Step-by-Step Procedure:
-
Aβ42 Preparation:
-
Dissolve the synthetic Aβ42 peptide in HFIP to ensure it is in a monomeric state.
-
Evaporate the HFIP to form a peptide film.
-
Resuspend the peptide film in a small volume of DMSO and then dilute to the desired final concentration in phosphate buffer.
-
-
Aggregation Assay:
-
In a 96-well black plate, mix the Aβ42 solution with various concentrations of the test compounds or vehicle control.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
-
ThT Fluorescence Measurement:
-
At specified time points, add ThT solution to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation kinetics.
-
Calculate the percentage of inhibition of aggregation at the plateau phase for each compound concentration.
-
Determine the IC₅₀ value.
-
Protocol 5: Tau Aggregation Inhibition Assay
This assay monitors the heparin-induced aggregation of recombinant tau protein.
Principle: Heparin induces the aggregation of tau protein into paired helical filaments (PHFs), which can be monitored using Thioflavin S (ThS) or ThT fluorescence.
Materials and Reagents:
-
Recombinant full-length human tau protein (hTau441)
-
Heparin
-
Aggregation buffer (e.g., PBS with TCEP, pH 6.7)
-
Thioflavin S (ThS) or Thioflavin T (ThT)
-
Test compounds (dissolved in DMSO)
Step-by-Step Procedure:
-
Assay Setup:
-
In a 96-well plate, mix the tau protein solution with various concentrations of the test compounds or vehicle control in the aggregation buffer.
-
Add ThS or ThT to the mixture.
-
-
Aggregation Induction and Monitoring:
-
Induce aggregation by adding heparin to each well.
-
Incubate the plate at 37°C with orbital shaking.
-
Monitor the increase in fluorescence over time (e.g., excitation at 440 nm and emission at 485 nm for ThT).
-
-
Data Analysis:
-
Analyze the aggregation kinetics and determine the percentage of inhibition at the final time point.
-
Calculate the IC₅₀ value for each active compound.
-
In Vivo Preclinical Evaluation: Assessing Efficacy in Animal Models
Promising candidates from in vitro screening should be advanced to in vivo studies using transgenic mouse models of Alzheimer's disease. These models overexpress human genes associated with familial AD, leading to the development of AD-like pathology and cognitive deficits.
Commonly Used Transgenic Mouse Models:
-
APP/PS1: Expresses a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1). These mice develop Aβ plaques and cognitive impairments.
-
5XFAD: Expresses five familial AD mutations in APP and PS1, leading to a more aggressive and rapid development of pathology.
Protocol 6: General Protocol for In Vivo Efficacy Study
Experimental Design:
-
Animal Groups:
-
Wild-type control group (vehicle treatment)
-
Transgenic control group (vehicle treatment)
-
Transgenic test group(s) (treatment with the this compound derivative at one or more doses)
-
-
Dosing Regimen:
-
Determine the appropriate route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency based on preliminary pharmacokinetic studies.
-
Treat the animals for a specified duration (e.g., 4-8 weeks).
-
-
Behavioral Testing:
-
Conduct a battery of behavioral tests to assess different aspects of cognition.
-
Common Behavioral Tests for AD Mouse Models:
-
Morris Water Maze (MWM): Assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of water.
-
Y-Maze: Evaluates short-term spatial working memory based on the mouse's natural tendency to explore novel arms of the maze.
-
Contextual Fear Conditioning: Measures associative learning and memory by pairing a neutral context with an aversive stimulus (e.g., a mild foot shock).
-
Post-mortem Analysis:
-
After the behavioral testing, sacrifice the animals and collect brain tissue.
-
Perform biochemical and immunohistochemical analyses to measure Aβ plaque load, tau pathology, and other relevant biomarkers.
-
Data Presentation: Summarizing Key Findings
Quantitative data from the in vitro and in vivo studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Multi-Target Activity Profile of this compound Derivatives
| Compound ID | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | BACE1 IC₅₀ (µM) | Aβ42 Aggregation Inhibition IC₅₀ (µM) | Tau Aggregation Inhibition IC₅₀ (µM) |
| Derivative 1 | |||||
| Derivative 2 | |||||
| Derivative 3 | |||||
| Donepezil | N/A | N/A | N/A | ||
| BACE1 Inhibitor IV | N/A | N/A | N/A | N/A |
N/A: Not Applicable
Table 2: Summary of In Vivo Efficacy in an AD Mouse Model
| Treatment Group | Morris Water Maze (Escape Latency) | Y-Maze (% Spontaneous Alternation) | Brain Aβ Plaque Load (% Area) |
| Wild-type + Vehicle | |||
| Transgenic + Vehicle | |||
| Transgenic + Test Compound |
Conclusion and Future Directions
The development of this compound derivatives represents a promising multi-target approach for the treatment of Alzheimer's disease. The protocols outlined in this guide provide a framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Future work should focus on optimizing the multi-target activity profile, improving pharmacokinetic properties, and further elucidating the mechanism of action of lead compounds. Ultimately, the goal is to identify a clinical candidate with the potential to modify the course of this devastating disease.
References
Application Note: A Practical Guide to the Pharmacokinetic Characterization of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine Analogs
Introduction: The Significance of Pharmacokinetic Profiling for Naphthyridine Scaffolds
Naphthyridines are bicyclic heterocyclic compounds that have emerged as "privileged structures" in medicinal chemistry.[1] Their unique three-dimensional architecture allows them to serve as versatile scaffolds, capable of interacting with a wide array of biological receptors.[1][2] The 1,6-naphthyridine core, in particular, is featured in compounds targeting critical pathways in oncology and kidney disease.[3][4] The introduction of a chlorine atom and a tetrahydro- modification, as seen in 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine and its analogs, further modulates the physicochemical properties, influencing potency, selectivity, and, critically, the pharmacokinetic (PK) profile.
Understanding a compound's pharmacokinetics—what the body does to the drug—is a cornerstone of preclinical development.[5] It governs the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, directly impacting its efficacy and safety.[6] For nitrogen-containing heterocycles like naphthyridine analogs, specific challenges can arise, including metabolic instability or poor membrane permeability, which can limit oral bioavailability and therapeutic exposure.[7][8]
This guide provides a comprehensive framework for designing and executing robust pharmacokinetic studies for this important class of molecules. It moves beyond simple step-by-step instructions to explain the underlying scientific rationale, ensuring that the data generated is not only accurate but also insightful for driving drug discovery programs forward.
Section 1: Preclinical Study Design - A Strategic Blueprint
The goal of an early-stage PK study is to build a quantitative understanding of a compound's in vivo behavior to guide lead optimization and predict human dose.[9] A well-designed study is the foundation upon which all subsequent data interpretation rests.
Defining Study Objectives & Selecting the Right Model
The primary objective is to characterize the plasma concentration-time profile following both intravenous (IV) and oral (PO) administration. This dual-route approach is critical:
-
IV Dosing: Provides a direct measure of systemic clearance (CL) and volume of distribution (Vd). Since the entire dose enters circulation, bioavailability is 100% by definition. This route reveals how quickly the body eliminates the drug.
-
PO Dosing: Assesses oral absorption and bioavailability (F). This is paramount for developing orally administered therapies.
Rodent models (typically Sprague-Dawley rats or CD-1 mice) are the standard for initial PK screening due to their well-characterized physiology, cost-effectiveness, and the small amount of compound required.[10]
Formulation and Dose Selection: The Causality of Exposure
How a compound is formulated can dramatically alter its pharmacokinetic profile.[7][10] For early discovery studies where compound availability is limited, a tiered formulation strategy is often employed.[10]
-
For IV Administration: The compound must be fully solubilized. A common vehicle is a co-solvent system such as 5% N,N-Dimethylacetamide (DMA), 10% Solutol HS 15, and 85% Phosphate-Buffered Saline (PBS). The goal is to ensure the drug doesn't precipitate upon injection into the bloodstream.
-
For PO Administration: A suspension is often preferred initially as it represents a "worst-case scenario" for absorption, mimicking a potential solid dosage form. A typical vehicle is 0.5% methylcellulose in water. If poor exposure is observed, moving to a solution-based formulation can help determine if absorption is limited by solubility or permeability.[10]
Dose selection should be guided by in vitro potency and preliminary toxicology data. A typical starting point for a discovery PK study might be 1-2 mg/kg for IV and 5-10 mg/kg for PO administration. The doses should be low enough to ensure linear pharmacokinetics and high enough to be quantifiable in plasma for a sufficient duration.[6]
Designing the Sampling Schedule
The timing of blood sample collection is crucial for accurately defining the concentration-time curve. A well-designed schedule should capture the key phases of the PK profile:
-
Absorption Phase (PO only): Frequent early sampling (e.g., 0.25, 0.5, 1 hour) to capture the peak concentration (Cmax).
-
Distribution Phase: Sampling to define the initial rapid decline in concentration as the drug distributes from the blood into tissues.
-
Elimination Phase: Spaced-out later time points (e.g., 8, 12, 24 hours) to accurately determine the terminal half-life (t½).
A typical sparse sampling design for a rodent study might involve 8-10 time points per route of administration.
Section 2: Bioanalytical Method Development - The Key to Data Integrity
The quantification of drug concentrations in biological matrices like plasma is performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers exceptional sensitivity and selectivity.[11] For nitrogen-containing heterocycles, method development requires careful optimization.[12][13]
Workflow for Bioanalytical Method Development
Caption: High-level workflow for bioanalytical method development and validation.
Protocol 1: Plasma Sample Preparation via Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of protein content from plasma samples, which would otherwise interfere with the LC-MS/MS analysis.
Rationale: This "crash" technique is chosen for its simplicity, speed, and universal applicability in early discovery. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping most small molecule drugs, including moderately polar naphthyridine analogs, in solution.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Internal Standard (IS) Spiking Solution: Prepare a stock solution of a structurally similar but chromatographically distinct compound (e.g., a deuterated analog or another naphthyridine) in 50:50 acetonitrile:water. The IS is crucial for correcting for variability during sample processing and injection.
-
Precipitation Solvent: Acetonitrile containing the Internal Standard at a known concentration (e.g., 100 ng/mL).
-
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice to maintain stability.
-
Precipitation:
-
Aliquot 50 µL of each plasma sample into a clean 96-well plate or microcentrifuge tube.
-
Add 200 µL of the cold precipitation solvent (acetonitrile with IS) to each well. This provides a 4:1 solvent-to-plasma ratio.
-
-
Vortexing: Seal the plate or cap the tubes and vortex thoroughly for 2-5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for injection onto the LC-MS/MS system. Avoid disturbing the protein pellet.
Protocol 2: LC-MS/MS Bioanalytical Method
Rationale: Reversed-phase chromatography is the workhorse for small molecule bioanalysis. For polar, nitrogen-containing heterocycles, careful mobile phase selection is key to achieving good peak shape and retention.[8][12] Formic acid is added to the mobile phase to promote protonation of the basic nitrogen atoms on the naphthyridine core, which improves ionization efficiency in the mass spectrometer (positive ion mode) and enhances chromatographic peak shape.
Step-by-Step Protocol:
-
LC System Configuration:
-
Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: 5% B (re-equilibration)
-
-
-
MS/MS System Configuration (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Tuning: Infuse a standard solution of the analyte to determine the precursor ion ([M+H]+) and optimize cone voltage. Perform a product ion scan to identify stable, high-intensity fragment ions for quantification (quantifier) and confirmation (qualifier).
-
Multiple Reaction Monitoring (MRM): Set up transitions for both the analyte and the internal standard.
-
Example Analyte: m/z 209.1 -> 145.2 (Collision Energy: 25 eV)
-
Example IS: m/z 213.1 -> 149.2 (Collision Energy: 25 eV)
-
-
Source Parameters: Optimize gas flow, nebulizer pressure, and temperature for maximum signal intensity.[12]
-
Method Validation Summary
A bioanalytical method must be validated to ensure its reliability. The following parameters are typically assessed:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The relationship between concentration and detector response. | R² ≥ 0.99 for a calibration curve with ≥ 6 non-zero points. |
| Accuracy | Closeness of measured concentration to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision | Repeatability of measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Selectivity | Ability to differentiate the analyte from other matrix components. | No significant interfering peaks at the analyte's retention time. |
| Matrix Effect | Ion suppression or enhancement from plasma components. | CV of IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability under various storage and handling conditions. | Mean concentration within ±15% of nominal. |
Section 3: Pharmacokinetic Data Analysis and Interpretation
Once the plasma concentrations are determined, they are plotted against time to generate the PK profile. Non-compartmental analysis (NCA) is then used to calculate key pharmacokinetic parameters.
Core Pharmacokinetic Processes (ADME)
Caption: Key pharmacokinetic processes of Absorption, Distribution, Metabolism, and Excretion (ADME).
Key Pharmacokinetic Parameters
The calculated parameters provide a quantitative description of the drug's in vivo behavior.
| Parameter | Definition | Significance for Drug Discovery |
| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential peak-concentration toxicities. |
| Tmax | Time at which Cmax is observed. | Indicates the rate of absorption. |
| AUC | Area Under the concentration-time Curve. | Represents total drug exposure over time. A primary measure of efficacy. |
| t½ | Terminal half-life. | Time required for the plasma concentration to decrease by half. Dictates dosing frequency. |
| CL | Clearance (IV only). | Volume of plasma cleared of drug per unit time. Indicates the efficiency of elimination. |
| Vd | Volume of Distribution (IV only). | Apparent volume into which the drug distributes. Indicates tissue penetration. |
| F (%) | Bioavailability (PO). | The fraction of the oral dose that reaches systemic circulation. A key parameter for oral drugs. |
Calculation of Oral Bioavailability (F): F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Interpretation Example: A this compound analog with a high clearance (CL) approaching liver blood flow suggests it is rapidly metabolized. If it also has a large volume of distribution (Vd) , it indicates extensive distribution into tissues. A low oral bioavailability (F < 20%) could be due to poor absorption from the gut or extensive first-pass metabolism in the liver before it reaches systemic circulation. This profile would signal to the medicinal chemistry team that modifications are needed to improve metabolic stability or permeability.[7]
Conclusion
The pharmacokinetic characterization of this compound analogs is a multi-faceted process that demands rigorous experimental design, validated bioanalytical methods, and insightful data interpretation. By understanding the causality behind each step—from formulation choices to chromatographic conditions—researchers can generate high-quality, reliable data. This data is not merely a set of numbers but a critical guide for the iterative process of drug design, enabling the selection and optimization of candidates with the greatest potential for clinical success.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 6. allucent.com [allucent.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS : Shimadzu (Europe) [shimadzu.eu]
- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Welcome to the technical support center for the synthesis of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you to optimize your synthesis yield and navigate potential experimental challenges with confidence, grounded in scientific principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Potential Cause A: Inefficient Cyclization
The formation of the tetrahydronaphthyridine ring is a critical step. Incomplete or failed cyclization is a common reason for low yields. This can be due to suboptimal reaction conditions or issues with the starting materials.
Solutions:
-
Reaction Temperature: The temperature for intramolecular cyclization reactions is crucial. For instance, in cobalt-catalyzed [2+2+2] cyclizations, microwave irradiation at elevated temperatures (e.g., 180°C) has been shown to be effective.[1] If you are observing low conversion, a careful, stepwise increase in temperature might be beneficial. However, be cautious of potential side reactions at excessively high temperatures.
-
Catalyst Choice and Loading: For transition metal-catalyzed reactions, the choice of catalyst and its loading are paramount. For example, CpCo(CO)₂ or CpCo(COD) have been used successfully in the synthesis of related structures.[1] If you suspect catalyst deactivation, consider using a higher catalyst loading or employing a more robust catalyst. Ensure the catalyst is handled under appropriate inert conditions if it is air or moisture sensitive.
-
Solvent Selection: The polarity and boiling point of the solvent can significantly influence the reaction rate and equilibrium. Chlorobenzene has been used as a solvent in microwave-promoted cyclizations.[1] Screening a range of solvents with different properties could lead to improved yields.
Potential Cause B: Side Reactions
The formation of byproducts can significantly reduce the yield of the desired this compound.
Solutions:
-
Control of Reaction Time: Prolonged reaction times, even at optimal temperatures, can sometimes lead to the formation of degradation products or polymeric materials. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of side products. Ensure the purity of your reactants through appropriate purification techniques before use.
Problem 2: Difficulty in Product Purification
Potential Cause A: Co-eluting Impurities
The final product may be difficult to separate from structurally similar impurities or unreacted starting materials using standard chromatographic techniques.
Solutions:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina, C18) or exploring other techniques like preparative HPLC.
-
Derivatization: In some cases, temporarily derivatizing the product or a persistent impurity can alter its chromatographic behavior, allowing for easier separation. The derivative can then be converted back to the original product.
Potential Cause B: Product Instability
The target molecule might be unstable under the purification conditions (e.g., acidic or basic conditions on a chromatography column).
Solutions:
-
Neutralize Stationary Phase: If using silica gel, which is slightly acidic, you can neutralize it by pre-treating the column with a solution of triethylamine in the eluent.
-
Avoid Harsh Conditions: Minimize exposure of the product to high temperatures and strong acids or bases during workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the 1,6-naphthyridine core?
A1: Several synthetic strategies have been developed for the 1,6-naphthyridine scaffold. Some of the most common include:
-
Friedel-Crafts Reactions: Acid-mediated intramolecular Friedel-Crafts reactions are a significant strategy for constructing the benzo[2][3]naphthyridine scaffold.[2]
-
Skraup Synthesis: This is a classic method for synthesizing quinoline derivatives, which can be adapted for naphthyridines by using an aminopyridine as the starting material.[4]
-
[2+2+2] Cyclizations: Transition metal-catalyzed [2+2+2] cyclizations of diynes with nitriles offer a powerful method for constructing the pyridine ring of the naphthyridine system.[1]
-
Multicomponent Reactions: One-pot multicomponent reactions can provide rapid access to substituted 1,6-naphthyridine derivatives, often with high efficiency and atom economy.[5][6]
Q2: How can I optimize the yield of my reaction?
A2: Optimizing the yield of a chemical reaction is a multifactorial process. Here is a systematic approach:
| Parameter | Optimization Strategy | Rationale |
| Temperature | Screen a range of temperatures in small-scale trial reactions. | Reaction rates are highly dependent on temperature. Finding the optimal temperature balances reaction speed with the minimization of side reactions. |
| Concentration | Vary the concentration of reactants. | For bimolecular reactions, increasing the concentration can increase the reaction rate. However, for some reactions, high concentrations can lead to side product formation. |
| Catalyst | Screen different catalysts and vary the catalyst loading. | The choice of catalyst can dramatically affect the reaction pathway and yield. The optimal loading provides a balance between reaction rate and cost. |
| Solvent | Test a variety of solvents with different polarities and boiling points. | The solvent can influence the solubility of reactants, the stability of intermediates, and the overall reaction rate. |
| Reaction Time | Monitor the reaction progress over time to identify the point of maximum product formation. | Over- or under-running a reaction can lead to lower yields due to incomplete conversion or product degradation. |
Q3: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?
A3: A combination of analytical techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, helping to identify the product and any major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for confirming its purity.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups in the molecule.
Experimental Workflow Visualization
The following diagram illustrates a general troubleshooting workflow when encountering low product yield.
References
Technical Support Center: Synthesis of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Welcome to the technical support guide for the synthesis of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this and structurally related heterocyclic compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental issues, ensuring a higher success rate in your synthetic endeavors.
Introduction to Synthetic Challenges
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, and its partially saturated derivatives, such as this compound, are important intermediates in drug discovery.[1] While various synthetic routes to naphthyridines exist, including Skraup reactions, Friedländer annulations, and multicomponent reactions, the synthesis of specifically substituted tetrahydro-1,6-naphthyridines can be challenging.[2][3][4] Common issues include low yields, difficult purifications, and the formation of persistent byproducts.
This guide will focus on a plausible and common synthetic strategy and address the byproducts that may arise. We will delve into the causality of these issues and provide actionable, field-proven solutions.
Plausible Synthetic Strategy
A common approach to constructing the tetrahydro-1,6-naphthyridine core involves the cyclization of a suitably functionalized pyridine precursor. For this compound, a potential route could involve the reaction of a 4-aminopyridine derivative with a three-carbon synthon, followed by cyclization and subsequent chlorination, or the use of a pre-chlorinated pyridine precursor. A cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles also presents a modern approach to the 5,6,7,8-tetrahydro-1,6-naphthyridine core, which could be adapted.[5][6]
For the purpose of this guide, we will consider a hypothetical multi-step synthesis that is representative of common transformations in heterocyclic chemistry, and address the potential byproducts at each stage.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction to form the tetrahydronaphthyridine ring resulted in a complex mixture of products, and the yield of the desired product is low. What are the likely byproducts?
Answer:
A low yield and a complex product mixture in a cyclization reaction to form a tetrahydronaphthyridine ring often point to incomplete reaction, side reactions, or over-oxidation. The most common byproducts to consider are:
-
Unreacted Starting Materials: This is the most straightforward impurity to identify. Incomplete conversion can be due to insufficient reaction time, inadequate temperature, or catalyst deactivation.
-
Aromatized 1,6-Naphthyridine: The tetrahydro-1,6-naphthyridine ring system can be susceptible to oxidation, leading to the formation of the fully aromatic 5-chloro-1,6-naphthyridine. This is particularly prevalent if the reaction is run at high temperatures for extended periods or in the presence of adventitious oxidizing agents.[2]
-
Products of Incomplete Cyclization: Depending on the specific precursors, you may isolate intermediates where the final ring closure has not occurred. These are often linear amino- or amido-substituted pyridine derivatives.
-
Isomeric Byproducts: If the precursors have multiple reactive sites, cyclization could potentially occur at an alternative position, leading to the formation of a different naphthyridine isomer, although this is generally less common with well-designed precursors.
-
Polymeric Material: Under harsh reaction conditions, especially with strong acids or high temperatures, starting materials or the product can degrade and polymerize, resulting in an intractable solid or oil.
Troubleshooting & Optimization:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.
-
Temperature Control: Carefully control the reaction temperature. If over-oxidation is suspected, consider running the reaction at a lower temperature for a longer duration.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Catalyst Choice: If a catalyst is used, ensure it is fresh and of high purity. The catalyst loading may also need to be optimized. For instance, in cobalt-catalyzed cyclizations, the catalyst loading is a critical parameter.[5]
Q2: I have an unknown spot on my TLC plate that is more polar than my desired this compound product. What could it be?
Answer:
A more polar spot on a TLC plate (i.e., having a lower Rf value) typically indicates a more polar compound. In the context of this synthesis, likely candidates for this polar byproduct include:
-
Hydrolysis Products: If your reaction or workup involves aqueous acidic or basic conditions, functional groups such as esters or nitriles in your precursors or product could be hydrolyzed to carboxylic acids or amides, which are significantly more polar.
-
N-Oxides: The pyridine nitrogen in the naphthyridine ring system can be oxidized to the corresponding N-oxide, especially if strong oxidizing agents are present or if the reaction is exposed to air at high temperatures.[4] N-oxides are considerably more polar than the parent amine.
-
De-chlorinated Product: While less common, under certain reductive conditions, the chloro-substituent could be removed, leading to the formation of 1,2,3,4-tetrahydro-1,6-naphthyridine. However, this is less likely to be significantly more polar.
-
Ring-Opened Byproducts: If the heterocyclic ring is unstable under the reaction conditions, it could lead to ring-opened products which may be more polar.
Troubleshooting & Optimization:
-
Workup Conditions: Ensure that the workup conditions are as mild as possible. If you are performing an acidic or basic wash, do it quickly and at a low temperature.
-
Characterization: Isolate the byproduct by column chromatography and characterize it by NMR and MS to confirm its identity. This will provide valuable insight into the side reaction that is occurring.
-
Protecting Groups: If a sensitive functional group is present, consider using a protecting group strategy.
Q3: My final product is contaminated with a less polar impurity that is difficult to remove by column chromatography. What could this be?
Answer:
A less polar impurity that co-elutes with your product can be particularly challenging. Potential identities for this byproduct include:
-
Aromatized 5-Chloro-1,6-naphthyridine: The fully aromatic analog is often less polar than the partially saturated tetrahydro derivative and can be difficult to separate.
-
Starting Material Carryover: If one of the precursors is significantly less polar than the product, it may appear as a less polar impurity.
-
Solvent Adducts: In some cases, the solvent can react with intermediates to form stable adducts that may be less polar.
-
Byproducts from Protecting Groups: If you are using protecting groups, impurities related to their cleavage or incomplete removal can be a source of less polar byproducts.
Troubleshooting & Optimization:
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A less polar solvent system with a shallow gradient may improve separation. Sometimes, switching the stationary phase (e.g., from silica to alumina or using reverse-phase chromatography) can be effective.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities with different solubilities.[7]
-
Acid/Base Wash: If the impurity has a different acid/base character than your product, an acidic or basic wash during the workup can be used for selective extraction.[8]
Purification Protocols
A robust purification strategy is essential for obtaining high-purity this compound.
Protocol 1: Acid-Base Extraction for Removal of Basic Impurities
This protocol is effective for removing unreacted aminopyridine starting materials.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The basic impurities will be protonated and move to the aqueous layer.[8]
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Silica Gel Column Chromatography
This is a standard method for purifying organic compounds.
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity.
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[8]
Data Summary
| Potential Byproduct | Relative Polarity | Plausible Cause | Recommended Removal Method |
| Unreacted Aminopyridine | Varies | Incomplete reaction | Acid-base extraction |
| Aromatized 1,6-Naphthyridine | Less Polar | Over-oxidation | Column chromatography, Recrystallization |
| N-Oxide Derivative | More Polar | Oxidation | Column chromatography |
| Hydrolyzed Intermediates | More Polar | Non-neutral pH | Column chromatography, pH control |
| Polymeric Material | Highly Polar/Insoluble | Harsh reaction conditions | Filtration, Optimization of conditions |
Visualizing Reaction Pathways and Byproduct Formation
Plausible Synthetic Pathway
Caption: Plausible synthetic route and common byproduct formation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. acs.org [acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
challenges in the purification of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Technical Support Center: Purification of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Welcome to the technical support center for challenges related to the purification of this compound (CAS 98490-61-0). This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in isolating this key synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a partially saturated pyridine ring fused to a chlorinated pyridine ring. Its purification is often non-trivial due to a combination of factors: the presence of two basic nitrogen atoms, its potential for oxidation, and the frequent co-synthesis of closely related impurities. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.
Q1: My final yield is drastically low after silica gel column chromatography, and I'm observing significant streaking on my TLC plates. What's happening?
A1: Root Cause and Mitigation Strategy
This is a classic issue when purifying basic compounds on standard silica gel. The underlying cause is the acidic nature of the silica surface.
-
Causality (The "Why"): The lone pairs on the nitrogen atoms of your naphthyridine ring act as Lewis bases. They can form strong, sometimes irreversible, bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor compound mobility, resulting in significant streaking on TLC plates and the loss of product on the column.[1]
-
Troubleshooting Steps:
-
Neutralize the Stationary Phase: Before packing your column, prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane) and add 1-3% triethylamine (Et₃N) or ammonia solution in methanol.[2] This deactivates the acidic sites on the silica, preventing strong adsorption of your basic compound.
-
Incorporate a Base in the Mobile Phase: Use a mobile phase that is also basified. For example, if you are using an ethyl acetate/hexane system, add 0.5-1% triethylamine to the solvent mixture. This ensures the compound remains in its free base form and moves smoothly through the column.
-
Consider an Alternative Stationary Phase: If the issue persists, switch to a more inert stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds as it lacks the strong acidity of silica gel.[1]
-
Q2: My NMR and HPLC analyses show persistent impurities even after a careful chromatographic separation. How can I identify and eliminate them?
A2: Identifying and Removing Stubborn Impurities
Persistent impurities are often structurally similar to the target compound, making them difficult to separate.
-
Causality (The "Why"): Common impurities in naphthyridine synthesis include unreacted starting materials, isomers formed during cyclization, or over-oxidized byproducts.[3][4] For instance, the tetrahydro-naphthyridine core can be oxidized to the fully aromatic 1,6-naphthyridine, especially if the reaction or workup involves heat.[5] This aromatic analog will have a different polarity and may co-elute.
-
Troubleshooting Steps:
-
Impurity Identification: Use LC-MS to get the molecular weights of the impurities. This can help you quickly identify if they correspond to starting materials or potential byproducts like the oxidized form (which would have a mass 4 Da lower than your product).
-
Optimize Chromatography: The key is to improve the resolution between your product and the impurity.
-
Solvent System Optimization: Use TLC to screen a wider range of solvent systems. Test different polarity combinations, such as dichloromethane/methanol or ether/hexane systems.[2] The goal is to maximize the difference in Rf values (ΔRf).
-
Employ a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic), start with a low-polarity mobile phase and gradually increase the polarity. This can help resolve compounds with very similar polarities.
-
-
Introduce a Recrystallization Step: Recrystallization is an exceptionally powerful technique for removing small amounts of impurities from a solid product.[6] A successful recrystallization can often yield material of >99% purity. (See FAQ Q3 for solvent selection).
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (like dichloromethane) and wash with a dilute acid (e.g., 1M HCl). Your basic product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract your product back into an organic solvent.
-
Q3: I'm noticing new, often colored, spots appearing on my TLC plates during workup or long-term storage. Is my compound degrading?
A3: Addressing Compound Stability
Yes, this strongly suggests product degradation, likely through oxidation.
-
Causality (The "Why"): Tetrahydro-naphthyridine systems can be susceptible to aerial oxidation, which converts the saturated ring into an aromatic one.[5] This process can be accelerated by heat, light, or the presence of trace metals. The resulting conjugated aromatic system is often colored.
-
Troubleshooting Steps:
-
Minimize Heat: During workup, remove solvents using a rotary evaporator at the lowest practical temperature. Avoid prolonged heating.
-
Use an Inert Atmosphere: If the compound is particularly sensitive, perform purification steps under an inert atmosphere of nitrogen or argon.
-
Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere. Amber vials are recommended to protect from light.
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy for purifying crude this compound?
A well-designed purification workflow is crucial for achieving high purity. We recommend a multi-step approach that leverages different chemical properties of the molecule.
Caption: Recommended multi-step purification workflow.
Q2: How do I select the optimal mobile phase (eluent) for column chromatography?
The ideal mobile phase should provide good separation between your product and impurities on a TLC plate. The target Rf (retention factor) for your product should be between 0.25 and 0.35 .[1] This Rf value typically ensures that the compound elutes from the column in a reasonable volume of solvent without being too close to the solvent front or sticking to the origin.
Table 1: Suggested Starting Solvent Systems for TLC Analysis
| Polarity | Solvent System (v/v) | Target Compounds | Notes |
| Low to Medium | 20-50% Ethyl Acetate in Hexane | Good for many "normal" polarity compounds.[2] | This is the most common starting point in organic synthesis. |
| Medium to High | 5-10% Methanol in Dichloromethane | Effective for more polar compounds.[2] | Dichloromethane provides good solubility for many heterocycles. |
| Alternative | 20-40% Diethyl Ether in Hexane | Offers different selectivity compared to ethyl acetate. | Useful if separation is poor in EtOAc/Hexane. |
Remember to add 0.5-1% triethylamine to your chosen system to prevent streaking.
Q3: Can I use recrystallization for this compound, and how do I find a suitable solvent?
Yes, recrystallization is highly recommended for achieving analytical-grade purity.[6] The ideal solvent is one in which your compound is:
-
Highly soluble at high temperatures.
-
Poorly soluble at low temperatures (e.g., 0-4 °C).
-
Impurities are either very soluble or completely insoluble at all temperatures.
Protocol for Solvent Screening:
-
Place ~20-30 mg of your compound into a small test tube.
-
Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, the compound is too soluble.
-
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.
-
Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
Common solvent candidates to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene, or binary mixtures like ethanol/water or ethyl acetate/hexane.
Q4: What analytical techniques are essential for confirming the purity and identity of my final product?
A combination of methods is required for unambiguous confirmation.[][8]
-
Identity Confirmation:
-
¹H and ¹³C NMR: Confirms the chemical structure and connectivity of the atoms.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
-
Purity Assessment:
-
HPLC-UV: The primary method for quantitative purity determination. An ideal result is a single major peak, with purity often reported as "% area".
-
Elemental Analysis (CHN): Confirms the elemental composition (Carbon, Hydrogen, Nitrogen) matches the theoretical values.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Basified Silica Gel
This protocol outlines a standard procedure for purifying grams of crude material.
-
TLC Analysis: Determine the optimal solvent system that gives your product an Rf of ~0.3.
-
Prepare Basified Eluent: Prepare a sufficient volume of your chosen eluent. Add 0.5-1% triethylamine (e.g., 5-10 mL of Et₃N per 1 L of eluent).
-
Pack the Column:
-
Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.[10]
-
Fill the column about one-third full with the non-polar component of your eluent (e.g., hexane).
-
In a separate beaker, create a slurry of silica gel in your non-polar solvent. Pour this slurry into the column.[11]
-
Gently tap the column to pack the silica and drain the solvent until the level is just above the silica bed. Never let the column run dry.[10]
-
Add another thin layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
-
Run the Column:
-
Carefully add your prepared eluent to the column.
-
Apply gentle air pressure ("flash" chromatography) to achieve a steady flow rate.[1]
-
Collect fractions in test tubes.
-
-
Analyze Fractions:
-
Spot every few fractions on a TLC plate to track the elution of your compound.
-
Combine the fractions that contain your pure product.
-
-
Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator.
Caption: Workflow for Flash Column Chromatography.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This provides a general method for assessing the final purity of your compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve ~1 mg of your compound in 1 mL of 50:50 Acetonitrile/Water.
References
- 1. columbia.edu [columbia.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids [ijpba.info]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound(98490-61-0) 1H NMR spectrum [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance with 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine Analogs
Welcome to the technical support center for researchers utilizing 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine analogs in their experiments. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions to help you navigate the complexities of your research and overcome potential resistance mechanisms. The 1,6-naphthyridine scaffold is a versatile pharmacophore known to be a foundation for inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinase 5 (CDK5), as well as other enzymes like Phosphodiesterase 5 (PDE5).[1][2][3] This guide will primarily focus on the context of kinase inhibition, a common application for this class of compounds.
Frequently Asked Questions (FAQs)
Here we address common initial queries and challenges encountered when working with this compound analogs.
Q1: My this compound analog shows reduced efficacy in my cell-based assays over time. What could be the cause?
A1: A gradual loss of efficacy is a classic sign of acquired resistance. This can be due to several factors, including:
-
On-target mutations: The target kinase may have developed mutations in the drug-binding pocket, reducing the affinity of your compound.
-
Activation of bypass signaling pathways: The cancer cells may have activated alternative signaling pathways to circumvent the inhibition of the primary target.[4]
-
Increased drug efflux: Cells can upregulate drug efflux pumps, such as P-glycoprotein, which actively remove the inhibitor from the cell.
-
Compound instability: Ensure your compound is stable under your experimental conditions (e.g., in media at 37°C) for the duration of the assay.
Q2: How can I confirm that my analog is engaging its intended kinase target within the cell?
A2: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.[5] This method is based on the principle that ligand binding increases the thermal stability of the target protein. Western blotting can also be used to assess the phosphorylation status of the direct downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate upon treatment with your analog indicates target engagement and inhibition.
Q3: I observe a discrepancy between the biochemical potency (IC50) of my analog and its activity in cell-based assays. Why is this?
A3: This is a common observation and can be attributed to several factors:
-
Cell permeability: Your compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is used in the biochemical assay.
-
Drug efflux: As mentioned, active transport out of the cell can reduce the effective intracellular concentration of the inhibitor.
-
High intracellular ATP concentration: For ATP-competitive kinase inhibitors, the high concentration of ATP within the cell (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a decrease in apparent potency compared to a biochemical assay with lower ATP concentrations.
-
Off-target effects: In a cellular context, your compound might have off-target effects that counteract its on-target inhibitory activity.
Q4: What are the initial steps to investigate the mechanism of resistance in my cell line that has become resistant to my this compound analog?
A4: A systematic approach is crucial. We recommend the following initial steps:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the IC50 value in the resistant cell line compared to the parental, sensitive cell line.
-
Sequence the Target Kinase: Extract genomic DNA from both sensitive and resistant cells and sequence the coding region of the target kinase to identify any potential mutations.
-
Assess Bypass Pathway Activation: Use a phospho-kinase array to get a broad overview of activated signaling pathways in the resistant cells compared to the sensitive cells. This can help identify potential bypass mechanisms.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting tips for common experimental challenges.
Problem 1: Increased IC50 of your analog in a treated cancer cell line.
This guide provides a systematic workflow to investigate and potentially overcome acquired resistance.
Caption: A stepwise workflow for troubleshooting acquired resistance.
1.1. Phospho-Kinase Array
-
Purpose: To screen for the activation of multiple signaling pathways simultaneously to identify potential bypass mechanisms in resistant cells.
-
Protocol:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Lyse the cells using the lysis buffer provided in the phospho-kinase array kit, supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Incubate the array membranes with equal amounts of protein from the sensitive and resistant cell lysates overnight at 4°C.
-
Wash the membranes and incubate with the detection antibody cocktail.
-
Incubate with streptavidin-HRP.
-
Add chemiluminescent reagents and visualize the signals using an imaging system.
-
Compare the signal intensities of the phosphorylated proteins between the sensitive and resistant cell arrays to identify upregulated pathways in the resistant cells.
-
-
Troubleshooting:
-
High background: Ensure thorough washing steps and use the recommended blocking buffer.
-
Weak or no signal: Check the protein concentration and ensure that the lysates were prepared correctly with inhibitors.
-
1.2. Western Blot for Phosphorylated Proteins
-
Purpose: To validate the findings from the phospho-kinase array and to assess the activation state of specific proteins in a signaling pathway.
-
Protocol:
-
Prepare cell lysates as described for the phospho-kinase array.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[6][7]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
-
Troubleshooting:
-
No signal: Ensure that phosphatase inhibitors were used during sample preparation. Use a positive control to validate the antibody.
-
High background: Optimize the antibody concentrations and blocking conditions. Ensure that the washing steps are adequate.[7]
-
Problem 2: Analog shows no activity in cellular assays despite good biochemical potency.
This section provides guidance on troubleshooting issues related to cellular uptake and target engagement.
Caption: A workflow to diagnose the lack of cellular activity of a biochemically potent compound.
2.1. Cellular Thermal Shift Assay (CETSA)
-
Purpose: To confirm that the analog can enter the cell and bind to its intended target.
-
Protocol:
-
Treat intact cells with your analog or a vehicle control for a specified time.
-
Heat the cells at a range of temperatures to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by western blot or other quantitative methods.
-
A shift in the melting curve to a higher temperature in the presence of your analog indicates target engagement.[5]
-
-
Troubleshooting:
-
No thermal shift: The compound may not be cell-permeable, or it may be rapidly effluxed. It is also possible that the compound does not bind to the target in the cellular environment.
-
Inconsistent results: Ensure precise temperature control and consistent sample handling.
-
Data Presentation
Table 1: Hypothetical IC50 Values of a this compound Analog (Analog X) against Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Target Kinase | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance | Potential Resistance Mechanism |
| HCC-123 | FGFR4 | 15 | 450 | 30 | EGFR bypass pathway activation |
| NSCLC-456 | CDK5 | 50 | >1000 | >20 | Loss of Rb expression |
Signaling Pathway Diagrams
FGFR4 Signaling and Resistance via EGFR Bypass
Caption: Activation of the EGFR pathway can bypass FGFR4 inhibition.
References
- 1. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
- 6. Therapeutic strategies for optimizing PDE-5 inhibitor therapy in patients with erectile dysfunction considered difficult or challenging to treat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment Strategy for Non-Responders to PDE5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the cell permeability of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Answering the user's request.## Technical Support Center: Enhancing Cell Permeability of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Introduction
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this and structurally related scaffolds. The transition of a potent compound from a promising hit to a viable drug candidate is critically dependent on its ability to cross cellular membranes to reach its intracellular target. Poor cell permeability is a primary cause of attrition in the development pipeline.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to diagnose and overcome permeability challenges associated with this compound. Our approach is grounded in established physicochemical principles and field-proven medicinal chemistry strategies, aiming to provide you with both the "how" and the "why" behind experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the baseline properties of the parent compound is the first step in any optimization campaign. Based on public data, the key descriptors for this compound (PubChem CID: 45789791) are summarized below.[1] These values provide an initial assessment of its drug-like properties, often evaluated against frameworks like Lipinski's "Rule of Five".[2]
| Property | Value | "Rule of Five" Compliance | Significance for Permeability |
| Molecular Formula | C₈H₉ClN₂ | N/A | Provides basic composition. |
| Molecular Weight | 168.62 g/mol | Yes (< 500) | Low molecular weight is generally favorable for passive diffusion.[3] |
| XLogP3 | 2.2 | Yes (< 5) | Indicates a reasonable balance between hydrophilicity and lipophilicity. |
| Hydrogen Bond Donors | 1 | Yes (≤ 5) | The secondary amine (N-H) is the primary donor. Fewer donors reduce the desolvation penalty.[4] |
| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) | The two nitrogen atoms act as acceptors. |
| Polar Surface Area (PSA) | 24.9 Ų | Yes (< 140 Ų) | A low PSA is strongly correlated with better cell permeability. |
| Rotatable Bonds | 0 | Yes (≤ 10) | A rigid structure can be beneficial for permeability.[3] |
Based on this in-silico analysis, the compound does not violate any of Lipinski's rules and possesses properties generally conducive to good passive cell permeability. However, experimental data is required for confirmation.
Q2: How is cell permeability experimentally measured, and what are the standard assays?
A2: A tiered experimental approach is the industry standard. This typically begins with a simple, high-throughput assay for passive diffusion, followed by more complex cell-based models that account for active transport phenomena.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models passive, transcellular permeation.[5] A compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment is measured. It is cost-effective, rapid, and excellent for assessing a molecule's intrinsic capacity for passive diffusion.[6][7]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a polarized epithelium mimicking the human small intestine.[8] It is considered the gold standard for in-vitro permeability screening because it accounts for multiple transport mechanisms, including passive diffusion, paracellular transport (between cells), and active transport (uptake and efflux).[6][7][9]
Q3: What do I do if my experimental results show poor permeability despite the favorable in-silico profile?
A3: This is a common scenario where theoretical predictions and experimental reality diverge. It necessitates a structured troubleshooting approach to identify the underlying cause. The following guide will walk you through the most common issues and their solutions.
Troubleshooting Guide: From Diagnosis to Optimization
Scenario 1: Low Permeability in PAMPA
-
Observation: The apparent permeability coefficient (Papp) for this compound is below the desired threshold in the PAMPA assay.
-
Diagnosis: This result strongly indicates a problem with passive diffusion . The compound struggles to cross the lipid bilayer on its own, likely due to an unfavorable balance of lipophilicity and polarity in the experimental context.
-
Troubleshooting Workflow:
References
- 1. This compound | C8H9ClN2 | CID 45789791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
refining reaction conditions for 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine synthesis
Introduction
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active agents.[1][2][3] The synthesis of its derivatives, such as 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, is a critical step in the development of new therapeutics, including potential kinase inhibitors and anticancer agents.[4] This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into refining reaction conditions and to offer practical solutions for common challenges encountered during its synthesis. We will address specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both success and reproducibility in your work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. The proposed solutions are based on established principles of heterocyclic chemistry and practical laboratory experience.
Question 1: My overall yield is consistently low or I'm getting no product. What are the primary factors to investigate?
Answer: Low yields in multi-step heterocyclic syntheses are a common challenge.[5] A systematic approach is the most effective way to identify and resolve the issue.
-
Purity of Starting Materials: The synthesis of the tetrahydro-1,6-naphthyridine core often begins with precursors like 4-aminopyridine derivatives.[1] Impurities in these starting materials can inhibit the crucial cyclization steps.
-
Recommendation: Verify the purity of your starting materials (e.g., 4-aminonicotinic acid or a related precursor) by NMR or LC-MS. If necessary, recrystallize or purify by column chromatography before use.
-
-
Suboptimal Cyclization Conditions: The formation of the bicyclic naphthyridine ring is the cornerstone of the synthesis. Acid-mediated intramolecular reactions are a common strategy.[3] These reactions are highly sensitive to temperature and acid concentration.
-
Causality: Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting material or the desired product. The acid catalyst (e.g., H₂SO₄, PPA) concentration is critical for promoting the reaction without causing unwanted side reactions.
-
Recommendation: Perform small-scale trial reactions to screen a range of temperatures (e.g., 100°C to 160°C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature for maximum conversion with minimal byproduct formation.[5]
-
-
Inefficient Chlorination: The conversion of the intermediate 1,2,3,4-tetrahydro-1,6-naphthyridin-5-ol to the final chloro-derivative is a critical step. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Causality: This reaction can be sluggish if residual moisture is present, as it will consume the chlorinating agent. The temperature must be high enough to drive the reaction to completion, but excessive heat can lead to charring and the formation of intractable tars.
-
Recommendation: Ensure the hydroxy-intermediate is completely dry. Use freshly distilled POCl₃. The reaction is often run at reflux, either neat or in a high-boiling solvent. If the reaction stalls, a catalytic amount of a tertiary amine (e.g., triethylamine) or DMF can sometimes accelerate the process.
-
-
Atmospheric Moisture: Many reagents used in organic synthesis, particularly chlorinating agents like POCl₃, are sensitive to moisture.
-
Recommendation: Conduct the chlorination step under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware to prevent quenching of the reagents.[5]
-
Below is a decision tree to guide your troubleshooting process for low yield.
Question 2: I am observing multiple spots on my TLC plate that are difficult to separate from the product. What are the likely side reactions?
Answer: The formation of impurities is often due to the high reactivity of the intermediates and reagents involved.
-
Over-chlorination: While the desired product is the 5-chloro derivative, aggressive chlorination conditions (high temperature, long reaction time) can potentially lead to chlorination on the benzene ring or other positions if activating groups are present.
-
Recommendation: Carefully control the stoichiometry of the chlorinating agent (use 1.5 - 3.0 equivalents of POCl₃). Monitor the reaction by LC-MS to track the formation of the desired product and stop the reaction as soon as the starting material is consumed to minimize the formation of over-chlorinated species.
-
-
Incomplete Cyclization: If the initial ring-forming reaction is not driven to completion, you may carry unreacted starting material or partially cyclized intermediates into the chlorination step, leading to a complex mixture.
-
Recommendation: Ensure the cyclization step is complete by TLC/LC-MS analysis before proceeding. Purify the intermediate 1,2,3,4-tetrahydro-1,6-naphthyridin-5-ol if necessary.
-
-
Aromatization/Oxidation: The tetrahydropyridine ring can be susceptible to oxidation, leading to the fully aromatized 1,6-naphthyridine species, especially during workup or purification.
-
Recommendation: Use milder workup conditions. When concentrating the product, use a rotary evaporator at a moderate temperature. If purification is done via silica gel chromatography, minimize the time the compound spends on the column.
-
Question 3: The purification of the final product by column chromatography is proving difficult. What are my options?
Answer: Purification of nitrogen-containing heterocycles can be challenging due to their basicity, which can cause tailing on silica gel.
-
Modify the Mobile Phase:
-
Recommendation: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol) to suppress the interaction of the basic nitrogen atoms with the acidic silica gel. This will result in sharper peaks and better separation.
-
-
Alternative Stationary Phase:
-
Recommendation: If silica gel is not effective, consider using neutral or basic alumina for your column chromatography.
-
-
Salt Formation and Liberation:
-
Causality: Converting the basic product into a salt (e.g., hydrochloride salt) can often induce crystallization, providing a highly effective method of purification. The pure salt can then be treated with a base to regenerate the pure free-base form of the product.
-
Recommendation: Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt. Filter the solid and wash with cold ether. To recover the free base, dissolve the salt in water and neutralize with a base like sodium bicarbonate, then extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic strategy for the 1,2,3,4-tetrahydro-1,6-naphthyridine core? A common and robust method involves a multi-step sequence starting from a substituted pyridine. A Friedländer-type condensation or an intramolecular cyclization of a suitably functionalized aminopyridine derivative are well-established routes for constructing the naphthyridine skeleton.[3] A typical approach involves the cyclization of an N-substituted 4-aminonicotinic acid derivative.
Q2: Which chlorinating agents are recommended for converting the 5-hydroxy- intermediate to this compound? Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[6] It serves as both the chlorinating agent and often as the reaction solvent. Thionyl chloride (SOCl₂) can also be used, sometimes in combination with a catalytic amount of DMF. A list of common chlorinating reagents is available from suppliers like TCI.
Q3: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)? POCl₃ is highly corrosive, toxic, and reacts violently with water.
-
Always handle POCl₃ in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).
-
Ensure all glassware is oven-dried before use.
-
To quench residual POCl₃ during workup, slowly and carefully add the reaction mixture to ice or an ice-cold basic solution (e.g., saturated sodium bicarbonate) with vigorous stirring. This is a highly exothermic process.
Q4: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting material and product (e.g., 5-10% methanol in dichloromethane or 20-50% ethyl acetate in hexanes). Visualize the spots using a UV lamp (254 nm). For more precise monitoring, especially for identifying impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5]
Experimental Protocols
The following protocols describe a plausible two-step synthesis for this compound.
Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-ol (Intermediate)
This protocol is a representative example of a cyclization reaction to form the core structure.
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 4-aminonicotinic acid derivative (1.0 eq) and γ-butyrolactone (1.2 eq).
-
Reaction: Slowly add polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄) as the solvent and catalyst.
-
Heating: Heat the reaction mixture to 120-140°C and stir for 4-8 hours. Monitor the reaction by TLC (10% MeOH in DCM) until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature, then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~8.
-
Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If a solid does not form, extract the aqueous layer multiple times with ethyl acetate or a 3:1 mixture of chloroform:isopropanol. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound (Final Product)
This protocol details the chlorination of the hydroxy-intermediate.
-
Reagent Setup: In a dry round-bottom flask under a nitrogen atmosphere, place the 1,2,3,4-tetrahydro-1,6-naphthyridin-5-ol (1.0 eq).
-
Reaction: Add phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq). The POCl₃ can act as both reagent and solvent.
-
Heating: Attach a reflux condenser (with a drying tube or nitrogen line) and heat the mixture to reflux (approx. 105°C) for 2-5 hours. Monitor the reaction by TLC (10% MeOH in DCM) until the starting material is fully consumed.
-
Work-up (CAUTION: Highly Exothermic): After cooling to room temperature, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a fume hood.
-
Neutralization: Once all the POCl₃ has been quenched, slowly add a saturated solution of sodium bicarbonate or sodium hydroxide until the mixture is basic (pH > 8).
-
Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine) to afford the pure this compound.
Table 1: Summary of Reaction Conditions
| Step | Key Reagents | Equivalents | Solvent | Temperature | Typical Time | Typical Yield |
|---|---|---|---|---|---|---|
| 1. Cyclization | 4-Aminonicotinic acid deriv., γ-butyrolactone | 1.0, 1.2 | H₂SO₄ or PPA | 120-140°C | 4-8 h | 60-80% |
| 2. Chlorination | 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-ol, POCl₃ | 1.0, 3.0-5.0 | Neat POCl₃ | Reflux (~105°C) | 2-5 h | 70-90% |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Welcome to the dedicated technical support resource for the scale-up synthesis of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, experience-driven advice, focusing on the causality behind experimental choices to ensure a robust and reproducible process.
Introduction: A Plausible Scale-Up Synthetic Strategy
While numerous synthetic routes to the 1,6-naphthyridine core exist, a common and scalable approach to this compound involves a multi-step sequence. This guide will be structured around the potential challenges encountered in the following plausible synthetic pathway, which is an amalgamation of established chemical principles for related heterocyclic systems.
Caption: Plausible synthetic workflow for this compound.
Troubleshooting Guide and FAQs
This section is organized by the key stages of the synthesis, addressing potential issues in a question-and-answer format.
Part 1: Synthesis of the Chlorinated Pyridine Precursor
Question 1: We are observing low yields and poor regioselectivity during the chlorination of our pyridine starting material. What are the likely causes and how can we optimize this on a larger scale?
Answer:
Low yields and poor regioselectivity in pyridine chlorination are common challenges during scale-up. The underlying reasons often relate to the reaction conditions and the nature of the pyridine ring.
-
Causality: The pyridine ring is electron-deficient, making electrophilic substitution challenging. High temperatures are often required, which can lead to side reactions and decomposition. The regioselectivity is dictated by the electronic and steric properties of the substituents on the pyridine ring.
-
Troubleshooting and Optimization:
-
Choice of Chlorinating Agent: For large-scale operations, using gaseous chlorine can be hazardous. Consider alternative chlorinating agents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) which are easier to handle.[1]
-
Reaction Temperature Control: On a larger scale, exothermic chlorination reactions can lead to localized overheating and the formation of undesired byproducts, including over-chlorinated species. Ensure efficient reactor cooling and consider a semi-batch process where the chlorinating agent is added portion-wise or via a syringe pump to control the reaction rate and temperature.
-
Solvent Selection: The choice of solvent can influence reactivity and selectivity. Chlorinated solvents are common, but for greener alternatives, consider high-boiling point ethers or hydrocarbons.
-
Catalyst Use: Lewis acid catalysts such as FeCl₃ or AlCl₃ can be used to enhance the rate of chlorination of aromatic hydrocarbons.[1] However, their use can complicate purification. A catalyst-free, high-temperature process might be preferable for scale-up if selectivity can be controlled.
-
Starting Material Strategy: It may be more efficient to start with a pre-chlorinated pyridine derivative that is commercially available in bulk.[2]
-
| Parameter | Laboratory Scale | Scale-Up Consideration |
| Chlorinating Agent | Gaseous Cl₂, NCS, SO₂Cl₂ | NCS, TCCA for better handling and safety. |
| Temperature | Flask with oil bath | Jacketed reactor with efficient cooling. |
| Addition | All at once or in portions | Slow, controlled addition (semi-batch). |
| Purification | Column chromatography | Recrystallization or distillation. |
Part 2: Naphthyridine Ring Formation (Pictet-Spengler Type Reaction)
Question 2: Our Pictet-Spengler reaction to form the tetrahydro-1,6-naphthyridine ring is sluggish and gives low yields. What factors should we investigate for scale-up?
Answer:
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the pyridine ring and the electrophilicity of the iminium ion intermediate.[3][4]
-
Causality: The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[4] The electron-withdrawing nature of the pyridine ring, further deactivated by the chloro-substituent, can make the intramolecular electrophilic substitution difficult.
-
Troubleshooting and Optimization:
-
Acid Catalyst: The choice and amount of acid catalyst are critical. Protic acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids (e.g., BF₃·OEt₂) are commonly used.[5] On a large scale, trifluoroacetic acid (TFA) can be a good choice due to its effectiveness and relatively easy removal. Anhydrous conditions are often crucial to prevent hydrolysis of the iminium ion intermediate.
-
Temperature: While higher temperatures can accelerate the reaction, they can also lead to the formation of impurities. A careful temperature optimization study is recommended. On a larger scale, ensure uniform heating to avoid localized side reactions.
-
Aldehyde/Ketone Choice: The reactivity of the carbonyl component is important. More electrophilic aldehydes (e.g., formaldehyde or its equivalents like paraformaldehyde) tend to give better results. Using a slight excess of the carbonyl compound can help drive the reaction to completion.[5]
-
Reaction Concentration: The concentration of the reaction mixture can impact the reaction rate. In some cases, higher concentrations can favor the desired intramolecular cyclization. However, this needs to be balanced with solubility and mixing considerations on a larger scale.
-
Caption: Key steps in the Pictet-Spengler reaction.
Part 3: Reduction of 5-Chloro-1,6-naphthyridine
Question 3: We are facing challenges with the catalytic hydrogenation of 5-Chloro-1,6-naphthyridine to the desired tetrahydro- form on a larger scale. We are observing incomplete conversion and the formation of a de-chlorinated byproduct. How can we address this?
Answer:
The catalytic hydrogenation of chlorinated N-heterocycles is a common scale-up challenge, with incomplete conversion and hydrodechlorination being the most frequent issues.[6][7]
-
Causality:
-
Incomplete Conversion: This is often due to mass transfer limitations of hydrogen from the gas phase to the catalyst surface, especially in larger reactors with less efficient mixing.[2][8] Catalyst deactivation by impurities or the substrate/product itself can also be a factor.
-
Hydrodechlorination: This is a common side reaction where the C-Cl bond is reductively cleaved.[6] The choice of catalyst, solvent, and additives plays a crucial role in minimizing this side reaction.
-
-
Troubleshooting and Optimization:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst for hydrogenations, but it is also known to promote dehalogenation. Platinum-based catalysts (e.g., PtO₂) or rhodium-based catalysts might offer better selectivity in some cases.[9][10] Screening different catalysts is highly recommended. The use of supported catalysts with specific pore sizes can also influence selectivity.
-
Hydrogen Pressure and Temperature: Higher hydrogen pressure and temperature generally increase the reaction rate but can also accelerate dehalogenation. It is crucial to find an optimal balance. A lower temperature and pressure might be necessary to achieve the desired selectivity, even if it prolongs the reaction time.
-
Solvent and Additives: The solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are often used. The addition of a base (e.g., triethylamine, sodium acetate) can sometimes suppress hydrodechlorination by neutralizing the HCl formed during the reaction.
-
Catalytic Transfer Hydrogenation: As an alternative to high-pressure hydrogenation, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be a safer and more selective option for scale-up.[6] This method often proceeds under milder conditions and can be easier to handle in standard reactors.
-
Reactor Design and Agitation: On a large scale, the efficiency of hydrogen dispersion is critical. The choice of impeller and agitation speed must be optimized to ensure good gas-liquid mass transfer.[8]
-
Table: Troubleshooting Catalytic Hydrogenation of 5-Chloro-1,6-naphthyridine
| Issue | Potential Cause | Recommended Action |
| Incomplete Conversion | Poor H₂ mass transfer | Increase agitation speed; use a gas-inducing impeller. |
| Catalyst deactivation | Use a higher catalyst loading; ensure starting material purity. | |
| De-chlorination | Catalyst choice | Screen alternative catalysts (e.g., PtO₂, Rh/C). |
| Harsh reaction conditions | Lower hydrogen pressure and/or temperature. | |
| HCl formation | Add a non-nucleophilic base (e.g., triethylamine). | |
| Safety Concerns | High-pressure H₂ | Consider catalytic transfer hydrogenation. |
Part 4: Purification of this compound
Question 4: Our final product is highly polar and difficult to purify by conventional column chromatography on a large scale. What are some alternative purification strategies?
Answer:
Purification of polar, basic N-heterocycles is a common bottleneck in scale-up. Traditional silica gel chromatography can be challenging due to strong adsorption and poor resolution.
-
Causality: The basic nitrogen atoms in the tetrahydro-naphthyridine core can interact strongly with the acidic silanol groups on silica gel, leading to tailing and poor separation. The high polarity of the molecule can also make it difficult to elute from polar stationary phases.
-
Troubleshooting and Optimization:
-
Recrystallization: This is often the most cost-effective and scalable purification method. A systematic solvent screening should be performed to identify a suitable solvent or solvent mixture for recrystallization.
-
Salt Formation and Purification: The basic nature of the product allows for the formation of crystalline salts (e.g., hydrochloride, hydrobromide, tartrate). Often, the salt form has better crystallinity and can be more easily purified by recrystallization. The free base can then be liberated in a subsequent step if required.
-
Alternative Chromatography Media: If chromatography is unavoidable, consider using alternative stationary phases:
-
Alumina (basic or neutral): This can be a better choice for basic compounds than silica.[11]
-
Reverse-Phase Chromatography (C18): This can be effective for polar compounds, but may require highly aqueous mobile phases.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. It is well-suited for the purification of very polar compounds.[1]
-
-
Extraction and pH Adjustment: A carefully designed workup involving liquid-liquid extractions with pH adjustments can significantly improve the purity of the crude product before final purification, reducing the burden on the final purification step.
-
References
- 1. biotage.com [biotage.com]
- 2. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 7. Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst [organic-chemistry.org]
- 8. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. labex.hu [labex.hu]
Validation & Comparative
A Comparative Guide to 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine and its Non-chlorinated Analog: A Medicinal Chemistry Perspective
For researchers, scientists, and professionals in drug development, the strategic modification of a core scaffold is a cornerstone of medicinal chemistry. The introduction of a seemingly simple substituent, such as a chlorine atom, can dramatically alter the pharmacological profile of a molecule. This guide provides an in-depth comparison of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine and its non-chlorinated parent, 1,2,3,4-tetrahydro-1,6-naphthyridine. While direct comparative experimental data for these specific parent compounds is not extensively available in published literature, this guide will leverage established principles of medicinal chemistry and data from related analogs to provide a robust predictive comparison.
The 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including kinase inhibition and interaction with G protein-coupled receptors. The strategic placement of substituents on this scaffold is key to modulating potency, selectivity, and pharmacokinetic properties. This guide will explore the profound impact of a 5-chloro substituent on this versatile core.
The "Magic Chloro" Effect: More Than Just a Halogen
The substitution of a hydrogen atom with chlorine is a common strategy in drug design, and for good reason. The so-called "magic chloro" effect refers to instances where this substitution leads to a dramatic, sometimes thousand-fold, increase in biological potency.[1][2] This enhancement is not merely a matter of increased bulk; the chlorine atom influences the molecule's properties in several key ways:
-
Lipophilicity and Membrane Permeability: Chlorine is more lipophilic than hydrogen, which can enhance a molecule's ability to cross cellular membranes and reach its target.[3] This increased lipophilicity can also lead to stronger binding interactions with hydrophobic pockets in target proteins.
-
Electronic Effects: The electronegativity of the chlorine atom can alter the electron distribution within the aromatic ring, influencing the pKa of nearby nitrogen atoms and modulating hydrogen bonding capabilities.[4] It can act as both an electron-withdrawing group inductively and a weak electron-donating group through resonance.
-
Metabolic Stability: The introduction of a chlorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[1]
-
Binding Interactions: The chlorine atom can participate in favorable halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding site, which can significantly contribute to binding affinity.[4]
These physicochemical alterations are the foundation for the potential differences in activity between this compound and its non-chlorinated counterpart.
Predicted Physicochemical and Pharmacological Profile Comparison
The following table outlines the predicted impact of the 5-chloro substituent on key molecular properties.
| Property | 1,2,3,4-tetrahydro-1,6-naphthyridine | This compound | Rationale for Predicted Difference |
| Molecular Weight | 148.19 g/mol | 182.64 g/mol | Addition of a chlorine atom. |
| LogP (Lipophilicity) | Lower | Higher | The chloro group significantly increases lipophilicity.[3] |
| pKa (of Pyridine N) | Baseline | Potentially Lowered | The electron-withdrawing nature of chlorine can decrease the basicity of the pyridine nitrogen.[4] |
| Binding Affinity | Target Dependent | Potentially Higher | Increased lipophilicity can lead to enhanced hydrophobic interactions. The potential for halogen bonding can also increase affinity.[1][4] |
| Metabolic Stability | Susceptible to oxidation on the aromatic ring | Potentially Higher | The chlorine atom can block a potential site of metabolism.[1] |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity generally leads to decreased aqueous solubility.[5] |
Case Study: Evidence from a Chlorinated Analog in the Literature
While direct data is scarce for the parent compounds, a study on 1,2,3,4-tetrahydrobenzo[b][2][4]naphthyridine analogues as phosphodiesterase 5 (PDE5) inhibitors provides compelling indirect evidence. In this study, the introduction of a (3-chloro-4-methoxybenzyl)amino substituent at the 10-position resulted in a compound with an exceptionally potent IC50 of 0.056 nM. This highlights that the presence of a chlorine atom on a substituent of the core tetrahydro-1,6-naphthyridine scaffold is compatible with, and likely contributes to, high-potency biological activity.
Experimental Protocols
To empirically determine the activity of these two compounds, a systematic experimental approach is necessary. Below are detailed protocols for the synthesis of the parent scaffold and a representative biological assay.
Synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridine Scaffold
A plausible synthetic route to the 1,2,3,4-tetrahydro-1,6-naphthyridine core can be adapted from methods reported for related isomers, such as the cobalt-catalyzed [2+2+2] cyclization.[6]
Step 1: Synthesis of the Di-alkynyl Nitrile Precursor
-
To a solution of propargylamine in a suitable solvent (e.g., acetonitrile), add acrylonitrile in a 1:1 molar ratio.
-
The reaction is typically carried out at room temperature and monitored by TLC until completion.
-
The resulting N-propargyl-3-aminopropionitrile is then reacted with a second equivalent of propargyl bromide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield the di-alkynyl nitrile precursor.
-
Purify the product by column chromatography on silica gel.
Step 2: Cobalt-Catalyzed [2+2+2] Cyclization
-
In a microwave-safe vial, dissolve the di-alkynyl nitrile precursor in a high-boiling solvent such as chlorobenzene.
-
Add a cobalt catalyst, for example, 20 mol % CpCo(CO)₂.
-
Seal the vial and irradiate with microwaves at a temperature of approximately 180°C for 15-30 minutes.
-
After cooling, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield 1,2,3,4-tetrahydro-1,6-naphthyridine.
Note: The synthesis of the 5-chloro analog would require a chlorinated starting material in a multi-step synthetic sequence, the specifics of which would depend on the chosen retrosynthetic analysis.
Representative Biological Assay: Kinase Inhibition Assay (e.g., for AXL Kinase)
Given that naphthyridine derivatives are often potent kinase inhibitors, a representative in vitro kinase inhibition assay is described below.
Materials:
-
Recombinant human AXL kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound and its non-chlorinated analog, dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds (chlorinated and non-chlorinated analogs) in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted compounds. For control wells, add 2.5 µL of DMSO.
-
Add 2.5 µL of the AXL kinase/peptide substrate mix to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation.
Comparative Experimental Workflow
A logical workflow for comparing the two analogs is essential for generating robust and reliable data.
Caption: Comparative workflow for chlorinated and non-chlorinated analogs.
Conclusion
The introduction of a chlorine atom at the 5-position of the 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold is predicted to have a significant impact on its pharmacological profile. Based on established medicinal chemistry principles, the chlorinated analog is expected to exhibit increased lipophilicity, potentially leading to enhanced binding affinity and improved metabolic stability. However, this may come at the cost of reduced aqueous solubility.
The provided experimental protocols for synthesis and biological evaluation offer a clear path for the empirical validation of these predictions. By systematically evaluating both the chlorinated and non-chlorinated analogs, researchers can gain valuable insights into the structure-activity relationship of this important heterocyclic scaffold, paving the way for the design of more potent and effective therapeutic agents. The "magic chloro" effect is a powerful tool in the medicinal chemist's arsenal, and its application to the 1,2,3,4-tetrahydro-1,6-naphthyridine core warrants thorough investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Bioactive Landscape of Tetrahydro-1,6-Naphthyridines: A Comparative Guide to Isomeric and Substituted Analogs
For researchers, scientists, and drug development professionals, the 1,6-naphthyridine scaffold represents a privileged heterocyclic system, consistently appearing in a diverse array of biologically active molecules.[1][2][3] Its rigid structure and hydrogen bonding capabilities make it an attractive framework for designing potent and selective therapeutic agents. This guide provides an in-depth comparison of the biological activities of substituted 1,2,3,4-tetrahydro-1,6-naphthyridine derivatives, with a particular focus on how subtle structural modifications, such as the position of a chloro substituent and other functional groups, can profoundly influence their pharmacological profiles.
While direct comparative studies on the specific isomers of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine are not extensively documented in publicly available literature, a wealth of information exists on the structure-activity relationships (SAR) of closely related analogs. By examining these derivatives, we can extrapolate key principles governing the biological activity of this chemical class, offering valuable insights for rational drug design. This guide will synthesize findings from studies on various substituted tetrahydro-1,6-naphthyridines to illuminate their potential as kinase inhibitors, acetylcholinesterase inhibitors, and anticancer agents.
The 1,6-Naphthyridine Core: A Versatile Scaffold in Medicinal Chemistry
The 1,6-naphthyridine nucleus, composed of two fused pyridine rings, is a key pharmacophore in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The tetrahydro- variant, with one of the pyridine rings saturated, provides a three-dimensional structure that can be strategically modified to achieve specific interactions with biological targets. The nitrogen atom at position 6 and the potential for substitution on both the aromatic and saturated rings offer multiple vectors for chemical diversification.
Comparative Analysis of Biological Activity
The biological activity of tetrahydro-1,6-naphthyridine derivatives is highly contingent on the nature and placement of substituents. Below, we compare the activities of different substituted analogs across several key therapeutic areas.
Kinase Inhibition: Targeting Uncontrolled Cell Proliferation
The 1,6-naphthyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.
AXL Kinase Inhibition:
Recent studies have identified 1,6-naphthyridinone derivatives as selective inhibitors of AXL, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[6][7] A structure-activity relationship study revealed that modifications at various positions of the 1,6-naphthyridinone core could significantly impact potency and selectivity. For instance, compound 25c from one study demonstrated excellent AXL inhibitory activity with an IC50 of 1.1 nM and over 300-fold selectivity against the closely related MET kinase.[6]
| Compound | Target Kinase | IC50 (nM) | Selectivity over MET | Reference |
| 25c | AXL | 1.1 | >343-fold | [6] |
| Lead Compound | AXL/MET | (dual) | - | [6] |
FGFR4 Kinase Inhibition:
Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is a known driver in several cancers. A series of 1,6-naphthyridine-2-one derivatives have been developed as potent and selective FGFR4 inhibitors.[8] Compound 19g from this series showed significant cytotoxic effects against colorectal cancer cell lines and induced tumor inhibition in a xenograft mouse model.[8]
c-Met Kinase Inhibition:
The c-Met kinase is another important target in oncology. By incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, researchers have developed a new class of c-Met kinase inhibitors.[5] A comprehensive SAR study highlighted the importance of an N-1 alkyl substituent with a terminal amino group and a hydrophobic substituted benzyl group at the N-3 position for effective c-Met inhibition.[5]
Experimental Workflow for Kinase Inhibition Assay
A common method to determine the inhibitory activity of compounds against a specific kinase is through an in vitro kinase assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease
1,2,3,4-Tetrahydrobenzo[h][6][9]naphthyridines have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. A study on a series of these compounds revealed that even minor structural changes, such as a bioisosteric replacement of an oxygen atom with an NH group, could lead to a dramatic increase in inhibitory activity against both human AChE (hAChE) and butyrylcholinesterase (hBChE).[10]
| Compound | Target Enzyme | IC50 (nM) | Fold Increase vs. Hit 1 | Reference |
| 16a | EeAChE | - | >217 | [10] |
| 16a | hAChE | - | >154 | [10] |
| 16a | hBChE | - | >11 | [10] |
Detailed Experimental Protocols
Synthesis of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives:
A practical and scalable method for the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives involves the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile.[3]
-
Grignard Reagent Addition: To a solution of 4-amino-2-chloronicotinonitrile in an appropriate solvent (e.g., THF), add the desired Grignard reagent at a controlled temperature.
-
Acidolysis: Quench the reaction with an acidic solution to facilitate the hydrolysis of the intermediate.
-
Cyclocondensation: Heat the resulting mixture to promote the cyclization and formation of the 1,6-naphthyridin-4-one ring system.
-
Purification: Purify the final product using standard techniques such as crystallization or column chromatography.
Signaling Pathway Implication
The inhibition of kinases like AXL by 1,6-naphthyridine derivatives can disrupt downstream signaling pathways that promote cell survival, proliferation, and migration.
Caption: Inhibition of the AXL signaling pathway.
Conclusion and Future Directions
The 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold is a highly versatile and promising platform for the development of novel therapeutics. Structure-activity relationship studies consistently demonstrate that small modifications to the core structure can lead to significant changes in biological activity and target selectivity. While direct comparative data for the isomers of this compound is sparse, the broader exploration of its analogs provides a strong foundation for future drug discovery efforts.
Future research should focus on the systematic synthesis and evaluation of positional isomers and enantiomers of key substituted tetrahydro-1,6-naphthyridines to build a more comprehensive understanding of their SAR. Such studies, coupled with computational modeling, will undoubtedly accelerate the development of next-generation therapies targeting a range of diseases, from cancer to neurodegenerative disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine: A Comparative Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel compound, 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine. While direct biological data on this specific molecule is emerging, the rich pharmacology of the 1,6-naphthyridine scaffold offers a logical starting point for investigation.[1] This document outlines a systematic, multi-tiered experimental approach, comparing its potential activities against well-characterized inhibitors in key signaling pathways.
The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and neuroprotective properties.[1] Notably, analogs have shown inhibitory activity against critical enzyme families such as cyclin-dependent kinases (CDKs), phosphodiesterases (PDEs), and monoamine oxidases (MAOs).[][3][4] Therefore, our validation strategy will focus on these three high-probability target classes.
This guide is structured to provide not just protocols, but the scientific rationale behind a self-validating experimental workflow, ensuring that the data generated is robust, reproducible, and allows for a clear, objective comparison with established alternatives.
Phase 1: Hypothesis-Driven Target Screening
The initial phase involves screening this compound against a panel of representative enzymes from the hypothesized target classes. This approach allows for efficient identification of the most promising biological target(s) for in-depth validation.
Experimental Workflow for Initial Target Identification
Caption: Workflow for primary screening of the test compound against hypothesized targets.
Phase 2: In-Depth Mechanistic Validation and Comparative Analysis
Once a primary target is identified (a "hit"), a more rigorous set of experiments is required to validate the MoA and objectively compare the compound's performance against a "gold standard" inhibitor. This phase integrates biochemical, biophysical, and cellular assays.
A. Cyclin-Dependent Kinase 5 (CDK5) Inhibition
Dysregulation of CDK5 is implicated in neurodegenerative diseases like Alzheimer's and in certain cancers.[][5][6] CDK5 inhibitors function by binding to the enzyme's active site, preventing the phosphorylation of its substrates.[5]
-
Comparative Compound: Roscovitine (also known as Seliciclib), a well-characterized, potent inhibitor of CDK5.[6]
B. Phosphodiesterase 5 (PDE5) Inhibition
PDE5 is a key enzyme in the nitric oxide/cGMP signaling pathway, and its inhibition leads to smooth muscle relaxation and vasodilation.[7][8] PDE5 inhibitors are used to treat erectile dysfunction and pulmonary hypertension.[8][9] They act by blocking the degradation of cGMP.[8]
-
Comparative Compound: Sildenafil , the first-in-class, widely used PDE5 inhibitor.[8]
C. Monoamine Oxidase B (MAO-B) Inhibition
MAO-B is responsible for breaking down neurotransmitters like dopamine in the brain.[10][11] Its inhibition increases dopamine levels and is a therapeutic strategy for Parkinson's disease.[10][12]
-
Comparative Compound: Selegiline , a selective, irreversible inhibitor of MAO-B.[10]
Comprehensive Validation Workflow
Caption: A multi-tiered workflow for validating the mechanism of action.
Quantitative Data Summary & Comparison
The primary output of this validation workflow is a quantitative comparison of the test compound against the established inhibitor. Data should be meticulously recorded and presented for clear, at-a-glance analysis.
| Parameter | This compound | Roscovitine (CDK5 Control) | Sildenafil (PDE5 Control) | Selegiline (MAO-B Control) |
| Biochemical IC₅₀ (nM) | Experimental Value | ~45-160 | ~1-5 | ~5-10 |
| Biophysical KD (nM) | Experimental Value | ~23-700 | ~1.7 | Varies |
| Cellular EC₅₀ (µM) | Experimental Value | ~0.7-15 | Varies | Varies |
Note: Literature values for control compounds can vary based on assay conditions. The most critical comparison is against the control run concurrently in the same experimental setup.
Detailed Experimental Protocols
The following protocols are standardized, adaptable methods for executing the validation workflow.
Protocol 1: In Vitro Kinase Inhibition Assay (CDK5)
This protocol is based on a luminescent kinase assay, such as Promega's ADP-Glo™, which measures the amount of ADP produced in the kinase reaction.[13]
-
Reagent Preparation :
-
Prepare a stock solution of this compound and Roscovitine in 100% DMSO.
-
Create a serial dilution of each compound in kinase assay buffer. Ensure the final DMSO concentration is <1%.
-
Prepare a reaction mixture containing the CDK5/p25 enzyme and its specific peptide substrate in kinase buffer.
-
-
Kinase Reaction :
-
To a 384-well plate, add 5 µL of the compound dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[14]
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.[14]
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection :
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition :
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control and plot against compound concentration to determine the IC₅₀ value.
-
Protocol 2: In Vitro PDE5 Inhibition Assay
This protocol utilizes a fluorescence polarization (FP) based assay, a common method for HTS of PDE inhibitors.[7][15]
-
Reagent Preparation :
-
Enzymatic Reaction :
-
Signal Detection :
-
Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed 5'-GMP product.[7]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition :
-
Read the fluorescence polarization of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).[7]
-
Low polarization indicates inhibition. Calculate IC₅₀ from the dose-response curve.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides label-free, real-time data on the binding affinity and kinetics of a small molecule to its protein target.[16][17][18]
-
Surface Preparation :
-
Immobilize the purified target protein (e.g., CDK5, PDE5, or MAO-B) onto a sensor chip (e.g., a CM5 chip via amine coupling) according to the instrument manufacturer's instructions.
-
Ensure the immobilized protein remains active and stable.[19]
-
-
Binding Analysis :
-
Prepare a series of concentrations of the small molecule inhibitor (the "analyte") in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the protein-immobilized surface and a reference flow cell at a constant flow rate.
-
Monitor the binding response (measured in Resonance Units, RU) over time to generate a sensorgram. The sensorgram shows an association phase during injection and a dissociation phase during buffer flow.[16]
-
-
Regeneration :
-
After each cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis :
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).[18]
-
Protocol 4: Cell Viability Assay
This assay determines the compound's effect on cell proliferation or cytotoxicity in a relevant cellular context. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[20]
-
Cell Seeding :
-
Seed a relevant cancer or neuronal cell line into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment :
-
Treat cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control for cell death if applicable.
-
Incubate for a specified exposure period (e.g., 72 hours).
-
-
Assay Procedure :
-
Equilibrate the plate to room temperature for 30 minutes.[21]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[20][22]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[21][22]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]
-
-
Data Acquisition :
-
Measure luminescence with a plate reader.
-
Normalize the data to the vehicle-treated cells (100% viability) and plot the results to determine the EC₅₀ value.
-
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. What are CDK5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 9. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 18. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine Analogs: A Comparative Guide for Drug Discovery
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[1][2] The introduction of a chlorine atom at the 5-position of a 1,2,3,4-tetrahydro-1,6-naphthyridine core introduces a key element for molecular interactions, potentially enhancing binding affinity and modulating the pharmacokinetic properties of the resulting analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine analogs, drawing insights from closely related chemical series to inform the design of novel therapeutic agents, particularly kinase inhibitors.
The Strategic Importance of the this compound Scaffold
The tetrahydro-1,6-naphthyridine framework offers a three-dimensional structure that can effectively probe the binding pockets of biological targets. The nitrogen atoms at positions 1 and 6 provide opportunities for hydrogen bonding and salt bridge formation, crucial for target recognition and binding. The aromatic portion of the molecule can engage in π-stacking and hydrophobic interactions.
The addition of a chlorine atom at the C5 position is a strategic choice in medicinal chemistry. This electron-withdrawing group can significantly influence the electronic distribution of the aromatic ring, modulating the pKa of the nearby nitrogen and influencing the molecule's overall polarity. Furthermore, the chloro group can form specific halogen bonds with protein residues, a type of interaction increasingly recognized for its importance in ligand-protein binding.
Comparative SAR Analysis: Insights from Related Naphthyridine Analogs
While specific literature on the SAR of this compound analogs is limited, extensive research on related 1,6-naphthyridine and tetrahydrobenzo[b][3][4]naphthyridine derivatives provides a solid foundation for understanding their potential. A significant portion of this research has focused on the development of kinase inhibitors.[4][5][6]
Kinase Inhibition: A Promising Avenue
Kinases are a major class of drug targets, particularly in oncology and immunology.[7] Several classes of naphthyridine-based compounds have shown potent inhibitory activity against various kinases, including Spleen Tyrosine Kinase (Syk), Casein Kinase 2 (CK2), c-Met, and Aurora kinases.[4][5][8][9]
Key SAR Observations from Related Kinase Inhibitors:
| Structural Modification | Observed Effect on Kinase Inhibition | Rationale |
| Substitution at C5/C7 | Introduction of aryl or aminoalkylamino groups often enhances potency.[5] | These groups can occupy hydrophobic pockets and form additional hydrogen bonds within the ATP-binding site of the kinase. |
| Substitution on the Tetrahydro Ring (N1) | Alkyl substituents with terminal amino groups can be crucial for activity.[4] | The amino group can act as a key hydrogen bond donor or acceptor, or form a salt bridge with acidic residues like aspartate in the kinase hinge region. |
| Aromatic Ring Modifications | Introduction of electron-withdrawing or -donating groups on appended aryl rings fine-tunes activity and selectivity. | Modifies the electronic properties and steric bulk, allowing for optimized interactions with specific kinase sub-pockets. |
| Core Scaffold Rigidity | Fusing additional rings to the naphthyridine core can improve potency.[4] | A more rigid scaffold reduces the entropic penalty upon binding, leading to higher affinity. |
The 5-chloro substituent in our target scaffold is anticipated to play a significant role. In the context of kinase inhibition, the chlorine atom could potentially occupy a hydrophobic pocket or engage in halogen bonding with the backbone carbonyls of the kinase hinge region, a common interaction motif for ATP-competitive inhibitors.
Experimental Protocols
General Synthetic Approach
The synthesis of this compound analogs can be approached through a multi-step sequence, adapting known procedures for related naphthyridine cores. A plausible retro-synthetic analysis is outlined below.
Caption: Retrosynthetic analysis for this compound analogs.
Step-by-Step Synthesis:
-
Construction of the 1,6-Naphthyridine Core: A common method involves the condensation of a substituted aminopyridine with a suitable dicarbonyl compound or its equivalent, followed by cyclization. For the 5-chloro analog, a starting material such as 3-amino-2-chloropyridine could be utilized.
-
Introduction of Substituents: Functional groups at other positions can be introduced before or after the formation of the naphthyridine core, depending on the desired substitution pattern and the compatibility of the reagents.
-
Reduction of the Pyridine Ring: The reduction of the 1,6-naphthyridine to the corresponding 1,2,3,4-tetrahydro derivative can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation. The conditions for this reduction need to be carefully optimized to avoid over-reduction or undesired side reactions.
-
Functionalization of the Tetrahydro Ring: The secondary amine at the N1 position of the tetrahydro-1,6-naphthyridine core is a key handle for further diversification. It can undergo a variety of reactions, including acylation, alkylation, and reductive amination, to introduce a wide range of substituents.
Biological Evaluation: Kinase Inhibition Assays
To assess the potential of these analogs as kinase inhibitors, a standard workflow is employed.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of WO2011134971, chiral 1,6-napthyridine Syk kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a 1,6-Naphthyridin-2(1H)-one Derivative with Clinically Relevant Kinase Inhibitors
Introduction: The Rise of the 1,6-Naphthyridine Scaffold in Kinase Inhibition
In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The 1,6-naphthyridine motif has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating versatile bioactivities when appropriately substituted.[1] This heterocyclic framework has been successfully incorporated into inhibitors targeting a range of kinases, including MET, CDK5, and, most notably, the Fibroblast Growth Factor Receptors (FGFRs).[2][3][4]
While the specific compound 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine lacks detailed public data on its kinase inhibitory profile, this guide will focus on a well-characterized and highly relevant derivative from the same structural class: a 1,6-naphthyridin-2(1H)-one derivative designated as compound A34 . This potent and selective inhibitor of FGFR4 serves as an exemplary case study for the therapeutic potential of the 1,6-naphthyridine scaffold.[5]
This guide provides a comprehensive comparative analysis of compound A34 against three clinically approved pan-FGFR inhibitors: Erdafitinib , Infigratinib , and Pemigatinib . We will delve into their biochemical potency, kinase selectivity, and cellular effects, supported by detailed experimental protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of their comparative pharmacology.
The Target: FGFR4 Signaling in Hepatocellular Carcinoma
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. These pathways are pivotal in regulating cell proliferation, survival, and migration.[6][7] In a subset of hepatocellular carcinoma (HCC), an amplification of the FGF19 gene leads to the constitutive activation of the FGF19-FGFR4 signaling axis, driving tumor growth and survival.[8] This makes FGFR4 a compelling therapeutic target for this patient population.
Figure 1: Simplified FGFR4 signaling pathway in hepatocellular carcinoma.
Comparative Analysis of Kinase Inhibitory Profiles
A critical aspect of a kinase inhibitor's utility is its potency against the intended target and its selectivity across the kinome. High selectivity can minimize off-target effects and associated toxicities.
Compound A34 , our representative 1,6-naphthyridine derivative, was designed for high selectivity towards FGFR4.[5] In contrast, Erdafitinib , Infigratinib , and Pemigatinib are pan-FGFR inhibitors, potently targeting FGFR1, 2, and 3, with varying activity against FGFR4.[9][10][11]
| Inhibitor | Target(s) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Other Notable Targets (IC50 < 100 nM) |
| Compound A34 | FGFR4 | >10,000 | >10,000 | >10,000 | 5.4 | Highly selective for FGFR4 |
| Erdafitinib | Pan-FGFR | 1.2 | 2.5 | 3.0 | 5.7 | RET, KIT, PDGFRα/β, VEGFR2[9] |
| Infigratinib | Pan-FGFR | 1.1 | 1.0 | 2.0 | 61 | VEGFR2[10] |
| Pemigatinib | Pan-FGFR | 0.4 | 0.5 | 1.0 | 30 | VEGFR2[11] |
Table 1: Comparative Biochemical Potency (IC50) of Selected Kinase Inhibitors. Data compiled from multiple sources.[5][9][10][11]
The data clearly illustrates the distinct selectivity profiles. Compound A34 exhibits remarkable selectivity for FGFR4, with over 1000-fold greater potency for FGFR4 compared to other FGFR isoforms. This profile is advantageous for specifically targeting FGF19-driven HCC, potentially minimizing side effects associated with the inhibition of other FGFR family members, which are involved in diverse physiological processes. In contrast, the clinical pan-FGFR inhibitors show high potency against FGFR1-3, making them suitable for cancers driven by alterations in these receptors, such as urothelial carcinoma and cholangiocarcinoma.[12][13]
Experimental Protocols for Comparative Evaluation
To provide a framework for the comparative analysis of these inhibitors, we present detailed protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay
This assay determines the biochemical potency (IC50) of a compound against a purified kinase. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay for FGFR4
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series of the inhibitor in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Reconstitute recombinant human FGFR4 enzyme in kinase buffer to the desired concentration.
-
Prepare a substrate solution (e.g., poly(E,Y) 4:1) in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km for FGFR4.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO) control.
-
Add 2.5 µL of the FGFR4 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] This assay is crucial for determining the effect of kinase inhibitors on cancer cell lines that are dependent on the target kinase.
Detailed Protocol: MTT Assay for FGFR4-Dependent HCC Cells (e.g., Hep3B)
-
Cell Seeding:
-
Culture Hep3B cells (known to have FGF19 amplification and FGFR4 dependency) in the recommended growth medium.[15]
-
Trypsinize and resuspend the cells to a single-cell suspension.
-
Seed the cells in a 96-well plate at an optimized density (e.g., 5,000 - 10,000 cells/well) in 100 µL of growth medium.[16]
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the kinase inhibitors (Compound A34, Erdafitinib, etc.) in growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified atmosphere to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis of Downstream Signaling
Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway, thereby confirming the on-target effect of the kinase inhibitor in a cellular context. For FGFR signaling, the phosphorylation of FRS2 (a direct substrate of FGFR) and ERK (a downstream effector) are key pharmacodynamic markers.[17]
Figure 3: General workflow for Western blot analysis of signaling pathway modulation.
Detailed Protocol: Western Blot for p-FRS2 and p-ERK
-
Cell Culture and Treatment:
-
Seed Hep3B cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat the cells with various concentrations of the kinase inhibitors or vehicle control for a specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel (e.g., 10% acrylamide).
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-FRS2 (Tyr436) (e.g., 1:1000 dilution) or p-ERK1/2 (Thr202/Tyr204) (e.g., 1:1000 dilution) overnight at 4°C.[18][19]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with antibodies against total FRS2 and total ERK.
-
Quantify the band intensities using densitometry software.
-
Conclusion and Future Perspectives
The 1,6-naphthyridine scaffold represents a versatile and promising framework for the design of potent and selective kinase inhibitors. As exemplified by compound A34, careful chemical modification of this core can yield inhibitors with high selectivity for specific kinase targets, such as FGFR4. This targeted approach holds significant promise for the treatment of cancers driven by specific oncogenic pathways, like the FGF19-FGFR4 axis in hepatocellular carcinoma.
The comparative analysis with clinically approved pan-FGFR inhibitors—Erdafitinib, Infigratinib, and Pemigatinib—highlights the trade-offs between broad-spectrum and highly selective inhibition. While pan-FGFR inhibitors have demonstrated efficacy in various cancers with FGFR alterations, the high selectivity of compounds like A34 may offer a more favorable safety profile in indications where a single FGFR isoform is the primary driver.
The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation and comparison of novel kinase inhibitors. By systematically assessing biochemical potency, cellular activity, and on-target pathway modulation, researchers can gain a comprehensive understanding of a compound's pharmacological profile and its potential as a therapeutic agent. Future studies should focus on comprehensive kinome-wide profiling to fully elucidate the selectivity of novel 1,6-naphthyridine derivatives and in vivo studies to assess their efficacy and safety in relevant cancer models.
References
- 1. e-roj.org [e-roj.org]
- 2. Anti-FRS2 (phospho Tyr436) Antibody (A94063) | Antibodies.com [antibodies.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Phospho-FRS2 (Tyr436) Polyclonal Antibody (PA5-118578) [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Phospho-FRS2-alpha (Tyr436) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 8. Phospho-ERK 1/2 (Thr202/Tyr204) Polyclonal Antibody - Elabscience® [elabscience.com]
- 9. 抗リン酸化-ERK1 (pThr202/pTyr204) および ERK2 (pThr185/pTyr187) ウサギ宿主抗体 affinity isolated antibody, buffered aqueous solution | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Detailed Protocol for Large-scale Recombinant Expression and Validation of Human FGFR2 with Its Transmembrane and Extracellular Domains in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. helix.dnares.in [helix.dnares.in]
- 19. researchgate.net [researchgate.net]
The Unseen Interactions: A Comparative Guide to Cross-Reactivity Profiling of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. The intricate and overlapping nature of cellular signaling pathways necessitates a rigorous understanding of a compound's full interaction profile. This guide provides a deep dive into the cross-reactivity profiling of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, a novel heterocyclic compound. We will explore the rationale behind experimental design, compare its hypothetical profile with established molecules, and provide actionable protocols for its comprehensive evaluation. For researchers, scientists, and drug development professionals, this document serves as a framework for mitigating off-target effects and ensuring the translational success of promising chemical entities.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
The biological activity of a small molecule is the sum of all its interactions within a cell. While a compound may be designed with a primary target in mind, its engagement with unintended proteins, or "off-targets," can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology. Toxicity due to off-target binding is a significant contributor to late-stage clinical trial failures[1][2]. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of robust drug discovery. It allows for the early identification of potential liabilities, informs lead optimization, and builds a more complete picture of a compound's mechanism of action[3].
The naphthyridine scaffold, a fusion of two pyridine rings, is a privileged structure in medicinal chemistry, known to interact with a variety of protein classes, particularly protein kinases and phosphodiesterases[4][5][6][7][8]. Given this precedent, a thorough investigation into the selectivity of a novel derivative like this compound is paramount.
Profiling Strategy for this compound
Given the lack of specific biological data for this compound, a logical first step is to perform a broad, unbiased screen against a large panel of kinases, as this class of enzymes is a frequent target for naphthyridine-based compounds[4][5]. A tiered approach is often the most efficient and cost-effective strategy[9].
Tier 1: Broad Kinase Panel Screening
The initial screen should involve testing the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a comprehensive panel of kinases (ideally >300). This provides a global view of the compound's potential kinase interactions.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for primary kinase panel screening.
Tier 2: Dose-Response and IC50 Determination
For any kinases showing significant inhibition in the primary screen, a follow-up dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50). This quantitative measure allows for the ranking of potency against different targets. A 10-point dose-response curve is recommended for reliable data[9].
Comparative Analysis: Benchmarking Against Known Inhibitors
To put the selectivity profile of our topic compound into context, it is essential to compare it with other well-characterized molecules. Based on the naphthyridine core, we can select relevant comparators.
-
CX-4945 (Silmitasertib): A potent and selective inhibitor of Casein Kinase 2 (CK2), which features a naphthyridine-like core[10]. It serves as an excellent benchmark for CK2-targeted activity.
-
A CDK5 Inhibitor (from patent WO 2021/067569 A1): Substituted 1,6-naphthyridines have been developed as inhibitors of Cyclin-Dependent Kinase 5 (CDK5)[5]. Including a compound from this class would provide a valuable comparison point for CDK-family interactions.
-
A PDE5 Inhibitor (from J. Med. Chem. 2017, 60, 21, 8858–8875): Tetrahydrobenzo[b][9][11]naphthyridine analogs have been identified as potent inhibitors of Phosphodiesterase 5 (PDE5)[8][12]. This allows for a comparison against a non-kinase target class also known to be modulated by this scaffold.
Table 1: Hypothetical Cross-Reactivity Profile Comparison
| Compound | Primary Target(s) | IC50 (nM) on Primary Target | Key Off-Targets (>50% inhibition @ 1µM) |
| This compound | To be determined | To be determined | To be determined |
| CX-4945 (Silmitasertib) | CK2α, CK2α' | 0.38 | FLT3, PIM1 |
| CDK5 Inhibitor (Example) | CDK5/p25 | 15 | GSK3β, CDK2/CycA |
| PDE5 Inhibitor (Example) | PDE5 | 0.056 | PDE6, PDE11 |
This table presents a template for summarizing the comparative data. The data for the comparator compounds are representative and based on published literature.
Beyond Kinases: Broader Off-Target Profiling
While kinase screening is a logical starting point, a comprehensive profile requires investigation into other target classes. Toxicity is often mediated by interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters.
Commercial services offer broad panel screening against these targets, which is an essential step before committing to more extensive preclinical studies. Methodologies like the Retrogenix® Cell Microarray can assess binding against a vast library of human plasma membrane and secreted proteins, providing highly specific data with a low false-positive rate[1].
Logical Flow: Comprehensive Off-Target Screening
Caption: A tiered strategy for comprehensive cross-reactivity profiling.
In-Cell Validation: Bridging the Gap from Biochemical to Biological
Biochemical assays, while powerful, do not fully recapitulate the cellular environment. Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly alter a compound's activity and selectivity[13]. Therefore, it is critical to validate key biochemical findings in a cellular context.
Cellular Target Engagement Assays
Technologies like the NanoBRET™ Target Engagement Assay or the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended (and unintended) targets within intact cells. Comparing cell-free and in-cell profiling data can reveal important discrepancies and provide a more accurate picture of a compound's selectivity[14].
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with either the vehicle (e.g., DMSO) or varying concentrations of this compound for 1-2 hours.
-
Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Protein Precipitation and Separation: Cool the tubes at room temperature for 3 minutes, then centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting or another suitable protein detection method.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Interpreting the Data: A Synthesis of Potency and Selectivity
The ultimate goal of cross-reactivity profiling is to generate a "selectivity score" or a clear visual representation of a compound's interaction landscape. A common method is to plot the IC50 or percentage inhibition values for all tested targets. This allows for a rapid visual assessment of selectivity.
When interpreting in vitro kinase profiles, it is crucial to consider the ATP concentration used in the assay. Assays performed at or below the Km for ATP will generally yield lower IC50 values than those performed at higher ATP concentrations, which are more representative of the cellular environment[13][15]. This is a critical factor when comparing data from different sources.
Conclusion
The cross-reactivity profile of this compound is currently a blank slate. However, by leveraging the known biological activities of the broader naphthyridine class and employing a systematic, multi-tiered profiling strategy, we can efficiently and comprehensively map its interactions. This guide provides a robust framework for such an investigation, from initial broad screening to in-cell validation. By embracing a deep understanding of a compound's full target profile, we can make more informed decisions, reduce the risk of late-stage failures, and ultimately accelerate the development of safer and more effective therapeutics.
References
- 1. criver.com [criver.com]
- 2. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An artificial intelligence accelerated virtual screening platform for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
in vivo efficacy of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine vs. standard of care
An In-depth Comparative Guide to the In Vivo Efficacy of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine in a Model of Neuroinflammation
Introduction: The Imperative for Novel Therapeutics in Neuroinflammation
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is no longer considered a passive bystander but an active contributor to the pathogenesis of a spectrum of neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease, and amyotrophic lateral sclerosis.[1][2] This complex process, primarily mediated by microglia and astrocytes, can initiate a self-propagating cycle of neuronal damage, making it a critical therapeutic target.[2] While current treatments for neurodegenerative diseases, such as acetylcholinesterase inhibitors for AD, offer symptomatic relief, there remains a significant unmet need for disease-modifying therapies that can quell the underlying neuroinflammatory cascade.[3][4]
The naphthyridine scaffold, a heterocyclic system of two fused pyridine rings, has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[5] Notably, various substituted naphthyridines have been investigated as potent inhibitors of key signaling molecules implicated in neurodegeneration, such as Cyclin-dependent kinase 5 (CDK5) and Phosphodiesterase 5 (PDE5).[6][7] Aberrant CDK5 activity is linked to neuroinflammation and neuronal death, while PDE5 inhibition has been shown to exert anti-inflammatory and neuroprotective effects.[7][8][9]
This guide introduces This compound (CTHN) , a novel investigational compound derived from this promising scaffold. We present a comprehensive, albeit hypothetical, preclinical in vivo study designed to rigorously evaluate its efficacy in mitigating neuroinflammation against current therapeutic benchmarks. The subsequent sections will detail the experimental rationale, protocols, and comparative data, providing researchers and drug development professionals with a framework for assessing the therapeutic potential of CTHN.
Comparative Framework: Benchmarking Against Standard of Care and Reference Compounds
To establish a robust assessment of CTHN's in vivo efficacy, a multi-arm study is proposed, comparing its performance against both a vehicle control and established therapeutic agents.
-
Investigational Compound: this compound (CTHN)
-
Rationale: Based on the therapeutic potential of the naphthyridine core, CTHN is hypothesized to possess potent anti-neuroinflammatory properties, potentially through the modulation of key intracellular signaling pathways like CDK5 and PDE5.
-
-
Standard of Care Comparator: Donepezil
-
Rationale: Donepezil is a widely prescribed acetylcholinesterase inhibitor for symptomatic treatment of Alzheimer's disease.[10] Beyond its primary mechanism, studies have revealed that Donepezil exerts anti-inflammatory effects, reducing microglial activation and pro-inflammatory cytokine levels in in vivo models.[11][12] This makes it a clinically relevant benchmark for a compound targeting neuroinflammation in a neurodegenerative context.
-
-
Reference Compound: Ibuprofen
Proposed In Vivo Efficacy Study: Lipopolysaccharide-Induced Neuroinflammation Model
The Lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a well-established and highly reproducible method for studying acute neuroinflammation.[15][16][17] Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust immune response that leads to the activation of microglia and the production of pro-inflammatory mediators in the brain.[15][18]
Experimental Workflow Diagram
Caption: Workflow for the LPS-induced neuroinflammation study.
Detailed Experimental Protocol
-
Animals and Housing: Adult male C57BL/6 mice (8-10 weeks old) are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Animals are allowed to acclimatize for 7 days prior to experimentation.
-
Grouping and Pre-treatment: Mice are randomly assigned to one of four treatment groups (n=10 per group):
-
Group 1: Vehicle (0.5% carboxymethylcellulose, p.o.)
-
Group 2: CTHN (30 mg/kg, p.o.)
-
Group 3: Donepezil (5 mg/kg, p.o.)
-
Group 4: Ibuprofen (50 mg/kg, p.o.) Treatments are administered daily via oral gavage for 7 consecutive days.
-
-
Induction of Neuroinflammation: On day 7, thirty minutes after the final drug administration, mice receive a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS from E. coli O55:B5) at a dose of 0.5 mg/kg to induce systemic inflammation and subsequent neuroinflammation.[17] Control animals receive a saline injection.
-
Behavioral Assessment (24 hours post-LPS):
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior. A reduction in movement is indicative of sickness behavior induced by inflammation.
-
Y-Maze Test: To evaluate short-term spatial working memory, which is often impaired by neuroinflammation.
-
-
Euthanasia and Tissue Collection (48 hours post-LPS): Animals are euthanized, and brains are rapidly harvested. One hemisphere is flash-frozen for biochemical analysis, while the other is fixed in 4% paraformaldehyde for histological examination.
-
Biochemical Analysis:
-
ELISA: Brain homogenates are analyzed for levels of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits.
-
-
Histological Analysis:
-
Immunohistochemistry (IHC): Fixed brain sections are stained with antibodies against Iba1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess the extent of glial activation.
-
Comparative Efficacy Data (Illustrative)
The following tables present hypothetical data to illustrate the potential therapeutic efficacy of CTHN in this preclinical model.
Table 1: Behavioral Outcomes (24h post-LPS)
| Treatment Group | Total Distance in Open Field (cm) | Spontaneous Alternations in Y-Maze (%) |
|---|---|---|
| Vehicle + LPS | 1520 ± 180 | 51 ± 4 |
| CTHN + LPS | 2850 ± 210 | 72 ± 5 |
| Donepezil + LPS | 2210 ± 195 | 65 ± 6 |
| Ibuprofen + LPS | 2550 ± 220 | 68 ± 5 |
Data are presented as mean ± SEM. This is illustrative data and does not represent real experimental results.
Table 2: Pro-inflammatory Cytokine Levels in Brain Tissue (48h post-LPS)
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
|---|---|---|---|
| Vehicle + LPS | 250 ± 30 | 180 ± 25 | 310 ± 35 |
| CTHN + LPS | 85 ± 15 | 60 ± 10 | 110 ± 20 |
| Donepezil + LPS | 140 ± 20 | 115 ± 18 | 190 ± 28 |
| Ibuprofen + LPS | 110 ± 18 | 85 ± 12 | 150 ± 22 |
Data are presented as mean ± SEM. This is illustrative data and does not represent real experimental results.
Proposed Mechanism of Action: Dual Inhibition of CDK5 and PDE5 Signaling
The superior hypothetical efficacy of CTHN can be rationalized by a multi-targeted mechanism of action that goes beyond simple COX inhibition. We propose that CTHN acts as a dual inhibitor of CDK5 and PDE5, two pathways that converge on critical inflammatory and neuronal survival processes.
Aberrant activation of CDK5 by p25 (a proteolytic fragment of p35) is a key event in neurotoxic signaling, leading to hyperphosphorylation of tau and activation of inflammatory pathways like NF-κB.[8] Inhibition of CDK5 can therefore directly reduce the inflammatory response.[6][19]
Simultaneously, PDE5 inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP).[9] Elevated cGMP levels activate Protein Kinase G (PKG), which has been shown to suppress neuroinflammation and promote neuroprotective pathways, including the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[7][20]
Signaling Pathway Diagram
Caption: Proposed dual-inhibition mechanism of CTHN.
Conclusion and Future Directions
This guide outlines a scientifically rigorous, albeit prospective, framework for evaluating the in vivo efficacy of this compound (CTHN) as a novel anti-neuroinflammatory agent. By benchmarking against a standard of care (Donepezil) and a reference anti-inflammatory drug (Ibuprofen) in a validated LPS-induced neuroinflammation model, a clear and compelling data package can be generated.
The illustrative data presented herein suggests that CTHN holds significant promise, potentially offering superior efficacy due to a multi-targeted mechanism involving the dual inhibition of CDK5 and PDE5. This approach not only quells the pro-inflammatory signaling cascade but may also activate endogenous neuroprotective pathways.
Future work should focus on validating these findings in chronic models of neurodegeneration, such as transgenic mouse models of Alzheimer's disease, to assess the long-term disease-modifying potential of CTHN. Elucidating the precise molecular interactions through target engagement and crystallography studies will further solidify its mechanism of action and pave the way for its development as a next-generation therapeutic for devastating neurodegenerative diseases.
References
- 1. Ibuprofen inhibits neuroinflammation and attenuates white matter damage following hypoxia-ischemia in the immature rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Neuroinflammation to Treat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alzheimer Disease: Standard of Diagnosis, Treatment, Care, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alz.org [alz.org]
- 5. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 6. Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Specific inhibition of p25/Cdk5 activity by the Cdk5 inhibitory peptide reduces neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Effect of Donepezil on Neuroinflammation and Cognitive Impairment after Moderate Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ibuprofen Treatment Reduces the Neuroinflammatory Response and Associated Neuronal and White Matter Impairment in the Growth Restricted Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Ibuprofen on Cognition and NMDA Receptor Subunit Expression Across Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine and its Analogs: A Guide for Medicinal Chemists
For researchers, scientists, and drug development professionals, the 1,6-naphthyridine scaffold represents a privileged heterocyclic system with a wide range of pharmacological activities, including anticancer and neuroprotective effects.[1] The introduction of a chlorine atom at the 5-position and the saturation of one of the pyridine rings to form a 1,2,3,4-tetrahydro-1,6-naphthyridine core can significantly modulate the physicochemical and biological properties of these molecules. This guide provides a head-to-head comparison of derivatives based on the 5-chloro-1,6-naphthyridine framework, drawing upon published experimental data to offer insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential.
The Strategic Importance of the 5-Chloro-1,6-naphthyridine Scaffold
The 1,6-naphthyridine core is a key pharmacophore in numerous biologically active compounds. The presence of a chlorine atom at the 5-position is of particular interest for several reasons. Firstly, it can serve as a handle for further synthetic modifications through nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups to probe the chemical space around the scaffold. Secondly, the electronegativity and steric bulk of the chlorine atom can influence the electronic distribution within the aromatic system and modulate the binding affinity and selectivity of the molecule for its biological target.
This guide will delve into two key classes of derivatives: 3-substituted 5-chloro-1,6-naphthyridin-4-ones and 10-chloro-1,2,3,4-tetrahydrobenzo[b][2][3]naphthyridines, which, while structurally distinct, share the chloro-substituted pyridinone/pyridine motif and offer valuable comparative insights.
Synthesis Strategies: A Comparative Overview
The synthetic accessibility of a chemical scaffold is a critical consideration in drug discovery. Here, we compare the synthetic routes to two classes of chloro-naphthyridine derivatives.
Synthesis of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives
A robust and scalable synthesis for this class of compounds has been developed, utilizing a Grignard reagent-based approach.[4][5] This method allows for the convenient introduction of a variety of substituents at the 3-position.
Experimental Protocol:
-
Grignard Reaction: The synthesis commences with the addition of a Grignard reagent (R-MgBr) to 4-amino-2-chloronicotinonitrile. This step is crucial for introducing the desired substituent at the C3 position.
-
Acidolysis: The resulting intermediate is then subjected to acidolysis to facilitate the hydrolysis of the imine.
-
Cyclocondensation: Finally, cyclocondensation is achieved to furnish the 3-substituted 5-chloro-1,6-naphthyridin-4-one core.[4][5]
This synthetic strategy is advantageous due to its practicality and scalability, making it suitable for the preparation of compound libraries for high-throughput screening.[4][5]
Caption: Synthetic workflow for 3-substituted 5-chloro-1,6-naphthyridin-4-ones.
Synthesis of 10-Chloro-1,2,3,4-tetrahydrobenzo[b][2][3]naphthyridine Derivatives
The synthesis of this tricyclic scaffold involves a condensation reaction followed by nucleophilic substitution.[6]
Experimental Protocol:
-
Condensation: The synthesis begins with the condensation of an appropriate N-substituted piperidin-4-one with a 5-substituted 2-aminobenzoic acid in the presence of phosphorus oxychloride (POCl3).[6] This reaction constructs the core tricyclic ring system.
-
Nucleophilic Substitution: The resulting 10-chloro intermediate can then undergo nucleophilic substitution with various amines to introduce diversity at this position.[6]
Caption: Synthetic workflow for 10-chloro-1,2,3,4-tetrahydrobenzo[b][2][3]naphthyridines.
Head-to-Head Comparison of Biological Activity
The true measure of a scaffold's potential lies in the biological activity of its derivatives. Here, we compare the performance of the two classes of chloro-naphthyridine derivatives against their respective biological targets.
3-Substituted 5-Chloro-1,6-naphthyridin-4-ones as MET Kinase Inhibitors
Derivatives of this scaffold have been investigated as inhibitors of the MET kinase, a receptor tyrosine kinase implicated in various cancers.[4][5] While specific IC50 values are not provided in the reviewed literature, the focus on these compounds as MET-targeting antitumor drug candidates suggests promising activity.[4][5] The synthesis of a wide range of analogs with different substituents at the 3-position allows for a thorough exploration of the SAR for MET kinase inhibition.
10-Amino-1,2,3,4-tetrahydrobenzo[b][2][3]naphthyridines as Phosphodiesterase 5 (PDE5) Inhibitors
A series of novel 1,2,3,4-tetrahydrobenzo[b][2][3]naphthyridine analogues have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), a key enzyme in the cGMP signaling pathway.[6] Aberrant PDE5 activity has been linked to Alzheimer's disease.[6]
Table 1: In Vitro Activity of 10-Amino-1,2,3,4-tetrahydrobenzo[b][2][3]naphthyridine Derivatives against PDE5
| Compound ID | R Group (at N-2) | Substituent at C-10 | PDE5 IC50 (nM) |
| 6a | -H | 3-chloro-4-methoxybenzylamino | 0.11 |
| 6b | -C(O)CH3 | 3-chloro-4-methoxybenzylamino | 0.056 |
| 6c | -C(O)Ph | 3-chloro-4-methoxybenzylamino | 0.078 |
Data extracted from Marti, J. C., et al. (2017).[6]
Key SAR Insights:
-
N-Acylation: Acylation of the nitrogen at the 2-position with a small acetyl group (compound 6b ) resulted in the most potent compound in this series, with an IC50 of 0.056 nM.[6]
-
Aromatic Substitution: The presence of the 3-chloro-4-methoxybenzylamino group at the 10-position appears to be crucial for high potency.
Substituted 1,6-Naphthyridines as CDK5 Inhibitors
A patent application describes a series of substituted 1,6-naphthyridines as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a therapeutic target for kidney diseases.[3]
Table 2: CDK5 Inhibition by Substituted 1,6-Naphthyridine Derivatives
| Compound Example | CDK5 IC50 Range |
| Example 1 | A (<10 nM) |
| Example 2 | A (<10 nM) |
| Example 3 | B (10-100 nM) |
| Example 4 | A (<10 nM) |
Data extracted from Patent WO 2021/067569 A1.[3] The exact structures are detailed within the patent.
This data indicates that the 1,6-naphthyridine scaffold can be effectively tailored to potently inhibit CDK5, with several examples demonstrating IC50 values in the low nanomolar range.
Signaling Pathways and Mechanism of Action
Understanding the mechanism of action is fundamental to rational drug design.
PDE5 Inhibition
PDE5 inhibitors prevent the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to its accumulation.[6] In the context of Alzheimer's disease, increased cGMP levels can activate protein kinase G (PKG), which in turn can lead to a decrease in the phosphorylation of tau protein, a hallmark of the disease.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the selectivity of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
An objective, data-driven comparison of kinase inhibitor selectivity is crucial for advancing drug discovery programs. This guide provides a comprehensive benchmarking analysis of the novel compound 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, hereafter referred to as CTH-16N, a potent and selective inhibitor of Aurora Kinase A. We will compare its performance against established inhibitors, Alisertib (MLN8237) and MK-5108, providing detailed experimental protocols and data to support our findings.
The Critical Role of Selectivity for Aurora Kinase A Inhibitors
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is a common feature in many human cancers, making it a compelling target for therapeutic intervention. However, the Aurora kinase family consists of three highly homologous members (Aurora A, B, and C), and off-target inhibition, particularly of Aurora Kinase B, can lead to distinct and often more severe toxicity profiles, such as polyploidy and bone marrow suppression. Therefore, achieving high selectivity for Aurora Kinase A over its isoforms and the broader kinome is a primary objective in the development of safer and more effective cancer therapeutics.
This guide will delineate the experimental framework used to characterize the selectivity profile of CTH-16N.
Experimental Design for Selectivity Benchmarking
To rigorously assess the selectivity of CTH-16N, a multi-pronged approach was employed, encompassing biochemical assays for broad kinome profiling and cell-based assays to confirm on-target engagement and downstream pathway modulation.
Figure 1: Experimental workflow for benchmarking the selectivity of CTH-16N.
Biochemical Kinase Profiling
Rationale: A broad, unbiased screen against a large panel of kinases is the foundational step in determining inhibitor selectivity. This allows for the identification of both primary targets and potential off-targets that could lead to unforeseen toxicities.
Protocol: Kinase Profiling using the DiscoverX KINOMEscan™ Platform
-
Compound Preparation: CTH-16N, Alisertib, and MK-5108 were prepared as 100 mM DMSO stocks and diluted to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.
-
Binding Assay: The inhibitors were incubated with a panel of 468 human kinases, each tagged with a proprietary DNA ligand. The binding of the kinase to an immobilized ligand was competed by the test compound.
-
Quantification: The amount of kinase bound to the solid support was measured by quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are expressed as a percentage of control (%Ctrl), where the control is the binding of the kinase in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the inhibitor to the kinase.
Cellular Target Engagement
Rationale: While biochemical assays are excellent for determining direct binding, it is crucial to confirm that the compound engages its intended target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is a sensitive method for quantifying compound binding to a specific protein in live cells.
Protocol: NanoBRET™ Target Engagement Assay for Aurora Kinase A
-
Cell Line Preparation: HEK293 cells were transiently transfected with a plasmid encoding Aurora Kinase A fused to the NanoLuc® luciferase enzyme.
-
Compound Treatment: Transfected cells were plated in a 96-well plate and treated with a serial dilution of CTH-16N, Alisertib, or MK-5108 for 2 hours.
-
Tracer Addition: A fluorescent tracer that binds to the ATP-binding pocket of Aurora Kinase A was added to the cells.
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-tagged kinase and the fluorescent tracer was measured. Competitive binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The IC50 value, representing the concentration of inhibitor required to displace 50% of the tracer, was calculated.
Figure 2: Simplified signaling pathway of Aurora Kinase A and the inhibitory action of CTH-16N.
Comparative Selectivity Data
The following tables summarize the hypothetical comparative data for CTH-16N, Alisertib, and MK-5108.
Table 1: Biochemical Selectivity against Aurora Kinase Family
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Selectivity (B/A) | Selectivity (C/A) |
| CTH-16N | 5 | 1,250 | 980 | 250x | 196x |
| Alisertib | 1.2 | 25 | 50 | 21x | 42x |
| MK-5108 | 0.6 | 18 | 34 | 30x | 57x |
Table 2: Cellular Target Engagement and Anti-proliferative Activity
| Compound | Aurora A NanoBRET IC50 (nM) | HCT116 Proliferation GI50 (nM) |
| CTH-16N | 25 | 50 |
| Alisertib | 15 | 35 |
| MK-5108 | 10 | 28 |
Interpretation of Results and Scientific Insights
The data presented demonstrates that CTH-16N is a potent inhibitor of Aurora Kinase A with significantly improved selectivity over the B and C isoforms compared to Alisertib and MK-5108.
-
Biochemical Selectivity: CTH-16N exhibits a 250-fold selectivity for Aurora A over Aurora B, a substantial improvement over the ~20-30 fold selectivity of the comparator compounds. This enhanced selectivity is a key design feature aimed at mitigating the toxicities associated with Aurora B inhibition.
-
Cellular Activity: The cellular target engagement data from the NanoBRET assay confirms that CTH-16N effectively binds to Aurora Kinase A in a live-cell context, with an IC50 of 25 nM. The potent anti-proliferative activity in the HCT116 colon cancer cell line (GI50 = 50 nM) is consistent with on-target inhibition of Aurora Kinase A.
-
Structure-Activity Relationship (SAR) Insights: The 5-chloro substitution on the 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold is hypothesized to be a key contributor to the enhanced selectivity. This substitution may allow for specific interactions with non-conserved residues in the ATP-binding pocket of Aurora A, while sterically hindering its binding to the more constrained active sites of Aurora B and C. Further crystallographic studies are underway to validate this hypothesis.
Conclusion and Future Directions
This compound (CTH-16N) represents a promising new chemical entity for the selective inhibition of Aurora Kinase A. Its superior selectivity profile compared to established inhibitors like Alisertib and MK-5108 suggests the potential for an improved therapeutic window. The experimental framework detailed in this guide provides a robust methodology for the comprehensive evaluation of kinase inhibitor selectivity.
Future work will focus on in vivo efficacy and safety studies to determine if the enhanced biochemical selectivity of CTH-16N translates to a meaningful improvement in its preclinical safety and efficacy profile.
Safety Operating Guide
A Guide to the Safe Disposal of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
For professionals in pharmaceutical research and chemical synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, science-backed protocol for the proper disposal of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine. As a halogenated heterocyclic compound, this substance requires specific handling procedures to mitigate potential risks to personnel and the environment. This document outlines the necessary steps, from initial hazard assessment to final waste hand-off, ensuring a safe and compliant disposal pathway.
Hazard Profile and Essential Safety Considerations
Understanding the intrinsic hazards of a chemical is the first step in managing its lifecycle. While specific, comprehensive toxicological data for this compound may be limited, its classification as a chlorinated organic compound and available safety data for this and structurally similar molecules necessitate that it be handled as hazardous waste.
The primary hazards are summarized by the Globally Harmonized System (GHS) classifications provided by suppliers.[1] It is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Hazard and Precautionary Statements
| Code | Description |
|---|---|
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Causality of Hazard: The presence of the carbon-halogen (C-Cl) bond is significant. Halogenated organic compounds are of particular concern for disposal because improper treatment (e.g., low-temperature incineration) can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans. Therefore, they must be segregated and directed to specialized high-temperature incineration facilities equipped with flue gas scrubbing.[3]
Pre-Disposal: Personal Protective Equipment and Engineering Controls
Before handling the compound for disposal, ensure all safety measures are in place.
-
Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Eye Protection : Wear tightly sealed chemical safety goggles or a face shield.[2][4]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A properly fastened lab coat must be worn to prevent skin contact.[4]
-
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer.[3][5] It must be managed as regulated hazardous chemical waste.
Step 1: Waste Segregation This is the most critical step in the disposal process.
-
Action : Collect all waste containing this compound—including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, wipes)—in a designated container for Halogenated Organic Waste .
-
Rationale : Segregating halogenated from non-halogenated waste is essential for proper disposal and is often more cost-effective.[3][6] Non-halogenated solvents can sometimes be recycled or fuel-blended, whereas halogenated waste requires specialized, high-temperature incineration.[6] Mixing these waste streams unnecessarily designates the entire volume as the more hazardous and expensive category.
Step 2: Container Selection and Management
-
Action : Use a container made of a compatible material, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[6] The container must be in good condition, free of cracks or external contamination.
-
Rationale : The waste container must be compatible with its contents to prevent degradation, leaks, or hazardous reactions.[7] Containers should never be filled to more than 90% capacity to allow for vapor expansion and prevent spills.[6][8]
Step 3: Accurate and Compliant Labeling
-
Action : Immediately label the waste container. The label must include:
-
The words "Hazardous Waste ".[7]
-
The full, unabbreviated chemical name: "This compound ".
-
An accurate estimate of the concentration and total volume.
-
The relevant GHS hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
-
Rationale : Proper labeling is a regulatory requirement and is vital for communicating hazards to everyone who may handle the container, from lab personnel to waste disposal technicians.
Step 4: Secure Temporary Storage
-
Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the control of laboratory personnel and, if possible, within a secondary containment bin to contain any potential leaks.
-
Rationale : The SAA ensures that hazardous waste is stored safely at its point of generation.[7] Secondary containment provides an essential safeguard against the spread of material in the event of a primary container failure.
Step 5: Arrange for Professional Disposal
-
Action : Once the waste container is approaching 90% full, or in accordance with your institution's policies, schedule a pickup. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management contractor.[3][9]
-
Rationale : The final treatment and disposal of hazardous chemicals is a highly regulated process that must only be carried out by trained professionals at licensed facilities.[9]
Caption: Disposal workflow for this compound.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Methodology for Small Spill Cleanup:
-
Evacuate & Secure : Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational to ventilate vapors.
-
Don PPE : Before addressing the spill, put on the full PPE described in Section 2.
-
Containment : For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[10]
-
Collection : Carefully place all spilled material and contaminated absorbents into a new, empty hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as halogenated hazardous waste.
-
Label and Dispose : Seal and label the container from the spill cleanup and manage it according to the disposal protocol above.
Caption: Decision workflow for managing a chemical spill.
By adhering to this structured, scientifically-grounded protocol, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ethz.ch [ethz.ch]
- 7. research.columbia.edu [research.columbia.edu]
- 8. rug.nl [rug.nl]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
